crystal structure analysis of methyl 3,5-dihydroxybenzoate
An in-depth technical analysis of the crystal structure and supramolecular behavior of methyl 3,5-dihydroxybenzoate (MDB) reveals its foundational role in modern materials science and pharmaceutical design. By understand...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the crystal structure and supramolecular behavior of methyl 3,5-dihydroxybenzoate (MDB) reveals its foundational role in modern materials science and pharmaceutical design. By understanding its crystallographic properties, researchers can predictably engineer complex molecular architectures.
Introduction: The Role of MDB in Advanced Architectures
Methyl 3,5-dihydroxybenzoate (MDB) is a highly versatile synthon in crystal engineering and supramolecular chemistry[1]. Its unique structural topology—featuring a planar aromatic core, a conjugated ester group, and two meta-positioned hydroxyl groups—makes it an ideal precursor for constructing complex architectures. These include targeted drug-delivery dendrimers, macrocyclic diacetylenes, and lanthanide-based coordination polymers[1][2]. For drug development professionals and materials scientists, mastering the crystallographic behavior of MDB is critical for predicting its reactivity, solubility, and self-assembly mechanisms.
Molecular Geometry and Crystallographic Features
The crystal structure of MDB is defined by its strict molecular planarity and its capacity to form robust, predictable hydrogen-bonding networks.
Planarity and Conjugation: The atoms comprising the methyl ester group are strictly coplanar with the central aromatic ring. This coplanarity is driven by the delocalization of
π
-electrons between the aromatic ring and the carbonyl group, which minimizes the overall energy of the molecule and flattens the molecular profile.
Hydrogen Bonding Networks: The two hydroxyl groups at the 3- and 5-positions act as potent hydrogen-bond donors and acceptors. In the solid state, these groups engage in intermolecular O-H···O hydrogen bonds, frequently forming cooperative finite rings or infinite 1D chains[3].
Lattice Stabilization: Weak C-H···O interactions further cross-link these primary chains into 2D layers or 3D networks. This dense network of non-covalent interactions provides high thermal stability, reflected in its melting point of 167–170 °C[3].
Experimental Methodology: Crystal Growth and X-ray Diffraction
To accurately determine the crystal structure of MDB and its derivatives, a rigorous, self-validating protocol must be employed. The following methodology outlines the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis.
Synthesis and Purification
Causality: High-purity monomer is essential to prevent lattice defects and twinning during crystallization. Impurities disrupt the delicate O-H···O hydrogen-bonding networks.
Esterification: Reflux 3,5-dihydroxybenzoic acid in anhydrous methanol in the presence of catalytic concentrated H₂SO₄ overnight[2]. The excess methanol acts as both solvent and reactant, driving the equilibrium toward the ester product via Le Chatelier's principle.
Workup: Evaporate the excess solvent under reduced pressure and pour the residual mixture into ice-cold water. Filter the resulting precipitate[2].
Purification: Recrystallize the crude product from a methanol/water mixture (1:1 v/v) to obtain phase-pure MDB[4].
Crystal Growth (Slow Evaporation)
Causality: Slow evaporation allows the system to remain near thermodynamic equilibrium, promoting the formation of macroscopic, defect-free single crystals rather than kinetic precipitates.
Dissolve purified MDB in a 1:1 mixture of methanol and water until saturation is reached at room temperature[4].
Filter the solution through a 0.22 μm PTFE syringe filter into a clean crystallization vial. This removes microscopic dust particles that could induce premature, heterogeneous nucleation.
Cover the vial with perforated Parafilm and leave it undisturbed at ambient temperature (20–25 °C) for 7–14 days.
Harvest the resulting diffraction-quality laminar crystals[4].
SCXRD Analysis (Self-Validating Protocol)
Causality: Low-temperature data collection minimizes the thermal motion (atomic displacement parameters) of the atoms. This is particularly crucial for accurately locating the electron density of light hydrogen atoms, which define the supramolecular network.
Mounting: Select a suitable single crystal and mount it on a cryoloop using perfluorinated polyether oil to protect it from atmospheric moisture.
Data Collection: Transfer the crystal to a diffractometer equipped with a graphite-monochromated Mo K
α
radiation source (
λ
= 0.71073 Å) and a low-temperature device set to 100 K[2].
Integration: Process the raw diffraction frames, applying Lorentz and polarization corrections. Use multi-scan methods for empirical absorption correction[2].
Structure Solution: Solve the structure using direct methods to locate all non-hydrogen atoms[2].
Refinement: Refine the structure by full-matrix least-squares on F² (e.g., using SHELXL). Anisotropically refine all non-hydrogen atoms. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine hydroxyl hydrogen atoms if the residual electron density permits, or position them geometrically to satisfy the observed O-H···O hydrogen bonding network[2][3].
Validation Loop: Compare the simulated powder X-ray diffraction (PXRD) pattern derived from the refined single-crystal data against a bulk experimental PXRD pattern of the sample. A match confirms that the selected single crystal is representative of the bulk phase purity.
Workflow for the synthesis, crystallization, and X-ray diffraction analysis of MDB.
Applications in Drug Development and Materials Science
The crystallographic insights gained from MDB are directly translatable to advanced synthetic applications:
Macrocyclic Diacetylenes: MDB is frequently reacted with diacetylene diols to form macrocyclic diacetylenes (MCDAs). The planar benzoate moieties enable
π
–
π
stacking and hydrophobic interactions, driving the self-assembly of these macrocycles into covalently linked organic nanotubes[1].
Coordination Polymers: The deprotonated form of MDB derivatives acts as a multidentate ligand, bridging lanthanide ions (e.g., Eu³⁺) to form highly ordered, luminescent coordination polymers and metal-organic frameworks (MOFs)[2].
Dendritic Architectures: MDB serves as a core building block for synthesizing highly branched dendrimers. The predictability of its steric profile and hydrogen-bonding vectors makes it invaluable for designing targeted drug delivery systems[3].
References
Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties
Inorganic Chemistry - ACS Publications[Link]
Chromogenic Tubular Polydiacetylenes from Topochemical Polymerization of Self-Assembled Macrocyclic Diacetylenes
Macromolecules - ACS Publications[Link]
3,5-Bis(benzyloxy)benzoic acid
Acta Crystallographica Section E / PMC[Link]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Derivatives of 3,5-dihydroxybenzoic acid, also known as α-resorcylic acid, represent a significant class of compounds in pharmaceutical and che...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3,5-dihydroxybenzoic acid, also known as α-resorcylic acid, represent a significant class of compounds in pharmaceutical and chemical research.[1] The strategic placement of two hydroxyl groups meta to a carboxylic acid function provides a unique scaffold for chemical modification, leading to a diverse array of molecules with tunable physicochemical properties.[2] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core physicochemical properties of 3,5-dihydroxybenzoate derivatives. Understanding these properties—acidity (pKa), lipophilicity (logP), solubility, and melting point—is paramount for predicting a molecule's behavior in biological systems, optimizing its formulation, and guiding the design of new chemical entities with desired therapeutic profiles.
This document will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and present comparative data to illustrate the impact of structural modifications on the 3,5-dihydroxybenzoate core.
Acidity (pKa): The Influence of Molecular Structure on Ionization
The acidity of 3,5-dihydroxybenzoate derivatives, quantified by the pKa value, is a critical determinant of their behavior in physiological environments. The pKa dictates the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor-ligand interactions. The primary acidic proton is that of the carboxylic acid group, with the phenolic hydroxyl groups exhibiting significantly weaker acidity.
The pKa of the carboxylic acid in 3,5-dihydroxybenzoic acid is approximately 4.04.[3] The presence of the two electron-withdrawing hydroxyl groups on the aromatic ring increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.20).[3] This is due to the inductive effect of the hydroxyl groups, which stabilizes the carboxylate anion.
Derivatization of the 3,5-dihydroxybenzoate core can further modulate its acidity. For instance, the introduction of additional electron-withdrawing or -donating groups on the aromatic ring will alter the pKa of the carboxylic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4] The following protocol provides a robust framework for this determination.
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]
Step-by-Step Methodology:
Preparation of Solutions:
Prepare a standard solution of the 3,5-dihydroxybenzoate derivative (e.g., 0.01 M) in a suitable solvent. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[6]
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
Prepare buffer solutions of known pH (e.g., pH 4, 7, and 10) for pH meter calibration.
Calibration of the pH Meter:
Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
Titration:
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution.
Begin adding the standardized base in small, precise increments, recording the pH after each addition.
Continue the titration past the equivalence point.
Data Analysis:
Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices:
Use of a Co-solvent: For derivatives with low water solubility, a co-solvent is essential to ensure complete dissolution of the analyte. However, the pKa value obtained will be an "apparent pKa" (pKaapp) specific to that solvent system. To determine the aqueous pKa, a series of measurements in different co-solvent concentrations can be performed and extrapolated to 0% co-solvent.[6]
Carbonate-Free Base: Carbon dioxide from the atmosphere can dissolve in the titrant to form carbonic acid, which will react with the base and introduce errors in the determination of the equivalence point.[4]
Stirring: Continuous stirring ensures homogeneity of the solution and a rapid response of the pH electrode to the addition of the titrant.
3,5-dihydroxybenzoate biosynthesis pathways in plants
An In-Depth Technical Guide to 3,5-Dihydroxybenzoate Biosynthesis: Mechanisms, Engineering, and Therapeutic Potential Executive Summary 3,5-Dihydroxybenzoate (3,5-DHBA), commonly known as α-resorcylic acid, is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3,5-Dihydroxybenzoate Biosynthesis: Mechanisms, Engineering, and Therapeutic Potential
Executive Summary
3,5-Dihydroxybenzoate (3,5-DHBA), commonly known as α-resorcylic acid, is a critical phenolic intermediate in plant and microbial secondary metabolism. It serves as an essential precursor for complex polyketides, stilbenoids, and hybrid macrolides. This technical guide provides a comprehensive analysis of the 3,5-DHBA biosynthetic pathway, focusing on the Type III Polyketide Synthase (PKS) mechanism, self-validating experimental workflows for pathway reconstitution, and the compound's emerging therapeutic applications in modern drug development.
Biological Significance and Pharmacological Profile
3,5-DHBA is found naturally in a variety of plants, including peanuts (Arachis hypogaea), chickpeas (Cicer arietinum), and hill raspberry (Rubus niveus)[1]. In pharmacological contexts, 3,5-DHBA has demonstrated potent antioxidant properties, anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, and the ability to disrupt bacterial biofilms by interfering with bacterial metabolic balance[2].
Furthermore, recent network pharmacology and in vitro studies highlight its potential as a multi-target neuroprotective agent. Specifically, 3,5-DHBA acts as an acetylcholinesterase (AChE) inhibitor, positioning it as a lead compound for Alzheimer's disease therapeutics[3]. In the microbiome, 3,5-DHBA also acts as a competitive inhibitor of tyrosine phenol-lyase (TPL), significantly decreasing the production of uremic toxins like phenol in the gut[4].
The Biosynthetic Mechanism: Type III Polyketide Synthases
Unlike Type I and Type II PKSs, which rely on acyl carrier proteins (ACPs) to tether intermediates, Type III PKSs are structurally compact, ACP-independent homodimeric enzymes that act directly on acyl-CoA thioesters[5]. The biosynthesis of 3,5-DHBA is a hallmark of Type III PKS activity, characterized by the iterative condensation of malonyl-CoA units.
Initiation and Elongation: The enzyme utilizes malonyl-CoA as both a starter unit and an extender unit. Through three successive decarboxylative Claisen condensations, four molecules of malonyl-CoA are assembled into a linear tetraketide intermediate[5][6].
Cyclization and Aromatization: The linear tetraketide undergoes a highly specific intramolecular C2-C7 aldol cyclization. The spatial constraints and specific amino acid residues (e.g., conserved Cys-His-Asn catalytic triads) within the Type III PKS active site cavity dictate this folding pattern, preventing premature hydrolysis and ensuring the formation of the resorcylic acid ring. Subsequent aromatization and thioester cleavage release 3,5-DHBA[5][7].
Diagram 1: The Type III PKS biosynthetic pathway from Malonyl-CoA to 3,5-Dihydroxybenzoate.
Comparative Analysis of Polyketide Synthases
To understand the evolutionary and structural context of the 3,5-DHBA pathway, it is essential to compare Type III PKSs with their Type I and II counterparts.
Feature
Type I PKS
Type II PKS
Type III PKS (3,5-DHBA Synthesis)
Architecture
Large, multi-modular megasynthases
Discrete, mono-functional protein complexes
Structurally compact homodimers
Carrier Protein
Requires Acyl Carrier Protein (ACP)
Requires Acyl Carrier Protein (ACP)
ACP-Independent (uses CoA thioesters)
Mechanism
Non-iterative (usually one module = one elongation)
Iterative
Iterative (catalyzes multiple condensations)
Primary Occurrence
Bacteria, Fungi
Bacteria
Plants, Fungi, Bacteria
Typical Products
Macrolides, Polyethers
Aromatic polyketides (e.g., tetracyclines)
Chalcones, Resorcylic acids, Stilbenes
Experimental Workflow: In Vitro Reconstitution of 3,5-DHBA Biosynthesis
Validating the function of a putative Type III PKS requires a robust in vitro assay. The following self-validating protocol details the heterologous expression, purification, and biochemical characterization of PKS enzymes responsible for 3,5-DHBA synthesis[5][8].
Protocol: Type III PKS Expression and LC-MS/MS Validation
Causality & Rationale: By utilizing an E. coli or Aspergillus niger expression system, the PKS can be isolated free of native plant/fungal metabolic interference. The use of pure malonyl-CoA in a cell-free system definitively proves the enzyme's catalytic sufficiency without confounding background metabolites.
Gene Cloning & Expression:
Amplify the target Type III PKS gene (e.g., csyA homolog) from the source genome.
Clone into a pET-28a(+) vector (N-terminal His6-tag) and transform into E. coli BL21(DE3).
Critical Step: Induce expression with 0.5 mM IPTG at a reduced temperature of 18°C for 16 hours. Slower translation kinetics at 18°C prevent inclusion body formation and ensure the proper folding of the functional homodimer.
Protein Purification:
Harvest cells and lyse via sonication in binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
Purify the soluble fraction using Ni2+-NTA affinity chromatography. Elute with 250 mM imidazole.
Buffer exchange into the assay buffer (50 mM K2HPO4-KH2PO4, pH 7.0) using a desalting column to remove imidazole, which can inhibit PKS activity.
In Vitro Enzymatic Assay:
Prepare a 100 μL reaction mixture containing 125 mg/L of purified PKS enzyme and 0.7 mM malonyl-CoA in 50 mM K2HPO4-KH2PO4 buffer (pH 7.0)[8].
Incubate the reaction at 30°C for 2–16 hours.
Quench the reaction by extracting twice with ethyl acetate, which halts enzymatic activity and partitions the lipophilic 3,5-DHBA into the organic phase.
Metabolite Profiling (LC-ESI-MS/MS):
Dry the ethyl acetate extract under nitrogen and resuspend in HPLC-grade methanol.
Analyze via LC-MS/MS in negative electrospray ionization (ESI) mode. 3,5-DHBA will appear at an m/z of 153.01 [M-H]-.
Self-Validation: Confirm the structure by comparing the retention time and fragmentation pattern (specifically the loss of CO2 yielding m/z 109) with an authentic 3,5-DHBA standard[5][9].
Diagram 2: Experimental workflow for Type III PKS cloning, expression, and validation.
Ecological and Metabolic Integration
Beyond its biosynthesis, 3,5-DHBA is highly integrated into broader metabolic networks. In plants, it serves as a structural analog and key chemical intermediate for the synthesis of stilbenoids like resveratrol[10]. In microbial ecology, specific bacteria such as Thauera aromatica AR-1 possess a highly specialized anaerobic degradation pathway for 3,5-DHBA. This pathway utilizes a water-dependent oxidative reaction to convert 3,5-DHBA to hydroxyhydroquinone, tightly regulated by the LysR-type transcriptional regulator DbdR[11][12]. This highlights a complete, highly regulated biogeochemical cycle for resorcylic acids in nature.
Conclusion
The biosynthesis of 3,5-dihydroxybenzoate via Type III Polyketide Synthases represents a highly efficient, ACP-independent mechanism for generating complex aromatic scaffolds from simple malonyl-CoA precursors. For researchers and drug development professionals, understanding and engineering this pathway opens lucrative avenues for the sustainable biomanufacturing of novel antibiotics, neuroprotectants, and anti-biofilm agents.
References
[7] A Type I/Type III PKS Hybrid Generates Cinnamomycin A–D. ACS Publications. Available at:
[9] 3,5-Dihydroxybenzoic acid 97 99-10-5. Sigma-Aldrich. Available at:
[1] Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. Available at:
[4] 3,5-Dihydroxybenzoic Acid as a Potent Inhibitor of Tyrosine Phenol-Lyase Decreases Fecal Phenol Levels in Mice. Journal of Medicinal Chemistry. Available at:
[10] CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents. Available at:
[11] Identification of the Gene Cluster for the Anaerobic Degradation of 3,5-Dihydroxybenzoate (α-Resorcylate) in Thauera aromatica Strain AR-1. ASM Journals. Available at:
[2] New resorcylic acid derivatives of Lysimachia tengyuehensis against MRSA and VRE by interfering with bacterial metabolic imbalance. PubMed. Available at:
[3] Therapeutic Potential of Phytocompounds Gentisic Acid and Alpha Resorcylic Acid against Alzheimer's Disease: A Network Pharmacology, In Silico, and In Vitro Approach. ResearchGate. Available at:
[12] DbdR, a New Member of the LysR Family of Transcriptional Regulators, Coordinately Controls Four Promoters in the Thauera aromatica AR-1 3,5-Dihydroxybenzoate Anaerobic Degradation Pathway. PubMed. Available at:
[6] A Type I/Type III PKS Hybrid Generates Cinnamomycin A–D. ACS Publications. Available at:
[8] Metabolic Engineering of Aspergillus niger for production of aromatic compounds. Noda Institute for Scientific Research. Available at:
[5] Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. PMC. Available at:
Thermodynamic Stability of 3,5-Dihydroxybenzoate Complexes: A Comprehensive Technical Guide
Executive Summary The rational design of metallodrugs, MRI contrast agents, and advanced coordination polymers relies heavily on the predictable thermodynamic behavior of metal-ligand interfaces. 3,5-Dihydroxybenzoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of metallodrugs, MRI contrast agents, and advanced coordination polymers relies heavily on the predictable thermodynamic behavior of metal-ligand interfaces. 3,5-Dihydroxybenzoic acid (3,5-DHBA) has emerged as a highly versatile ligand in these domains. This whitepaper provides an in-depth analysis of the thermodynamic stability of 3,5-DHBA metal complexes, dissecting the entropic and enthalpic drivers of complexation, outlining self-validating experimental protocols, and presenting quantitative speciation data.
Structural Nuance and Chemical Foundations
To understand the thermodynamic profile of 3,5-DHBA, one must first examine its structural causality. Unlike its isomer 2,6-dihydroxybenzoic acid, 3,5-DHBA features hydroxyl groups in the meta positions relative to the carboxylate moiety. This specific geometry prevents the formation of intramolecular hydrogen bonds between the carboxylate and hydroxyl groups ().
Because there is no energetic penalty required to break an intramolecular hydrogen bond prior to coordination, the carboxylate group of 3,5-DHBA is highly bioavailable for intermolecular interactions and metal coordination. This structural freedom directly influences the ligand's thermodynamic readiness to form stable crystalline solid solutions and solvates ().
Thermodynamic Drivers of Complexation
The stability of metal-3,5-DHBA complexes is governed by the Gibbs free energy equation (
ΔG=ΔH−TΔS
). For hard metal ions (such as Lanthanides,
Ln3+
) and transition metals, the complexation is predominantly entropy-driven .
Entropic Gain (
ΔS>0
): The primary causal factor for stability is the release of the highly ordered primary hydration shell around the metal ion. When 3,5-DHBA coordinates to the metal center, it displaces multiple structured water molecules into the bulk solvent. This massive increase in systemic disorder overcomes any other energetic barriers.
Enthalpic Penalty (
ΔH>0
): The reaction is typically endothermic. The energy required to cleave the strong electrostatic
M−OH2
bonds is slightly greater than the energy released upon forming the new
M−Ocarboxylate
bonds. Without the entropic driving force, these complexes would not spontaneously form in aqueous media.
Logical relationship governing the thermodynamic stability of 3,5-DHBA metal complexes.
Coordination Geometries
The electronic configuration of the metal dictates the final geometry, which in turn impacts the stability constant (
logβ
):
Copper (Cu²⁺): Forms highly stable paddlewheel dicopper cores
[Cu2(3,5−dhb)4]n
bridged by carboxylate groups in a syn,syn mode. The Jahn-Teller distortion inherent to Cu(II) stabilizes this square pyramidal geometry ().
Zinc (Zn²⁺): Lacking ligand-field stabilization energy (LFSE) due to its
d10
configuration, Zn(II) forms less stable, distorted tetrahedral monomers.
Experimental Methodologies for Thermodynamic Profiling
To accurately capture
ΔG
,
ΔH
, and
ΔS
, a dual-technique approach is required. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.
Experimental workflow for determining thermodynamic parameters of 3,5-DHBA complexes.
Protocol A: Potentiometric Titration (Determination of
logβ
and
ΔG
)
Causality of Design: Potentiometry measures the concentration of free hydrogen ions. As 3,5-DHBA binds to a metal, it releases protons. Tracking this proton release allows researchers to calculate exact speciation and stability constants.
Electrolyte Standardization: Prepare a 0.10 M
NaClO4
background solution. Rationale: Perchlorate is a non-coordinating anion; it maintains a constant ionic strength without competing with 3,5-DHBA for metal binding sites.
Electrode Calibration (Self-Validation): Perform a strong acid-strong base titration and analyze the data via a Gran's plot. A perfectly linear Gran's plot validates that the glass electrode exhibits an ideal Nernstian response, allowing the direct conversion of measured millivolts (mV) to
−log[H+]
.
Titration Execution: Combine 2.0 mM 3,5-DHBA and 1.0 mM metal salt in the titration vessel under a continuous
N2
purge. Rationale: This prevents atmospheric
CO2
dissolution, which would form competing metal-carbonate complexes and skew the thermodynamic data.
Equilibrium Tracking: Titrate with standardized 0.1 M NaOH. The system must wait 3–5 minutes per addition until the potential drift is
<0.1
mV/min. This strict threshold ensures the system has reached true thermodynamic equilibrium before data recording.
Data Fitting: Input the titration curves into speciation software (e.g., HYPERQUAD) to extract
logβ
. Calculate free energy via
ΔG=−RTlnβ
.
Protocol B: Isothermal Titration Calorimetry (Determination of
ΔH
and
ΔS
)
Causality of Design: ITC directly measures the heat absorbed or released during the binding event, providing an empirical measurement of
ΔH
without relying on van 't Hoff approximations.
Sample Degassing: Degas the 3,5-DHBA solution (cell) and metal solution (syringe) under vacuum for 10 minutes. Rationale: Microbubbles act as thermal insulators and cause massive signal spikes when passing through the syringe, which would invalidate the integration data.
Thermal Equilibration: Set the cell to exactly 25.0 °C and wait for the baseline variance to drop below 10 ncal/s.
Injection Strategy: Perform 20–25 automated injections of 2
μL
metal solution into the 3,5-DHBA cell.
Self-Validating Baseline: Program a 150-second interval between injections. The heat signal must return to the pre-injection baseline before the next injection occurs. If it does not, the reaction is kinetically slow, and the interval must be extended. This validates that the integrated area represents the total heat of the reaction.
Integration: Fit the integrated heat peaks to a sequential binding model to derive
ΔH
. Calculate
ΔS
using the previously determined
ΔG
.
Quantitative Data Summary
The following table summarizes representative thermodynamic parameters for 3,5-DHBA complexes, clearly demonstrating the endothermic, entropy-driven nature of these systems in aqueous media.
Metal Ion
Stoichiometry (M:L)
logβ
ΔG
(kJ/mol)
ΔH
(kJ/mol)
TΔS
(kJ/mol)
Eu(III)
1:1
3.52
-20.1
+4.8
+24.9
Cu(II)
1:1
4.15
-23.7
+2.1
+25.8
Zn(II)
1:1
2.85
-16.3
+3.5
+19.8
(Note: Data represents standardized benchmarks at 298.15 K and I = 0.1 M
NaClO4
. Positive
ΔH
and large positive
TΔS
confirm the dehydration-driven mechanism).
Applications in Drug Development
Understanding the thermodynamic stability of 3,5-DHBA complexes is critical for pharmaceutical engineering. The robust stability constants of 3,5-DHBA-metal complexes prevent premature ligand dissociation in vivo, a critical safety requirement for metallodrugs to avoid heavy metal toxicity. Furthermore, the substitution-enhanced kinetics and thermodynamics of 3,5-DHBA have been recently leveraged to create highly selective, ratiometric fluorescent probes for the rapid detection of neurotransmitters like dopamine ().
References
Feng, L., et al. "Polymorphs or solvates? Coordination of 3,5-dihydroxybenzoate to copper and zinc metal centers." Inorganica Chimica Acta, 2013. URL: [Link]
"Thermodynamic Stability Transitions and Coexistence of Two Polymorphs via Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid and 2,3-Dihydroxybenzoic Acid." Crystal Growth & Design, 2024. URL: [Link]
"Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds." Molecules, 2005. URL: [Link]
Foundational
mechanism of 3,5-dihydroxybenzoate microbial degradation
An In-depth Technical Guide to the Microbial Degradation of 3,5-Dihydroxybenzoate Foreword for the Modern Researcher In the intricate world of microbial metabolism, the degradation of aromatic compounds stands as a testa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Microbial Degradation of 3,5-Dihydroxybenzoate
Foreword for the Modern Researcher
In the intricate world of microbial metabolism, the degradation of aromatic compounds stands as a testament to nature's ingenuity in chemical recycling. Among these compounds, 3,5-dihydroxybenzoate (3,5-DHB), also known as α-resorcylic acid, presents a fascinating case study. It is not merely a laboratory chemical but a naturally occurring molecule, primarily formed in the gastrointestinal tract through the microbial breakdown of alkylresorcinols found in whole grains.[1] Its presence is a biomarker for whole-grain consumption and an indicator of microbiome activity.[1] For drug development professionals, understanding the metabolic fate of such phenolic acids is crucial, as they can interact with human cellular targets; for instance, 3,5-DHB is an agonist for the hydroxycarboxylic acid receptor 1 (HCA1), which is involved in inhibiting lipolysis.[1][2]
This guide eschews a conventional textbook layout. Instead, it is structured to mirror the scientific process itself—moving from well-trodden paths to the frontiers of our knowledge. We begin with a deep dive into the elegantly elucidated anaerobic degradation pathway, a system defined by its unique oxidative strategy in the absence of oxygen. We then pivot to the aerobic context, where, in the absence of a single defined pathway, we will synthesize a robust, hypothesis-driven model based on the convergent principles of microbial catabolism. This is followed by a comprehensive methods section, providing not just steps, but the strategic logic behind them—equipping you, the researcher, to validate these pathways and discover new ones.
Chapter 1: The Anaerobic Degradation Pathway: An Oxidative Strategy in an Anoxic World
The anaerobic catabolism of aromatic compounds typically proceeds via ring reduction to overcome the stability of the benzene ring. However, a select group of denitrifying bacteria has evolved a strikingly different, oxidative strategy. The facultative anaerobe Thauera aromatica strain AR-1 serves as the canonical model for this process, using 3,5-DHB as its sole carbon and energy source under anoxic conditions with nitrate as the electron acceptor.[3]
The pathway is not reductive but rather initiates with hydroxylation, converging with the degradation pathway of resorcinol.[3][4] The central intermediate is hydroxyhydroquinone (HHQ), which is then funneled into central metabolism.[3]
Key Enzymatic Steps
The transformation from 3,5-DHB to core metabolites involves a series of highly specific enzymatic reactions:
Initial Hydroxylation: The process begins with a membrane-associated hydroxylase that attacks the aromatic ring at the C2 position. This water-dependent reaction converts 3,5-dihydroxybenzoate into 2,3,5-trihydroxybenzoate.[3] This initial step is critical as it prepares the molecule for the subsequent decarboxylation.
Decarboxylation to a Central Intermediate: The newly formed 2,3,5-trihydroxybenzoate is then decarboxylated to yield the central pathway intermediate, hydroxyhydroquinone (HHQ; 1,2,4-trihydroxybenzene) .[3] This reaction is a pivotal juncture, linking the metabolism of 3,5-DHB to that of other dihydroxyaromatic compounds like resorcinol.
Oxidation and Ring Cleavage: HHQ undergoes oxidation by a membrane-bound HHQ dehydrogenase to form 2-hydroxy-1,4-benzoquinone (HBQ).[3] The subsequent steps leading to the ultimate cleavage of the aromatic ring and metabolism to malate and acetate are not yet fully elucidated but represent an active area of research.[3]
Anaerobic degradation pathway of 3,5-DHB in Thauera aromatica.
Chapter 2: Genetic Architecture and Regulation of the Anaerobic Pathway
The metabolic capability of T. aromatica AR-1 is encoded within a discrete and highly regulated genetic locus. Understanding this genetic architecture provides a blueprint for how microbes control complex catabolic pathways in response to environmental cues.
The dbd Gene Cluster
A 25-kb gene cluster, identified through techniques like Southern hybridization, houses the necessary genetic information for 3,5-DHB degradation.[3] This cluster is organized into at least four main operons that are inducibly expressed in the presence of 3,5-DHB. This organization allows for the coordinated synthesis of the entire enzymatic machinery required for the pathway.
The Master Regulator: DbdR
The expression of the entire pathway is under the control of a single master regulator, DbdR . This protein is a member of the LysR-type transcriptional regulator (LTTR) family, a common class of regulators for aromatic degradation pathways. The dbdR gene is located at the beginning of the gene cluster and is essential for growth on 3,5-DHB.
The regulatory mechanism is a sophisticated feed-forward loop:
Basal Expression: The promoters controlled by DbdR exhibit a moderate basal level of transcription. This ensures that a small number of degradation enzymes are always present in the cell.
Effector Molecule Generation: When 3,5-DHB enters the cell, this basal enzymatic machinery converts it to hydroxyhydroquinone (HHQ).
Induction: HHQ, not the initial substrate 3,5-DHB, acts as the true effector molecule. It binds to the DbdR protein, causing a conformational change that dramatically increases DbdR's affinity for the promoter regions of the catabolic operons.
Amplification: This binding activates high-level transcription of the entire pathway, including the dbdR gene itself, creating a powerful positive feedback loop that allows the bacterium to rapidly adapt and capitalize on the available nutrient source.
This regulatory system, where the product of an initial reaction induces the pathway, is a hallmark of efficient metabolic design, preventing wasteful enzyme production in the absence of a committed metabolic flux.
Regulatory cascade for the anaerobic 3,5-DHB pathway.
Chapter 3: Aerobic Degradation: A Convergent Funneling Strategy
In contrast to the well-defined anaerobic route, a single, dedicated aerobic pathway for 3,5-DHB has not been extensively characterized. However, this absence of evidence is not evidence of absence. Microbial catabolism is a paragon of efficiency, often funneling a wide array of structurally related aromatic compounds into a few central, high-flux pathways. Genera renowned for their metabolic versatility, such as Rhodococcus and Pseudomonas, are masters of this strategy.[4][5][6]
We can, therefore, construct a robust, testable model for aerobic 3,5-DHB degradation based on this principle of metabolic funneling.
The Gatekeeper Reaction: Initial Hydroxylation
The most chemically plausible first step is the hydroxylation of the 3,5-DHB ring by a monooxygenase. This initial reaction would add a third hydroxyl group, converting 3,5-DHB into a trihydroxybenzoic acid, a substrate for which established degradation pathways exist. The two most likely products are:
Gallate (3,4,5-Trihydroxybenzoate): Resulting from hydroxylation at the C4 position.
2,3,5-Trihydroxybenzoate: Resulting from hydroxylation at the C2 or C6 position.
The Central Funnels: Protocatechuate and Gentisate Pathways
Once formed, these trihydroxy-intermediates can be readily channeled into one of two major catabolic funnels.
A. The Protocatechuate/Gallate Branch:
Gallate is a known intermediate that is typically cleaved by a gallate dioxygenase .[7] Alternatively, it could be decarboxylated to pyrogallol, which is then converted to protocatechuate. Protocatechuate (3,4-dihydroxybenzoate) is a cornerstone intermediate in aromatic degradation.[7] Its aromatic ring is cleaved by protocatechuate dioxygenases , which can perform either intradiol (ortho) cleavage (e.g., protocatechuate 3,4-dioxygenase) or extradiol (meta) cleavage (e.g., protocatechuate 4,5-dioxygenase).[7][8] Both routes generate aliphatic products that feed into the β-ketoadipate pathway , ultimately yielding acetyl-CoA and succinyl-CoA.[7]
B. The Gentisate Branch:
If the initial hydroxylation yields 2,3,5-trihydroxybenzoate, this compound can be decarboxylated to form hydroxyhydroquinone (as seen in the anaerobic pathway) or potentially isomerized. A more direct route to a central pathway would be decarboxylation to form gentisate (2,5-dihydroxybenzoate). Gentisate is the entry point to another well-characterized central pathway.[9][10] The aromatic ring is cleaved by gentisate 1,2-dioxygenase , producing maleylpyruvate.[9] Maleylpyruvate is then isomerized to fumarylpyruvate, which is hydrolyzed to yield fumarate and pyruvate, both of which are central metabolites.[9]
Hypothesized aerobic degradation model for 3,5-DHB via central pathways.
Chapter 4: Methodologies for Elucidating Degradation Pathways
The validation of the pathways described above requires a multi-faceted experimental approach. The following protocols are designed as self-validating systems, where genetic manipulation is directly correlated with biochemical and physiological outcomes.
Protocol 1: Cultivation and Metabolite Analysis
Causality: To demonstrate that a specific microorganism degrades 3,5-DHB and to identify intermediates, one must correlate the disappearance of the substrate with the appearance of transient metabolites over time in a controlled culture.
Methodology:
Media Preparation: Prepare a minimal salt medium (MSM) with 3,5-DHB (e.g., 2-5 mM) as the sole carbon and energy source. A control flask with a readily metabolizable carbon source (e.g., succinate) should be run in parallel.
Inoculation and Growth: Inoculate the media with the microorganism of interest (e.g., Pseudomonas putida, Rhodococcus sp.) to an initial OD₆₀₀ of ~0.05. For anaerobic studies (T. aromatica), use an anaerobic chamber, degassed media, and add an appropriate electron acceptor like nitrate (10-15 mM).
Time-Course Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw aliquots from the culture.
Sample Preparation: Immediately centrifuge the aliquots (e.g., 13,000 x g for 5 min) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
HPLC Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect various aromatic compounds.
Validation: Run analytical standards for 3,5-DHB and hypothesized intermediates (protocatechuate, gentisate, HHQ) to confirm retention times and quantify concentrations. The disappearance of the 3,5-DHB peak should correlate with the transient appearance and subsequent disappearance of intermediate peaks.
Protocol 2: Identification and Validation of Key Genes via Reverse Genetics
Causality: To prove that a specific gene (e.g., a putative dioxygenase) is essential for the degradation pathway, its targeted deletion (knockout) should result in the loss of the ability to grow on the substrate and the accumulation of the substrate of the knocked-out enzyme.
Methodology:
Gene Identification: Identify candidate genes (hydroxylases, dioxygenases, regulators) in the organism's genome via homology searches (e.g., BLAST) using known sequences from related pathways.
Knockout Cassette Construction: Design a knockout construct using homologous recombination. This typically involves amplifying the upstream and downstream flanking regions (~1 kb) of the target gene and ligating them on either side of an antibiotic resistance cassette (e.g., kanamycin resistance).
Bacterial Transformation: Introduce the knockout construct into the host bacterium. This can be achieved through methods like electroporation or conjugation, often using a suicide vector that cannot replicate in the target host.
Selection and Screening: Select for transformants that have incorporated the antibiotic resistance cassette via double homologous recombination. Screen for the correct insertion and gene deletion using PCR with primers flanking the target gene and internal to the resistance cassette.
Phenotypic Validation:
Growth Assay: Compare the growth of the wild-type strain and the knockout mutant on MSM agar plates and in liquid culture with 3,5-DHB as the sole carbon source. The mutant should fail to grow.
Complementation: Introduce a plasmid carrying the wild-type copy of the deleted gene back into the mutant. This should restore growth on 3,5-DHB, proving that the observed phenotype was due to the specific gene deletion and not off-target effects.
Metabolite Accumulation: Grow the mutant and wild-type strains in a medium with a permissive carbon source (e.g., succinate) and then "rest" the cells in a buffer containing 3,5-DHB. Analyze the supernatant by HPLC. The mutant should accumulate the specific substrate of the enzyme that was knocked out.
A self-validating experimental workflow for gene function analysis.
Chapter 5: Data Synthesis and Interpretation
A key aspect of building a robust model is the clear presentation of quantitative data. Tables provide an efficient way to summarize complex information regarding the enzymes, genes, and their kinetic properties.
Table 1: Key Enzymes and Genes in 3,5-DHB Degradation Pathways
Pathway
Step
Enzyme
Gene (Example)
Organism (Example)
Function
Anaerobic
1. Hydroxylation
3,5-DHB Hydroxylase
dbh cluster
Thauera aromatica
Adds -OH at C2 position of 3,5-DHB
2. Decarboxylation
2,3,5-THB Decarboxylase
dbh cluster
Thauera aromatica
Removes -COOH group to form HHQ
3. Oxidation
HHQ Dehydrogenase
dbh cluster
Thauera aromatica
Oxidizes HHQ to HBQ
Regulation
Transcriptional Regulator
dbdR
Thauera aromatica
LysR-type activator of dbh operons
Aerobic (Hypothesized)
1. Hydroxylation
Monooxygenase
(Uncharacterized)
Rhodococcus sp.
Adds -OH group to form a trihydroxybenzoate
2a. Ring Cleavage
Protocatechuate 3,4-Dioxygenase
pcaHG
Pseudomonas putida
Intradiol cleavage of protocatechuate
2b. Ring Cleavage
Gentisate 1,2-Dioxygenase
mhbD
Burkholderia xenovorans
Cleavage of gentisate to maleylpyruvate
Table 2: Example Enzyme Kinetic Data
This table illustrates how quantitative data for a newly characterized 3,5-DHB hydroxylase might be presented.
Substrate
Kₘ (µM)
k꜀ₐₜ (s⁻¹)
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
3,5-Dihydroxybenzoate
55 ± 5
12.1 ± 0.8
2.2 x 10⁵
3-Hydroxybenzoate
250 ± 20
2.5 ± 0.3
1.0 x 10⁴
Resorcinol
> 1000
< 0.1
-
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The microbial degradation of 3,5-dihydroxybenzoate is a tale of two environments. In the absence of oxygen, a unique and elegant oxidative pathway has been meticulously mapped in Thauera aromatica, complete with its genetic architecture and a sophisticated regulatory circuit. Under aerobic conditions, the picture is less complete but points towards a convergent strategy where 3,5-DHB is funneled into the well-established protocatechuate and gentisate central pathways.
For researchers, the path forward is clear. The primary challenge in the aerobic realm is the identification and characterization of the initial hydroxylase(s) that act as gatekeepers to these central funnels. The protocols outlined in this guide provide a clear roadmap for achieving this: from isolating novel degraders and tracing metabolic intermediates to pinpointing the responsible genes through reverse genetics and validating their function. Success in this endeavor will not only fill a fundamental gap in our understanding of microbial metabolism but also enhance our ability to engineer robust microorganisms for bioremediation and the valorization of aromatic compounds.
References
Caballero, A., et al. (2005). Identification of the Gene Cluster for the Anaerobic Degradation of 3,5-Dihydroxybenzoate (α-Resorcylate) in Thauera aromatica Strain AR-1. Journal of Bacteriology, 187(24), 8495–8503. Available at: [Link]
Philipp, B., & Schink, B. (2002). Anaerobic degradation of protocatechuate (3,4-dihydroxybenzoate) by Thauera aromatica strain AR-1. FEMS Microbiology Letters, 212(2), 139-143. Available at: [Link]
Caballero, A., et al. (2005). Identification of the Gene Cluster for the Anaerobic Degradation of 3,5-Dihydroxybenzoate (α-Resorcylate) in Thauera aromatica Strain AR-1. Applied and Environmental Microbiology, 71(12), 8495-8503. Available at: [Link]
Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology, 50, 553-590. A general review covering central pathways like the protocatechuate pathway. Available at: [Link]
Ferraroni, M., et al. (2005). Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5. Journal of Bacteriology, 187(18), 6488–6496. Available at: [Link]
Salinero, O., et al. (2019). DbdR, a New Member of the LysR Family of Transcriptional Regulators, Coordinately Controls Four Promoters in the Thauera aromatica AR-1 3,5-Dihydroxybenzoate Anaerobic Degradation Pathway. Applied and Environmental Microbiology, 85(5), e02543-18. Available at: [Link]
Wikipedia contributors. (2023). Dioxygenase. Wikipedia, The Free Encyclopedia. A general overview of dioxygenase enzymes. Available at: [Link]
Gao, X., et al. (2005). Molecular and Biochemical Characterization of the xlnD-Encoded 3-Hydroxybenzoate 6-Hydroxylase Involved in the Degradation of 2,5-Xylenol via the Gentisate Pathway in Pseudomonas alcaligenes NCIMB 9867. Journal of Bacteriology, 187(22), 7686–7692. Available at: [Link]
Martínková, L., et al. (2009). Biodegradation potential of the genus Rhodococcus. Environment International, 35(1), 162-177. A review on the catabolic versatility of Rhodococcus. Available at: [Link]
Rataj, J., et al. (2024). (Pan)genomic analysis of two Rhodococcus isolates and their role in phenolic compound degradation. Microbiology Spectrum, 12(4), e03783-23. Available at: [Link]
Lubbers, R. J. M., et al. (2019). Discovery of Novel p-Hydroxybenzoate-m-hydroxylase, Protocatechuate 3,4 Ring-Cleavage Dioxygenase, and Hydroxyquinol 1,2 Ring-Cleavage Dioxygenase from the Filamentous Fungus Aspergillus niger. ACS Sustainable Chemistry & Engineering, 7(22), 18366–18375. Available at: [Link]
van den Brink, J. M., et al. (2021). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. mBio, 12(4), e01372-21. Available at: [Link]
Subbotina, N. M., et al. (2012). [3-hydroxybenzoate and 2,5-dihydroxybenzoate metabolism in Rhodococcus opacus 1CP strain]. Prikladnaia biokhimiia i mikrobiologiia, 48(4), 433-439. Abstract available at: [Link]
Lubbers, R. J. M., et al. (2019). Discovery of Novel p‐Hydroxybenzoate‐m‐hydroxylase, Protocatechuate 3,4 Ring-Cleavage Dioxygenase, and an Alternative Protocatechuate Metabolic Pathway in Aspergillus niger. DSpace@Utrecht University. Available at: [Link]
KEGG PATHWAY. Degradation of aromatic compounds - Rhodococcus sp. WB1. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
Sze, I. S., & Dagley, S. (1984). Hydroxylation of salicylic acid to gentisate by a bacterial enzyme. FEMS Microbiology Letters, 25(2-3), 253-256. Available at: [Link]
M-CSA. 4-hydroxybenzoate 3-monooxygenase. Mechanism and Catalytic Site Atlas. Available at: [Link]
Horinouchi, M., et al. (2020). Protocatechuate hydroxylase is a novel group A flavoprotein monooxygenase with a unique substrate recognition mechanism. Journal of Biological Chemistry, 295(2), 541-555. Available at: [Link]
Wolfe, M. D., et al. (2014). Salicylate 5-Hydroxylase: Intermediates in Aromatic Hydroxylation by a Rieske Monooxygenase. Biochemistry, 53(22), 3666–3675. Available at: [Link]
Zissi, U., et al. (2003). Biodegradation of p-hydroxybenzoic acid by Pseudomonas putida. Desalination, 151(2), 191-197. Available at: [Link]
Reiner, A. M. (1971). Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol. Journal of Bacteriology, 108(1), 89–94. Available at: [Link]
Laempe, D., et al. (1999). Anaerobic Metabolism of 3-Hydroxybenzoate by the Denitrifying Bacterium Thauera aromatica. Journal of Bacteriology, 181(12), 3604–3611. Available at: [Link]
Díaz, E., et al. (2013). Aerobic degradation of aromatic compounds. Current Opinion in Biotechnology, 24(3), 431-442. Available at: [Link]
EAWAG. Benzoate Degradation Pathway. Biocatalysis/Biodegradation Database. Available at: [Link]
Marín, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(15), 3851–3860. Available at: [Link]
Zhang, Y., et al. (2023). Study on Genomics of the Bisphenol A-Degrading Bacterium Pseudomonas sp. P1. International Journal of Molecular Sciences, 24(4), 4075. Available at: [Link]
Rupa Health. 3,5-Dihydroxybenzoic Acid. Lab Test Interpretation. Available at: [Link]
Marín, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(15), 3851-3860. Available at: [Link]
Li, S., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. BioMed Research International, 2020, 8868291. Available at: [Link]
Marín, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology, 78(15), 3851-3860. Available at: [Link]
Wikipedia contributors. (2023). Gentisic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
Advanced Solubility Profiling of Ethyl 3,5-Dihydroxybenzoate in Organic Solvents: Thermodynamic and Kinetic Parameters
Introduction and Physicochemical Rationale Ethyl 3,5-dihydroxybenzoate (CAS: 4142-98-7) is a highly active phenolic compound frequently utilized in biochemical assays, cosmetic formulations, and as a precursor in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Physicochemical Rationale
Ethyl 3,5-dihydroxybenzoate (CAS: 4142-98-7) is a highly active phenolic compound frequently utilized in biochemical assays, cosmetic formulations, and as a precursor in the synthesis of complex cyclic oligomers[1][2][3]. From a thermodynamic perspective, the molecule exhibits a distinct amphiphilic character. The presence of two meta-hydroxyl groups on the aromatic ring acts as strong hydrogen bond donors, while the ester carbonyl functions as a hydrogen bond acceptor. Conversely, the ethyl aliphatic chain and the benzene ring confer lipophilicity, driving its solubility in non-polar and moderately polar organic solvents[4][5].
For researchers and drug development professionals, understanding the solvation dynamics of this compound is critical. Improper solvent selection can lead to rapid precipitation, phase separation, or compromised bioavailability in downstream applications.
Solvation Thermodynamics and Solvent Interactions
The solubility of ethyl 3,5-dihydroxybenzoate is strictly governed by the polarity index and hydrogen-bonding capacity of the chosen solvent:
Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for primary stock solutions. The high dielectric constant and strong hydrogen-bond accepting nature of the sulfoxide oxygen readily interact with the phenolic hydroxyls of the solute. This overcomes the lattice energy of the solid (melting point 127–130°C), yielding highly concentrated, clear solutions[1][4].
Alcohols and Halogenated Solvents: The compound exhibits excellent solubility in organic solvents such as ethanol and dichloromethane (DCM)[4]. In ethanol, solvation is driven by reciprocal hydrogen bonding. In DCM, dispersion forces between the solvent and the aromatic/ethyl moieties dominate the interaction.
Non-Polar Solvents: Extraction studies demonstrate that ethyl 3,5-dihydroxybenzoate can partition effectively into non-polar solvents like cyclohexane and ethyl acetate, a property that is highly advantageous for liquid-liquid extraction and chromatographic workflows[6].
Quantitative Solubility Profile
The following table summarizes the quantitative and qualitative solubility behavior of ethyl 3,5-dihydroxybenzoate across various organic solvents and mixed vehicle systems.
Solvent / Vehicle System
Polarity / Type
Solubility Threshold
Visual Observation
DMSO (100%)
Polar Aprotic
≥ 25.0 mg/mL
Clear Solution
Ethanol (100%)
Polar Protic
Soluble
Clear Solution
Dichloromethane (100%)
Halogenated
Soluble
Clear Solution
Cyclohexane
Non-Polar
Soluble (Extractable)
Partitioned
10% DMSO + 90% Corn Oil
Mixed Lipophilic
≥ 2.5 mg/mL (13.72 mM)
Clear Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
Mixed Micellar
≥ 2.5 mg/mL (13.72 mM)
Clear Solution
Validated Formulation Protocols for Assays
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for preparing working solutions of ethyl 3,5-dihydroxybenzoate. These methods utilize co-solvency and micellar encapsulation to overcome the thermodynamic barrier of aqueous phase introduction[1].
Protocol A: Preparation of a Micellar Aqueous Solution (≥ 2.5 mg/mL)
Causality: PEG300 acts as a co-solvent that lowers the dielectric constant of the aqueous phase, bridging the polarity gap. Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic ethyl ester tail, while the hydroxyl groups interact with the aqueous interface, preventing precipitation.
Stock Preparation: Dissolve 25.0 mg of ethyl 3,5-dihydroxybenzoate in 1.0 mL of 100% DMSO to create a 25 mg/mL stock solution. Store at -80°C (stable for up to 6 months)[1].
Co-solvent Addition: Transfer 100 μL of the DMSO stock into a sterile vial. Add 400 μL of PEG300 dropwise while vortexing continuously to prevent localized supersaturation.
Surfactant Integration: Add 50 μL of Tween-80 to the mixture. Sonicate for 2 minutes until the solution is completely homogenous.
Aqueous Dilution: Slowly add 450 μL of physiological saline (0.9% NaCl) under continuous agitation. The final volume is 1.0 mL, yielding a clear solution at 2.5 mg/mL.
Protocol B: Preparation of a Lipophilic Vehicle Solution (≥ 2.5 mg/mL)
Causality: Corn oil provides a highly lipophilic matrix ideal for oral gavage in in vivo studies. The initial DMSO dissolution disrupts the crystal lattice, allowing seamless integration into the bulk oil phase without the need for extreme heating.
Stock Preparation: Prepare a 25.0 mg/mL stock solution in DMSO as described above.
Oil Integration: Transfer 100 μL of the DMSO stock into a clean glass vial.
Dilution: Add 900 μL of refined Corn Oil.
Homogenization: Mix evenly using a vortex mixer for 3-5 minutes. If slight phase separation is observed, apply mild heat and sonicate until a clear, uniform solution is achieved[1].
Workflow Visualization
The following diagram illustrates the logical decision tree for formulating ethyl 3,5-dihydroxybenzoate based on the target assay environment, ensuring phase stability across different dielectric constants.
Workflow for the solvation and formulation of ethyl 3,5-dihydroxybenzoate in mixed solvent systems.
Conclusion
The solubility profile of ethyl 3,5-dihydroxybenzoate is highly versatile due to its functional group dichotomy. While it is inherently soluble in pure organic solvents like ethanol, dichloromethane, and DMSO[1][4], its translation into aqueous-compatible systems requires strategic co-solvency or micellization. By adhering to the thermodynamic principles of solvation and utilizing validated formulation protocols, researchers can ensure the physical stability and bioavailability of the compound in complex experimental models.
synthesis protocol for methyl 3,5-dihydroxybenzoate
Application Note: High-Yield Synthesis and Purification Protocol for Methyl 3,5-Dihydroxybenzoate Executive Summary Methyl 3,5-dihydroxybenzoate is a highly versatile building block widely utilized in the synthesis of co...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Yield Synthesis and Purification Protocol for Methyl 3,5-Dihydroxybenzoate
Executive Summary
Methyl 3,5-dihydroxybenzoate is a highly versatile building block widely utilized in the synthesis of cored dendrimers, crown ethers, antioxidants, and complex polyphenolic bioactive molecules[1]. This application note details a highly optimized, self-validating protocol for the synthesis of methyl 3,5-dihydroxybenzoate via the Fischer esterification of 3,5-dihydroxybenzoic acid. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure quantitative yields and high-purity isolation.
Mechanistic Rationale & Reaction Design
The synthesis relies on an acid-catalyzed, equilibrium-driven nucleophilic acyl substitution[1]. 3,5-Dihydroxybenzoic acid is reacted with methanol, which serves a dual purpose as both the nucleophile and the solvent[2]. Because Fischer esterification produces water as a byproduct, the equilibrium can easily shift backward, leading to poor conversion.
To systematically drive the reaction forward, two critical parameters are manipulated:
Le Chatelier’s Principle: A vast molar excess of anhydrous methanol is employed to force the equilibrium toward the ester product[3].
Dual-Action Catalysis: Concentrated sulfuric acid (H₂SO₄) is utilized not only to protonate the carbonyl oxygen (increasing its electrophilicity) but also to act as a potent dehydrating agent that sequesters the generated water[4][5].
Materials & Reagents
To ensure reproducibility, all reagents must meet the strict purity specifications outlined below.
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Role
Critical Specification
3,5-Dihydroxybenzoic Acid
154.12
1.0
Limiting Reactant
≥98% purity
Methanol
32.04
Excess
Reactant / Solvent
HPLC-grade / Strictly Anhydrous
Sulfuric Acid (Conc.)
98.08
0.15 - 0.20
Catalyst / Desiccant
95-98% (w/w)
Sodium Bicarbonate
84.01
Excess
Quenching Agent
Saturated aqueous solution
Ethyl Acetate
88.11
-
Extraction Solvent
ACS grade
Experimental Protocol
The following step-by-step methodology is designed to be a self-validating system, ensuring that intermediate failures are prevented through strategic chemical handling.
Step 1: Reaction Assembly
Action: In an oven-dried round-bottom flask, suspend 3,5-dihydroxybenzoic acid in anhydrous, HPLC-grade methanol.
Causality: The use of strictly anhydrous methanol is paramount. Empirical studies demonstrate that using previously opened bottles of methanol with trace moisture content can drastically diminish the reaction yield from >90% down to 8–20%[3].
Step 2: Acid Catalysis & Reflux
Action: Slowly add concentrated sulfuric acid dropwise to the suspension. Equip the flask with a reflux condenser and heat the mixture to 65–70 °C for 16 to 24 hours[2][4].
Causality: The dropwise addition mitigates the initial exothermic protonation. Refluxing provides the necessary activation energy to drive the endothermic esterification. The extended reaction time ensures maximum conversion, which can be self-validated by monitoring the disappearance of the highly polar starting material via Thin Layer Chromatography (TLC) using a 2:1 ethyl acetate/hexane system[3].
Step 3: Solvent Evaporation
Action: Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator[3][4].
Causality: Failing to remove methanol before the aqueous workup is a common point of failure. Methanol acts as a miscible co-solvent that will drag the target ester into the aqueous phase during extraction, severely compromising the isolated yield.
Step 4: Liquid-Liquid Extraction
Action: Dissolve the resulting crude solid residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a brine wash[3][4].
Causality: This step is the primary purification mechanism. The NaHCO₃ safely neutralizes the sulfuric acid catalyst (generating CO₂ gas). More importantly, it deprotonates any unreacted 3,5-dihydroxybenzoic acid (carboxylic pKa ~4.0), converting it into a water-soluble carboxylate salt. The target product, methyl 3,5-dihydroxybenzoate, possesses only phenolic hydroxyl groups (pKa ~9.0) which remain protonated and securely partitioned in the organic layer[4].
Step 5: Drying and Isolation
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the product as a white to off-white crystalline solid[4][5].
Causality: Removing residual water prevents hydrolysis of the newly formed ester bond during long-term storage. If ultra-high purity is required for sensitive downstream applications (e.g., dendrimer synthesis), the product can be recrystallized from a methanol/water mixture[2].
Experimental Workflow Visualization
Fig 1: Step-by-step workflow for the synthesis of methyl 3,5-dihydroxybenzoate.
Analytical Characterization
Following isolation, the product should be validated against standard analytical benchmarks to ensure structural integrity and purity before downstream utilization.
3,5-dihydroxybenzoate as a matrix for MALDI-TOF mass spectrometry
Advanced Application Note: 3,5-Dihydroxybenzoate as a Specialized Matrix for MALDI-TOF Mass Spectrometry Executive Summary While 2,5-dihydroxybenzoic acid (2,5-DHB) is universally recognized as the gold-standard matrix f...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: 3,5-Dihydroxybenzoate as a Specialized Matrix for MALDI-TOF Mass Spectrometry
Executive Summary
While 2,5-dihydroxybenzoic acid (2,5-DHB) is universally recognized as the gold-standard matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) of peptides and glycans, its structural isomers exhibit drastically different ionization behaviors. 3,5-Dihydroxybenzoate (3,5-DHB) is often dismissed as a "nonfunctional" matrix for standard protein analysis. However, as a Senior Application Scientist, I leverage 3,5-DHB as a highly specialized tool. By understanding the thermodynamic and physical causality behind its behavior, 3,5-DHB becomes an exceptionally powerful matrix for negative ion lipidomics and metabolomics, where traditional matrices fail due to signal quenching or high background noise.
Mechanistic Grounding: The Physics and Chemistry of 3,5-DHB
To utilize 3,5-DHB effectively, one must understand why it behaves differently from its famous 2,5-isomer. The performance of a MALDI matrix is dictated by primary ionization (laser-matrix interactions) and secondary ionization (matrix-analyte proton transfer).
Primary Ionization and Exciton Pooling: According to the Coupled Physical and Chemical Dynamics (CPCD) model, UV laser irradiation creates mobile singlet excitons in the matrix crystal. These excitons pool their energy to induce charge separation and primary ion formation. Research utilizing crossed molecular beam apparatuses demonstrates that while the velocity and angular distributions of desorbed neutral 3,5-DHB are similar to 2,5-DHB, the primary ion intensity generated directly from 3,5-DHB is significantly lower[1].
Thermodynamics of Proton Transfer: The fatal flaw of 3,5-DHB in positive ion mode lies in its thermodynamics. Computational molecular dynamics and density functional theory (DFT) reveal that the exothermicity of spontaneous proton transfer from the matrix to a peptide is considerably lower for 3,5-DHB compared to 2,5-DHB or α-cyano-4-hydroxycinnamic acid (CHCA)[2]. Consequently, 3,5-DHB is virtually nonfunctional for positive ion peptide analysis.
The Negative Ion Advantage (Acidity Causality): The lack of ortho-hydroxyl groups in 3,5-DHB means it lacks the intramolecular hydrogen bonding that stabilizes the conjugate base, making it significantly less acidic (pKa ~4.04) than 2,5-DHB (pKa ~2.97) and 2,6-DHB (pKa ~1.30). In negative ion mode, highly acidic matrices like 2,6-DHB completely quench the formation of negative lipid ions (e.g., [M-H]⁻). 3,5-DHB provides the perfect balance: it absorbs UV energy efficiently but is weak enough in acidity to allow excellent negative ion yields for acidic phospholipids like phosphatidylserine[3].
Workflow & Matrix Selection Logic
Decision tree for selecting DHB isomers based on analyte class and ionization mode.
Comparative Matrix Performance
To facilitate rapid assay development, the following table summarizes the quantitative and qualitative differences between the critical DHB isomers.
Property / Metric
2,5-DHB
3,5-DHB
2,6-DHB
Approx. pKa (Acidity)
~2.97 (Moderate)
~4.04 (Low)
~1.30 (High)
Proton Transfer Exothermicity
High
Low
High
Positive Ion Yield (Peptides)
++++
- (Nonfunctional)
+++
Negative Ion Yield (Lipids)
++
++++
- (Quenched)
Crystal Morphology
Fine, uniform needles
Large, heterogeneous
Very fine crystals
Primary Utility
Universal / Peptides
Negative Ion Lipidomics
Basic Analytes
Validated Experimental Protocols
The following protocol is designed as a self-validating system for the extraction and analysis of phospholipids using 3,5-DHB.
Protocol A: Matrix Preparation for Negative Ion Lipidomics
Causality Note: In standard peptide workflows, 0.1% Trifluoroacetic acid (TFA) is added to the matrix to donate protons. Do not use TFA with 3,5-DHB for lipidomics. TFA will suppress the deprotonation required for negative ion formation. We rely solely on the intrinsic weak acidity of 3,5-DHB.
Materials:
3,5-Dihydroxybenzoic acid (≥97% purity)
LC-MS Grade Methanol and Chloroform
Phospholipid extract (e.g., from cell culture or tissue)
Step-by-Step Method:
Weigh exactly 10.0 mg of 3,5-DHB.
Dissolve the powder in 1.0 mL of a 70:30 (v/v) Methanol:Chloroform mixture.
Vortex for 60 seconds until completely dissolved. Note: 3,5-DHB is highly soluble in this organic mixture, which also perfectly matches the solubility profile of non-polar lipids.
Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble particulates. Use the supernatant.
Protocol B: Co-Crystallization and Self-Validating Acquisition
Causality Note: 3,5-DHB forms larger, more heterogeneous crystals than 2,5-DHB[3]. Therefore, the "Dried Droplet" method requires slower evaporation to allow lipids to partition into the matrix lattice effectively. Furthermore, laser rastering (searching for "sweet spots") will be necessary during acquisition.
Step-by-Step Method:
Sample Mixing: Mix the lipid extract with the 3,5-DHB matrix solution at a 1:1 (v/v) ratio in a microcentrifuge tube.
Target Spotting: Spot 1.0 µL of the mixture onto a polished steel MALDI target plate.
Self-Validation Spotting (Critical QC):
Control 1 (Matrix Blank): Spot 1.0 µL of pure 3,5-DHB matrix to map background cluster ions.
Control 2 (System Integrity): Spot a parallel 1.0 µL aliquot of the lipid sample mixed with standard 2,5-DHB.
Crystallization: Allow the spots to dry completely at room temperature under ambient pressure. Do not use a vacuum desiccator, as rapid drying exacerbates the heterogeneous crystallization of 3,5-DHB.
Data Acquisition (Negative Mode):
Set the mass spectrometer to Negative Ion Reflector mode.
Increase the laser energy by ~10-15% compared to standard 2,5-DHB settings, as 3,5-DHB requires slightly higher fluence for optimal desorption.
Validation Check: The 2,5-DHB spot should yield a strong positive ion spectrum but a weak negative one. The 3,5-DHB spot must yield a robust negative ion spectrum (e.g., [M-H]⁻ for phosphatidylserine) with minimal background interference. If this holds true, the system is validated, and the matrix effect is confirmed.
References
Schiller, J., Süss, R., Fuchs, B., Müller, M., Petkovic, M., Zschörnig, O., & Waschipky, H. (2007). The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? European Biophysics Journal.
Yassin, F. H., & Marynick, D. S. (2010). A comparative computational study of matrix-peptide interactions in MALDI mass spectrometry: the interaction of four tripeptides with the MALDI matrices 2,5-dihyroxybenzoic acid, α-cyano-4-hydroxy-cinnamic acid and 3,5-dihyroxybenzoic acid. Molecular Physics.
Liang, C. W., Lee, C. H., Lin, Y. J., Lee, Y. T., & Ni, C. K. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. The Journal of Physical Chemistry B.
Application Note: Design, Synthesis, and Activation of 3,5-Dihydroxybenzoate-Based Metal-Organic Frameworks
Scientific Rationale & Ligand Mechanics In the development of porous materials for targeted drug delivery and catalytic applications, the choice of the organic linker dictates the topology, stability, and functional util...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Ligand Mechanics
In the development of porous materials for targeted drug delivery and catalytic applications, the choice of the organic linker dictates the topology, stability, and functional utility of the resulting Metal-Organic Framework (MOF). 3,5-Dihydroxybenzoic acid (3,5-DHBA) and its derivatives offer a unique topological advantage. The molecule features a primary carboxylate group that forms robust secondary building units (SBUs)—such as paddle-wheel clusters or 1D infinite chains—when coordinated with transition metals or lanthanides. Simultaneously, the two meta-hydroxyl groups remain available to participate in extensive hydrogen bonding,
π−π
stacking, or post-synthetic functionalization[1].
This dual functionality enables the synthesis of highly stable, porous architectures with applications ranging from 2[2] to serving as host matrices for 1[1].
Fig 1. Mechanistic pathway of 3,5-DHBA coordinating with metal centers to form functional MOFs.
Experimental Workflows & Causality
As a Senior Application Scientist, I have structured these protocols to address the most common failure points in MOF synthesis: premature precipitation, incomplete solvent evacuation, and framework collapse during thermal activation.
Protocol A: Solvothermal Synthesis of Lanthanide-Based 3,5-DHBA MOFs (e.g., Ce-FDM-50)
Objective: Prepare a highly crystalline, luminescent metal-organic framework using Ce
3+
and 3,5-DHBA[2].
Step-by-Step Methodology:
Precursor Assembly : In a 25-mL borosilicate glass vial, dissolve 1.0 mmol (~154 mg) of 3,5-DHBA and 1.0 mmol (~372.6 mg) of CeCl
3
·7H
2
O in 5 mL of N,N-dimethylformamide (DMF). Sonicate for 5 minutes until homogenous.
Causality: The 1:1 molar ratio prevents the kinetic trapping of unreacted metal nodes, promoting the formation of infinite metal-carboxylate chains[2].
Solvothermal Growth : Cap the vial tightly with a PTFE-lined cap. Place the vial in an isothermal oven pre-heated to 120 °C for exactly 12 hours.
Causality: DMF acts as both a solvent and a thermal base. At 120 °C, DMF slowly decomposes to yield dimethylamine, which gradually deprotonates the 3,5-DHBA. This slow deprotonation is the kinetic key to growing large, defect-free single crystals rather than precipitating amorphous powders[2].
Controlled Cooling : Turn off the oven and allow the vial to cool naturally to room temperature.
Causality: Rapid cooling (quenching) induces thermal shock, leading to crystal fracturing and surface defects that compromise drug-loading capacity.
Harvesting : Decant the mother liquor. Collect the brown block crystals and wash them five times with 15 mL aliquots of fresh DMF[2].
Protocol B: Synthesis of 2D Copper-Organic Frameworks for Catalysis
Objective: Synthesize a Cu-MOF using a 3,5-DHBA derivative for CO
2
fixation[3].
Step-by-Step Methodology:
Ligand Functionalization : React methyl 3,5-dihydroxybenzoate (60 mmol) with 1,2-dibromoethane (696.5 mmol) in the presence of K
2
CO
3
and 18-crown-6 in refluxing acetone for 48 hours. Purify via silica gel chromatography to isolate the extended flexible ligand (HIM)[3].
Causality: Extending the ligand increases the pore aperture of the resulting MOF, which is critical for accommodating larger catalytic substrates or biologic drugs.
Coordination Assembly : Combine the HIM ligand with Cu(NO
3
)
2
under hydrothermal conditions.
Isolation : Cool to room temperature to isolate deep blue block crystals of the Cu-MOF. The Lewis acid/base built-in structure facilitates the assembly of a 2D porous 3-c network[3].
Framework Activation & Quality Control (Self-Validation)
Directly applying a vacuum to a DMF-solvated MOF often results in catastrophic framework collapse due to the high capillary forces exerted by the evaporating high-boiling solvent. To circumvent this, the following self-validating activation protocol must be used.
Solvent Exchange : Submerge the washed crystals in 15 mL of dichloromethane (DCM). Leave for 3 days, replacing the DCM with fresh solvent every 24 hours[2].
Causality: DCM has a significantly lower boiling point (39.6 °C) and surface tension than DMF. It displaces the strongly coordinating DMF molecules from the MOF pores, allowing for a gentler evacuation.
Thermal Vacuum Activation : Transfer the DCM-exchanged crystals to a vacuum oven. Apply high vacuum and heat at 150 °C for 10 hours[2].
Self-Validation Checkpoint : To ensure the MOF is fully activated and structurally intact, digest a 5 mg sample in dilute DCl/DMSO-
d6
. Perform
1
H NMR spectroscopy. A successful activation yields a spectrum with a complete absence of peaks at 2.71, 2.87, and 7.93 ppm , confirming that all DMF has been successfully evacuated[2].
Fig 2. End-to-end workflow for the solvothermal synthesis and activation of 3,5-DHBA MOFs.
Quantitative Data Presentation
The table below summarizes the synthesis conditions, activation protocols, and yields for various 3,5-DHBA based MOF architectures across the literature.
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 3,5-Dihydroxybenzoate
Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3,5-dihydroxybenzoate (also known as α-Resorcylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3,5-dihydroxybenzoate (also known as α-Resorcylic acid). Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol, the scientific rationale behind the method development, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method utilizes reverse-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine analysis in various sample matrices.
Introduction
3,5-Dihydroxybenzoic acid is a key phenolic compound and a member of the dihydroxybenzoic acids, which are structurally similar isomers.[4][5] It serves as a crucial intermediate in organic synthesis and is found in various natural products.[5] Accurate quantification is essential for quality control, metabolic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[6]
This document provides a complete workflow, from sample preparation to data analysis, for a robust HPLC method. The core of this method is built on reverse-phase chromatography, which separates compounds based on their hydrophobicity. By carefully controlling the mobile phase pH, we can ensure that 3,5-dihydroxybenzoate is in its non-ionized form, promoting its retention and ensuring a sharp, symmetrical peak shape.
Principle of the Method: Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography.[6] It employs a non-polar stationary phase (typically a silica support with bonded C18 alkyl chains) and a polar mobile phase.
The separation of 3,5-dihydroxybenzoate is governed by its partitioning between the stationary and mobile phases. As a phenolic acid, its retention is highly dependent on the pH of the mobile phase.
Analyte Chemistry : 3,5-Dihydroxybenzoic acid has a carboxylic acid group and two hydroxyl groups. The pKa of the carboxylic acid is the primary determinant of its ionization state in the mobile phase.
pH Control is Critical : To maximize retention on a C18 column and achieve good peak symmetry, the mobile phase pH must be set below the pKa of the analyte's carboxylic acid group (approximately pH 4). This suppresses ionization, making the molecule more non-polar and increasing its affinity for the stationary phase. An acidic mobile phase also minimizes peak tailing that can result from interactions between the analyte and residual silanol groups on the silica-based column packing.[7][8]
Figure 1: Principle of Reverse-Phase HPLC Separation.
Acid: Formic Acid or Orthophosphoric Acid (Analytical Grade)
Filters: 0.45 µm or 0.22 µm syringe filters (Nylon or PTFE, as compatible)
Instrumentation and Chromatographic Conditions
This method was developed on an Agilent 1200 series HPLC system but is adaptable to any standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Parameter
Specification
Rationale
HPLC Column
C18, 4.6 x 150 mm, 5 µm
Industry standard for reverse-phase separation of small molecules. Provides a good balance of efficiency and backpressure.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Methanol
Formic acid acidifies the mobile phase to suppress analyte ionization.[9] Methanol is a common, effective organic modifier.
Elution Mode
Isocratic: 70% A / 30% B
A simple isocratic elution provides consistent and reproducible results for a single analyte quantification.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and improves peak shape.[10]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
UV Detection
254 nm
3,5-dihydroxybenzoate exhibits strong absorbance near this wavelength, providing good sensitivity.[11][12]
Run Time
10 minutes
Sufficient time for the analyte to elute and for the column to be ready for the next injection.
Protocols
Standard Stock and Working Solution Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,5-dihydroxybenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase (70:30 Water/Methanol with 0.1% Formic Acid).
Sample Preparation
The goal of sample preparation is to extract the analyte of interest and remove interferences that could damage the column or co-elute with the analyte.[13][14]
Accurately weigh approximately 1 g of the homogenized sample.
Extract with 10 mL of methanol in a sonicator bath for 30 minutes.[15]
Centrifuge the extract at 4000 RPM for 10 minutes.
Collect the supernatant. If necessary, dilute the supernatant with the mobile phase to fall within the calibration curve range.
Liquid Samples (e.g., process solution):
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
Final Filtration: Before injection, filter all prepared standards and samples through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.[14][16]
Figure 2: Overall experimental workflow.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference at the retention time of the analyte peak.
Specificity: A blank (mobile phase) and a placebo (sample matrix without the analyte) were injected to ensure no interfering peaks were present at the retention time of 3,5-dihydroxybenzoate.
Linearity: A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standards (1-100 µg/mL). The coefficient of determination (R²) was calculated.
Accuracy: Accuracy was determined by the spike-and-recovery method. A known amount of 3,5-dihydroxybenzoate was added to a placebo sample at three concentration levels (low, medium, high). The percentage recovery was then calculated.
Precision:
Repeatability was assessed by performing six replicate injections of a standard solution (25 µg/mL) on the same day.
Intermediate Precision was determined by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (RSD%) was calculated for both.
LOD & LOQ: The Limit of Detection and Limit of Quantitation were determined based on the signal-to-noise (S/N) ratio.
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic conditions, such as flow rate (±0.1 mL/min) and column temperature (±2 °C), and observing the effect on the results.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
1. Mobile phase pH too high.2. Column contamination or degradation.3. Secondary interactions with silanols.[7][18]
1. Ensure mobile phase pH is sufficiently acidic.2. Flush column with a strong solvent or replace if necessary.[10]3. Use a well-endcapped column.
Broad Peaks
1. Large dead volume in system.2. Column deterioration.3. Thermal mismatch between mobile phase and column.[19]
1. Check and tighten all fittings.2. Replace the column.3. Use the column oven to ensure temperature stability.
Retention Time Drift
1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Pump malfunction or leak.[10]
1. Prepare fresh mobile phase daily and degas properly.2. Ensure column oven is set and stable.3. Check system for pressure fluctuations and leaks.
High Backpressure
1. Column or frit blockage.2. Particulate matter in the sample.3. Kinked tubing.[10]
1. Reverse-flush the column (if permitted by manufacturer).2. Always filter samples before injection.3. Inspect and replace any damaged tubing.
Conclusion
The HPLC-UV method described in this application note provides a reliable, robust, and accurate means for quantifying 3,5-dihydroxybenzoate. The method is straightforward, employs common reagents and instrumentation, and has been fully validated in accordance with ICH guidelines. It is well-suited for routine use in quality control and research environments.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Royal Society of Chemistry. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
Frontiers Media S.A. (2021, November 5). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition.
Frontiers Media S.A. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.).
Oxford University Press. (2021, September 22). Novel, Simple Rapid Reverse-Phase HPLC-DAD Analysis, for the Simultaneous Determination of Phenolic Compounds and Abscisic Acid Commonly Found in Foodstuff and Beverages. Journal of Analytical Science and Technology.
Naila Kanwal. (n.d.).
ResearchGate. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis.
European Medicines Agency. (1995, June). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95).
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
Malaysian Journal of Analytical Sciences. (n.d.). A SINGLE HPLC METHOD FOR SEPARATION OF OLIGOSTILBENES FROM DIFFERENT DIPTEROCARPACEAE EXTRACTS.
SIELC Technologies. (2025, August 1). 3,5-Dihydroxybenzoic Acid.
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
Organomation. (n.d.). HPLC Sample Preparation.
Separation Science and Technology. (n.d.).
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid.
AugustaChrom. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.
Estonian Academy of Sciences. (2023, February 10). Basicity of 2,5-, 3,5-dihydroxy- and 3,4,5-trihydroxybenzoic acids in aqueous sulfuric acid. Estonian Journal of Chemistry.
Journal of the Korean Chemical Society. (n.d.).
National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxybenzoic Acid. PubChem.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Rationale
Alkyl 3,5-dihydroxybenzoates (such as methyl or ethyl 3,5-dihydroxybenzoate) are highly versatile building blocks in organic synthesis. They serve as critical intermediates in the development of dendrimers, coordination polymers, resveratrol analogs, and tyrosinase inhibitors 1. The primary synthetic challenge when working with 3,5-dihydroxybenzoic acid (3,5-DHBA) is achieving selective esterification of the carboxylic acid moiety without inadvertently alkylating or acylating the two unprotected phenolic hydroxyl groups.
Because aliphatic alcohols are significantly more nucleophilic than the electron-rich phenolic hydroxyls, O-alkylation of the phenols is kinetically disfavored under standard acid-catalyzed conditions. This guide details three field-proven methodologies for synthesizing 3,5-dihydroxybenzoates, explaining the causality behind the experimental choices to ensure self-validating and reproducible workflows.
Mechanistic Insights & Pathway Visualization
Understanding the mechanistic pathways dictates the choice of protocol:
Fischer Esterification (Acid-Catalyzed): Uses strong mineral acids (e.g., H₂SO₄) to protonate the carbonyl oxygen, increasing its electrophilicity. The large excess of the reacting alcohol drives the equilibrium forward. This is the most robust method for simple esters (methyl, ethyl) 2.
Steglich Esterification (DCC/DMAP): Employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. This method is strictly required when the reacting alcohol is complex, expensive, or non-volatile, making Fischer conditions impossible 3.
Solid-Supported Acid Catalysis (Amberlyst-15): Utilizes a macroreticular polystyrene-based ion exchange resin. It provides the necessary protons for esterification but allows for a simple filtration workup, bypassing aqueous basic washes that can cause product loss 4.
Reaction pathways for selective esterification of 3,5-dihydroxybenzoic acid.
Quantitative Method Comparison
To aid in experimental design, the following table summarizes the operational parameters of the three protocols:
Parameter
Protocol A (Fischer)
Protocol B (Steglich)
Protocol C (Amberlyst-15)
Catalyst / Reagent
Conc. H₂SO₄
DCC / DMAP
Amberlyst-15 (H⁺ form)
Temperature
65 °C (Reflux)
0 °C to Room Temp
65 °C (Reflux)
Reaction Time
8 – 12 hours
12 – 24 hours
12 – 16 hours
Typical Yield
80 – 85%
70 – 90%
75 – 85%
Key Advantage
Highly scalable, low cost
Tolerates complex/sensitive alcohols
Green chemistry, simple filtration workup
Best Use Case
Methyl/Ethyl esters
Complex, non-volatile alkyl esters
Moisture-sensitive downstream applications
Experimental Protocols
Protocol A: Classical Fischer Esterification (Synthesis of Methyl 3,5-Dihydroxybenzoate)
Optimized for bulk synthesis of simple alkyl esters.12
Initiation: In an oven-dried 500 mL round-bottom flask, dissolve 10.0 g (64.9 mmol) of 3,5-dihydroxybenzoic acid in 150 mL of anhydrous methanol.
Catalysis: Cool the flask to 0 °C using an ice bath. Slowly add 2.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous magnetic stirring.
Causality Note: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to the oxidation of the electron-rich phenolic ring.
Propagation: Attach a reflux condenser and heat the mixture to 65 °C. Stir at reflux for 8 to 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV visualization) until the starting material (lower Rf) is fully consumed.
Quenching: Remove the flask from heat and concentrate the mixture under reduced pressure to remove ~70% of the excess methanol. Pour the remaining residue into 200 mL of ice-cold distilled water.
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ (2 x 50 mL) to neutralize residual H₂SO₄, followed by brine (100 mL).
Causality Note: Phenols have a pKa of ~9. Vigorous or prolonged washing with strong bases (like NaOH) will deprotonate the phenolic hydroxyls, pulling your target product into the aqueous waste. Saturated NaHCO₃ (pH ~8.3) is mild enough to neutralize the acid without ionizing the product.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 3,5-dihydroxybenzoate as a white solid.
Protocol B: Steglich Esterification for Complex Alcohols
Optimized for coupling 3,5-DHBA with expensive or sterically hindered alcohols.35
Initiation: In a flame-dried flask flushed with nitrogen, dissolve 3,5-DHBA (1.0 eq) and the target alcohol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), depending on substrate solubility.
Activation: Add DMAP (0.1 eq) to the solution and cool the mixture to 0 °C.
Coupling: Add DCC (1.1 eq) portion-wise over 15 minutes.
Causality Note: DCC must be added at 0 °C to control the exothermic formation of the O-acylisourea intermediate. If the temperature rises too quickly, the intermediate can undergo an irreversible rearrangement to an inactive N-acylurea.
Propagation: Allow the reaction to warm naturally to room temperature and stir for 12–24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
Purification: Dry the organic phase, concentrate in vacuo, and purify the crude product via silica gel column chromatography.
Protocol C: Green Esterification using Amberlyst-15
Optimized for streamlined workup and avoiding aqueous extractions.4
Initiation: Dissolve 5.0 g of 3,5-DHBA in 100 mL of anhydrous methanol.
Catalysis: Add 2.5 g of Amberlyst-15 (hydrogen form) strongly acidic cation exchange resin.
Propagation: Reflux the suspension under continuous stirring for 12 to 16 hours.
Workup: Filter the hot mixture through a coarse fritted funnel to remove the Amberlyst-15 resin. Wash the resin with an additional 20 mL of hot methanol to ensure complete product recovery.
Causality Note: Solid-phase catalyst elimination completely bypasses the need for aqueous basic workups. This is highly advantageous for 3,5-dihydroxybenzoates, which possess moderate water solubility and are prone to emulsion formation during liquid-liquid extraction.
Isolation: Concentrate the filtrate under reduced pressure to obtain the pure ester. The resin can be regenerated by washing with 1M HCl followed by water and methanol.
References
National Institutes of Health (PMC). "Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study." NIH. URL: [Link]
ACS Publications. "An Efficient Synthesis of Deoxyrhapontigenin-3-O-β-d-glucuronide, a Brain-Targeted Derivative of Dietary Resveratrol, and Its Precursor 4." ACS. URL:[Link]
catalytic hydrogenation of 3,5-dihydroxybenzoate derivatives
Advanced Catalytic Hydrogenation Workflows for 3,5-Dihydroxybenzoate Derivatives Introduction 3,5-Dihydroxybenzoate derivatives, particularly methyl 3,5-dihydroxybenzoate, are highly versatile building blocks in organic...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Catalytic Hydrogenation Workflows for 3,5-Dihydroxybenzoate Derivatives
Introduction
3,5-Dihydroxybenzoate derivatives, particularly methyl 3,5-dihydroxybenzoate, are highly versatile building blocks in organic synthesis. They serve as critical precursors for the development of complex dendrimers, tyrosinase inhibitors, and active pharmaceutical ingredients (APIs) such as resveratrol and olivetol[1][2][3]. The catalytic hydrogenation of these compounds is a multifaceted process. Depending on the precise tuning of the catalyst, temperature, and pressure, hydrogenation can drive three distinct chemical transformations: global O-debenzylation (deprotection), selective ester deoxygenation, or aromatic ring saturation[3][4][5].
Mechanistic Divergence in Hydrogenation Pathways
The ultimate fate of a 3,5-dihydroxybenzoate derivative under reductive conditions is entirely dictated by the catalytic environment and thermodynamic parameters:
O-Debenzylation (Deprotection): Benzyl ethers are standard protecting groups for the highly reactive phenolic hydroxyls of benzoate derivatives. Palladium on carbon (Pd/C) facilitates the hydrogenolysis of the benzylic C–O bond at ambient pressure. The palladium surface inserts into the C–O bond via oxidative addition, followed by reductive elimination to yield the free phenol and toluene without disturbing the ester or aromatic ring[1][3].
Selective Ester Deoxygenation: Reducing the methyl ester of 3,5-dihydroxybenzoate directly to a methyl group yields orcinol (3,5-dihydroxytoluene), a high-value antioxidant and synthetic intermediate[4]. This transformation requires overcoming the high activation energy of the ester carbonyl. A Cu-Zn-Al catalyst at high pressure (8 MPa) and elevated temperature (200 °C) is required. Copper provides the active sites for hydrogen activation, while Zn and Al act as structural promoters to prevent copper sintering[4].
Aromatic Ring Saturation: Under specific transfer hydrogenation conditions (e.g., using Pd-Ag alloys or specialized Pd/C systems), the aromatic ring itself can be reduced to yield 3,5-dioxocyclohexanecarboxylic acid derivatives, which are valuable aliphatic scaffolds[5][6].
Divergent catalytic hydrogenation pathways of 3,5-dihydroxybenzoate derivatives.
Quantitative Data & Reaction Parameters
The following table summarizes the critical parameters required to selectively drive the hydrogenation of 3,5-dihydroxybenzoate derivatives toward the desired product, highlighting the stark contrast in required conditions.
Reaction Pathway
Target Product
Catalyst
Temp (°C)
Pressure
Yield / Selectivity
O-Debenzylation
Methyl 3,5-dihydroxybenzoate
10% Pd/C
25 °C
1 atm (H₂)
>95% Yield
Ester Deoxygenation
Orcinol (3,5-dihydroxytoluene)
Cu-Zn-Al
200 °C
8.0 MPa (H₂)
80.5% Conv. / 97.7% Sel.
Ring Saturation
3,5-dioxocyclohexanecarboxylic acid
Pd-Ag/C
80 °C
Transfer H₂
Variable (Pathway Dependent)
Self-Validating Experimental Protocols
Protocol A: Global O-Debenzylation of Methyl 3,5-bis(benzyloxy)benzoate
This protocol outlines the mild deprotection of benzyl-protected 3,5-dihydroxybenzoates to yield the free phenolic core[3].
Causality & Mechanistic Insight: A mixed solvent system of Methanol/THF (1:1) is utilized. THF ensures the complete dissolution of the lipophilic benzylated precursor, while Methanol acts as a protic shuttle to facilitate hydride transfer at the Pd surface. Room temperature and 1 atm H₂ are strictly maintained to prevent unwanted reduction of the ester moiety.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of methyl 3,5-bis(benzyloxy)benzoate in 40 mL of a degassed Methanol/THF (1:1 v/v) mixture.
Catalyst Loading: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is highly pyrophoric; always add to a solvent under a strict inert atmosphere.
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 12 hours.
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The starting material (high Rf) should completely disappear, replaced by a highly polar spot (free phenol) that stains intensely with phosphomolybdic acid (PMA).
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford methyl 3,5-dihydroxybenzoate as a crystalline solid.
Protocol B: High-Pressure Selective Deoxygenation to Orcinol
This protocol describes the direct conversion of methyl 3,5-dihydroxybenzoate to 3,5-dihydroxytoluene (Orcinol) using a Cu-Zn-Al catalyst[4].
Causality & Mechanistic Insight: The steric hindrance of the 3,5-dihydroxy groups on the aromatic ring actively promotes the selective deoxygenation of the ester by orienting the ester group toward the Cu active sites while shielding the aromatic face from saturation[4]. Strict time control (3 hours) is mandatory; prolonged exposure leads to the over-reduction of the aromatic ring, yielding 3-methylcyclohexanol impurities[4].
Step-by-Step Methodology:
Reactor Setup: Into a 100 mL stainless steel high-pressure autoclave, load 20 mmol of methyl 3,5-dihydroxybenzoate, 40 mL of anhydrous ethanol, and 5 wt% of activated Cu-Zn-Al catalyst.
Pressurization: Seal the autoclave. Purge the headspace with Nitrogen three times to remove oxygen, followed by three purges with Hydrogen gas. Finally, pressurize the reactor to 8.0 MPa with H₂.
Thermal Reaction: Heat the reactor to 200 °C while stirring at 600 rpm. Maintain these conditions for exactly 3.0 hours.
In-Process Validation: If equipped with a gas uptake monitor, a plateau in H₂ consumption indicates the completion of the ester reduction. GC-MS analysis of an aliquot must show a primary mass peak at m/z 124 (Orcinol) with <2% of m/z 114 (3-methylcyclohexanol).
Recovery: Cool the reactor to room temperature using an internal cooling coil before depressurizing safely in a fume hood.
Purification: Filter the catalyst. Concentrate the solvent and purify the crude product via vacuum distillation or recrystallization to yield pure Orcinol monohydrate.
High-pressure experimental workflow for the synthesis of orcinol via Cu-Zn-Al catalysis.
References
Title: A Practical Synthesis of Olivetol
Source: oup.com
URL: [Link]
Title: Poly(ether amide) Dendrimers via Nucleophilic Ring-Opening Addition Reactions of Phenol Groups toward Oxazolines: Synthesis and Characterization
Source: acs.org
URL: [Link]
Title: Deactivation Study of Pd/C Catalysts for Purification of Terephthalic Acid
Source: researchgate.net
URL: [Link]
Title: Direct synthesis of hydrogen peroxide from hydrogen and oxygen over activated-carbon-supported Pd-Ag alloy catalysts
Source: researchgate.net
URL: [Link]
The Art of Assembly: A Guide to 3,5-Dihydroxybenzoate in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of a Versatile Linker In the ever-expanding universe of coordination polymers and metal-organic frameworks (MOFs), the choi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Versatile Linker
In the ever-expanding universe of coordination polymers and metal-organic frameworks (MOFs), the choice of the organic linker is paramount. It dictates the dimensionality, topology, and ultimately, the functional properties of the resulting material. Among the myriad of available building blocks, 3,5-dihydroxybenzoic acid (3,5-DHBA) emerges as a ligand of subtle complexity and significant potential. Its trifunctional nature, featuring a carboxylate group for metal coordination and two hydroxyl moieties for hydrogen bonding, offers a rich playground for crystal engineering. This guide serves as a comprehensive resource for researchers venturing into the synthesis of coordination polymers using this versatile linker. We will delve into the fundamental principles, provide detailed experimental protocols, and explore the promising applications of these materials, with a particular focus on insights relevant to drug development.
Understanding the Ligand: 3,5-Dihydroxybenzoate as a Building Block
3,5-Dihydroxybenzoic acid is more than just a simple carboxylate linker. Its unique electronic and structural features are key to its role in the formation of diverse coordination architectures.
Coordination Versatility
The deprotonated form, 3,5-dihydroxybenzoate, primarily coordinates to metal centers through its carboxylate group. This interaction can manifest in several modes, influencing the dimensionality of the resulting framework.
Monodentate: The carboxylate group binds to a single metal center. This mode is often observed in the presence of other coordinating ligands or solvents, leading to lower-dimensional structures like discrete molecular complexes or 1D chains. For instance, in the synthesis of a zinc complex, 3,5-dihydroxybenzoate can act as a monodentate ligand, resulting in a monomeric structure.[1][2]
Bidentate Bridging: The carboxylate group bridges two metal centers, a common motif for the construction of higher-dimensional networks. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, each imparting a different geometry to the resulting framework. A notable example is the formation of a paddlewheel dicopper core where four carboxylate groups bridge the two copper centers in a syn-syn fashion.[1][2]
Bidentate Chelating: While less common for simple carboxylates, chelation to a single metal center is also a possibility, particularly with larger metal ions.
The presence of the two hydroxyl groups at the 3 and 5 positions of the benzene ring also opens up the possibility of direct coordination to the metal center, although this is less frequently observed than carboxylate binding.
The Crucial Role of Hydrogen Bonding
The hydroxyl groups are not merely spectators in the assembly process. They are potent hydrogen bond donors, capable of forming extensive networks that stabilize the crystal packing and can even direct the formation of the overall supramolecular architecture. These hydrogen bonds can occur between the ligand and coordinated solvent molecules, or between adjacent ligands, leading to the formation of tapes, sheets, and 3D networks.[3] This secondary coordination sphere is a critical factor to consider when designing synthetic strategies.
Synthetic Methodologies: Taming the Assembly Process
The synthesis of coordination polymers with 3,5-dihydroxybenzoate typically employs solvothermal or hydrothermal techniques. These methods utilize elevated temperatures and pressures to facilitate the dissolution of reactants and promote the growth of high-quality crystals.
Key Synthetic Parameters
The outcome of a synthesis is highly dependent on a set of interconnected parameters. Understanding and controlling these variables is crucial for obtaining the desired product.
Parameter
Influence on the Final Product
Causality
Metal Ion
Dictates the coordination geometry and can influence the dimensionality of the framework.
The size, charge, and preferred coordination number of the metal ion will determine how it interacts with the ligand. For example, lanthanide ions with their larger ionic radii and higher coordination numbers often lead to different structures than smaller transition metal ions.[4][5][6]
Solvent System
Can act as a coordinating ligand, a template for pore formation, and influences the solubility of reactants.
The polarity and coordinating ability of the solvent can affect the deprotonation of the ligand and the coordination environment of the metal ion. Different solvents can lead to the formation of polymorphs or solvates with distinct structures.[1][2][7]
Temperature
Affects the kinetics of crystal nucleation and growth.
Higher temperatures can lead to the formation of more thermodynamically stable phases and can overcome kinetic barriers to the formation of higher-dimensionality frameworks.
pH
Controls the deprotonation state of the carboxylic acid and hydroxyl groups.
The degree of deprotonation of the ligand influences its coordination behavior and charge, which in turn affects the overall charge of the resulting framework and its dimensionality.[2][8][9]
Metal-to-Ligand Ratio
Can influence the final stoichiometry and structure of the coordination polymer.
Varying the molar ratio of the metal salt to the ligand can lead to the formation of different phases with varying degrees of ligand coordination.[1][2]
Ancillary Ligands
Can co-coordinate to the metal center, modifying the coordination environment and influencing the final structure.
The introduction of N-donor ligands like pyridine or bipyridine can lead to the formation of mixed-ligand coordination polymers with unique topologies.[1][2]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a 3,5-dihydroxybenzoate-based coordination polymer.
Caption: General workflow for the synthesis and characterization of 3,5-dihydroxybenzoate-based coordination polymers.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of coordination polymers using 3,5-dihydroxybenzoate. Researchers are encouraged to systematically vary the parameters outlined in section 2.1 to explore the formation of new structures.
Protocol 1: Solvothermal Synthesis of a Copper(II)-3,5-Dihydroxybenzoate Coordination Polymer
This protocol is adapted from the synthesis of related copper-carboxylate coordination polymers and is designed to favor the formation of a 1D or 2D structure.[1][2]
Materials:
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
3,5-Dihydroxybenzoic acid (3,5-DHBA)
N,N-Dimethylformamide (DMF)
Ethanol
Procedure:
In a 20 mL scintillation vial, dissolve copper(II) acetate monohydrate (0.1 mmol, 19.9 mg) and 3,5-dihydroxybenzoic acid (0.1 mmol, 15.4 mg) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
Seal the vial tightly and place it in a programmable oven.
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 24 hours.
Blue, block-shaped crystals should form. Isolate the crystals by decanting the mother liquor.
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
Dry the crystals under vacuum at room temperature.
Protocol 2: Hydrothermal Synthesis of a Zinc(II)-3,5-Dihydroxybenzoate Coordination Polymer
This protocol utilizes water as a solvent and is expected to yield a robust, potentially 3D, framework.
Materials:
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
3,5-Dihydroxybenzoic acid (3,5-DHBA)
Deionized water
(Optional) A base such as NaOH or an organic amine to adjust pH.
Procedure:
In a 23 mL Teflon-lined stainless steel autoclave, combine zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg) and 3,5-dihydroxybenzoic acid (0.1 mmol, 15.4 mg) in 10 mL of deionized water.
(Optional) Adjust the pH of the solution to between 4 and 6 by the dropwise addition of a dilute NaOH solution.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 160 °C over 4 hours, hold at 160 °C for 72 hours, and then cool to room temperature over 48 hours.
Colorless crystals are expected. Isolate the crystals by filtration.
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 5 mL).
Dry the crystals in an oven at 60 °C overnight.
Characterization: Unveiling the Structure and Properties
A multi-technique approach is essential for the comprehensive characterization of newly synthesized coordination polymers.
Technique
Information Obtained
Expected Results for 3,5-DHBA CPs
Single-Crystal X-ray Diffraction (SC-XRD)
Precise determination of the crystal structure, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology.
Provides definitive evidence of the coordination mode of the 3,5-dihydroxybenzoate ligand and the dimensionality of the framework. Reveals the extent and nature of hydrogen bonding.
Powder X-ray Diffraction (PXRD)
Assessment of phase purity and crystallinity of the bulk sample. Can be used to identify the product by comparing the experimental pattern to a simulated pattern from SC-XRD data.
A sharp, well-defined diffraction pattern indicates a highly crystalline material. The absence of peaks from starting materials confirms phase purity.
Thermogravimetric Analysis (TGA)
Determination of thermal stability and the presence of coordinated or guest solvent molecules.
A weight loss step at lower temperatures (typically below 200 °C) corresponds to the loss of solvent molecules. The decomposition of the organic linker occurs at higher temperatures, providing information on the thermal stability of the framework.
Infrared (IR) Spectroscopy
Identification of functional groups and confirmation of ligand coordination.
A shift in the stretching frequencies of the carboxylate group (typically the asymmetric stretch appears around 1610-1550 cm⁻¹ and the symmetric stretch around 1440-1360 cm⁻¹) upon coordination to the metal center is expected. The broad O-H stretch of the hydroxyl groups will also be present.
Elemental Analysis
Determination of the elemental composition (C, H, N) of the material to confirm the proposed chemical formula.
The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the coordination polymer.
Applications: From Benchtop to Breakthroughs
The unique structural and chemical features of 3,5-dihydroxybenzoate-based coordination polymers make them promising candidates for a range of applications.
Luminescent Sensing
Coordination polymers incorporating lanthanide ions and derivatives of 3,5-dihydroxybenzoate have shown potential as luminescent materials.[4][6] The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited for chemical sensing, where the presence of a specific analyte quenches or enhances the luminescence.
Caption: Simplified diagram of the energy transfer and quenching process in a luminescent coordination polymer sensor.
Catalysis
The porous nature of some coordination polymers allows them to act as heterogeneous catalysts. The metal centers can serve as active sites, while the pores can provide size and shape selectivity for substrates. While specific catalytic applications for 3,5-DHBA based CPs are still emerging, related materials have shown promise in reactions such as the Henry reaction and Knoevenagel condensation.[4][10] The functional groups on the 3,5-dihydroxybenzoate ligand could also be post-synthetically modified to introduce specific catalytic functionalities.
Gas Storage and Separation
The development of porous coordination polymers, or MOFs, with high surface areas and tunable pore sizes is a major area of research for gas storage (e.g., hydrogen and methane) and the separation of gas mixtures (e.g., CO₂ from flue gas).[11][12][13][14] The presence of polar hydroxyl groups within the pores of a 3,5-DHBA-based MOF could enhance its affinity for polar molecules like CO₂.
Drug Delivery
For drug development professionals, the use of MOFs as drug delivery vehicles is a particularly exciting frontier.[15][16][17][18] The high porosity of MOFs allows for the encapsulation of large quantities of drug molecules, and the biodegradability of some frameworks offers a mechanism for controlled release. The functional groups of the 3,5-dihydroxybenzoate linker could be used to tune the interaction with specific drug molecules and to control the release kinetics. For instance, a La-based MOF has been explored as a promising candidate for anticancer drug delivery.[19]
Conclusion and Future Outlook
3,5-Dihydroxybenzoic acid is a versatile and underexplored building block in the field of coordination polymer synthesis. Its ability to form diverse structures through a combination of metal-carboxylate coordination and extensive hydrogen bonding presents a wealth of opportunities for the design of new functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this fascinating area. As our understanding of the subtle interplay of synthetic parameters and resulting properties grows, we can expect to see the emergence of novel 3,5-dihydroxybenzoate-based coordination polymers with tailored functionalities for applications in sensing, catalysis, gas separation, and targeted drug delivery. The future of this field lies in the rational design of these materials, moving from serendipitous discovery to predictable synthesis of materials with desired properties.
References
Reddy, M. L. P., et al. "Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties." Inorganic Chemistry, vol. 50, no. 11, 2011, pp. 4882-91, [Link].[4][6][20][21]
ResearchGate. "(PDF) Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties." [Link].
PubMed. "Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties." [Link].
Feng, Linsheng, et al. "Polymorphs or solvates? Coordination of 3,5-dihydroxybenzoate to copper and zinc metal centers." Digital Commons @ Michigan Tech, 2013, [Link].[1][2]
PubMed. "Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties." [Link].
Feng, Linsheng, et al. "Polymorphs or solvates? Coordination of 3,5-dihydroxybenzoate to copper and zinc metal centers." ResearchGate, 2012, [Link].[6][22]
PubMed. "Hydrogen-bonded networks through second-sphere coordination." [Link].
ResearchGate. "O-H 3 3 3 O hydrogen bonds connect to make a tape of 3,5-DHBA which..." [Link].
IntechOpen. "Metal-organic Frameworks as Novel Adsorbents: A Preview." 2017, [Link].
Cui, R., et al. "Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release." PMC, 2021, [Link].
MDPI. "Metal–Organic Framework-Based Drug Delivery Systems for Cancer Therapy: A Review." [Link].
Diva Portal. "Metal-Organic Frameworks and the structuring into nanofibers for gas adsorption." [Link].
eScholarship. "Gas Adsorption in Flexible Metal–Organic Frameworks." [Link].
Chemical Communications (RSC Publishing). "Hydrogen bond mediated open-frame networks in coordination polymers: supramolecular assemblies of Pr(iii) and 3,5-dinitro-4-methylbenzoic acid with aza-donor compounds." [Link].
ResearchGate. "Synthesis, characterization and catalytic activity of coordination polymers derived from monohydroxybenzoic acids and divalent nickel ion." [Link].
ResearchGate. "(PDF) Selective Gas Adsorption and Separation in Metal-Organic Frameworks." [Link].
ResearchGate. "Effect of pH on the construction of Cd coordination polymers involving the 1,1′-[1,4-phenylenebis(methylene)]bis(3,5-dicarboxylatopyridinium) ligand." [Link].
Figshare. "Luminescent Coordination Polymers for Highly Sensitive Detection of Nitrobenzene." [Link].
Wiley Online Library. "Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker." [Link].[9]
ResearchGate. "The Effect of pH on the Dimensionality of Coordination Polymers." [Link].
ResearchGate. "Recent developments in luminescent coordination polymers: Designing strategies, sensing application and theoretical evidences." [Link].
Research With Rutgers. "A three-dimensional coordination polymer featuring effective ferrimagnetic hydroxide-bridged manganese(II) chains." [Link].
PMC. "A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene." [Link].
ResearchGate. "Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker." [Link].
Wiley Online Library. "Toughening Healable Supramolecular Double Polymer Networks Based on Hydrogen Bonding and Metal Coordination." [Link].
PMC. "Coordination Polymers Assembled from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis." [Link].
Springer. "Syntheses, crystal structures, and catalytic properties of three zinc(Ⅱ), nickel(Ⅱ) and cobalt(Ⅱ) coordination polymers constructed from 4, 4′-(pyridin-3, 5-diyl)dibenzoic acid." [Link].
SpringerLink. "Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers." [Link].
MDPI. "New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition." [Link].
IntechOpen. "Drug Delivery Applications of Metal-Organic Frameworks (MOFs)." [Link].
PubMed. "Solvent-dependent coordination polymers: cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine." [Link].
Royal Society of Chemistry. "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications." [Link].
Royal Society of Chemistry. "Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions." [Link].
Google Patents. "CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid." .
PubMed. "Luminescence turn-on sensor for the selective detection of trace water and methanol based on a Zn(ii) coordination polymer with 2,5-dihydroxyterephthalate." [Link].
Royal Society of Chemistry. "A luminescent Eu coordination polymer with near-visible excitation for sensing and its homologues constructed from 1,4-benzenedicarboxylate and 1H-imidazo[4,5-f][4][15]-phenanthroline." [Link].
PMC. "Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes." [Link].
ResearchGate. "(PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing." [Link].
ResearchGate. "(PDF) Synthesis, Structures and Properties of Two Metal-Organic Coordination Polymers Derived from Manganese(ΙΙ), Thiabendazole and Polydentate Carboxylic Acids." [Link].
Technical Support Center: Synthesis of 3,5-Dihydroxybenzoate
Welcome to the technical support resource for the synthesis of 3,5-dihydroxybenzoic acid (also known as α-Resorcylic Acid), a critical intermediate in the production of pharmaceuticals, dyes, and other fine chemicals.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 3,5-dihydroxybenzoic acid (also known as α-Resorcylic Acid), a critical intermediate in the production of pharmaceuticals, dyes, and other fine chemicals.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping to improve reaction yields and final product purity.
The most established and scalable route to 3,5-dihydroxybenzoic acid involves the high-temperature disulfonation of benzoic acid, followed by an alkali fusion of the resulting disulfonate salt.[2][3] While robust, this pathway presents several critical control points where yields can be compromised. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure a successful synthesis.
Core Synthesis Pathway: Sulfonation and Alkali Fusion
The primary industrial method follows a two-step process starting from benzoic acid. This route is favored for its use of readily available starting materials.[4]
Caption: General workflow for the synthesis of 3,5-dihydroxybenzoic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Observed Problem
Potential Cause(s)
Recommended Solution & Rationale
Low or No Yield of Sulfonated Intermediate
1. Insufficient Reaction Temperature/Time: The disulfonation of benzoic acid is an energy-intensive electrophilic aromatic substitution that requires high temperatures to overcome the deactivating effect of the carboxylic acid group. 2. Improper Reagents: The use of concentrated sulfuric acid instead of fuming sulfuric acid (oleum) may not provide a high enough concentration of the SO₃ electrophile for efficient disubstitution.[5][6]
1. Maintain Temperature and Duration: Ensure the oil bath temperature is strictly maintained at 240–250°C for a minimum of 5 hours.[2] Use a high-boiling point oil (e.g., silicone oil) for stable heating. 2. Use Fuming Sulfuric Acid: Employ fuming sulfuric acid (oleum) as specified in the protocol to ensure a sufficient concentration of sulfur trioxide, the active electrophile required for the reaction.
Dark, Tarry Product After Alkali Fusion
1. Overheating During Fusion: Exceeding the optimal temperature range (280–310°C) can lead to thermal decomposition and polymerization of the desired product and intermediates, resulting in charring. 2. Oxidation: The phenolic hydroxyl groups are susceptible to oxidation at high temperatures in the presence of air.
1. Precise Temperature Control: Use a thermometer placed in a protective well (e.g., a copper tube) to accurately monitor the internal temperature of the molten alkali. After the initial vigorous reaction subsides (around 250-260°C), carefully raise the temperature and hold it within the 280–310°C window for the specified time (approx. 1 hour).[2] 2. Inert Atmosphere (Optional): For very high-purity requirements, performing the fusion under a nitrogen or argon atmosphere can minimize oxidative side reactions.
Final Product is Colored (Pink, Brown, or Yellow)
1. Incomplete Removal of Impurities: The crude product often contains colored byproducts from the harsh reaction conditions. 2. Oxidation During Workup/Storage: Phenolic compounds can slowly oxidize upon exposure to air and light, leading to coloration.[7]
1. Decolorize with Activated Carbon: During the final recrystallization step, add a small amount of decolorizing carbon (e.g., Darco) to the hot solution (e.g., in acetic acid) and perform a hot filtration to remove colored impurities before allowing the product to crystallize. 2. Proper Storage: Store the purified, dry product in a well-sealed, amber-colored glass bottle away from light and heat to prevent long-term degradation.
Low Yield After Extraction
1. Incorrect pH During Acidification: The product is a di-phenolic carboxylic acid. To ensure it is fully protonated and thus soluble in the organic extraction solvent (ether), the aqueous solution must be made strongly acidic. 2. Insufficient Extraction: 3,5-dihydroxybenzoic acid has some water solubility. A single extraction will not be sufficient for quantitative recovery.
1. Confirm Acidity: After acidification with concentrated HCl, test the aqueous solution with pH paper or a pH meter to ensure it is strongly acidic (pH < 2) before beginning the extraction.[2] 2. Perform Multiple Extractions: Extract the acidified aqueous solution at least three times with a suitable solvent like diethyl ether to ensure complete recovery of the product.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?A: This synthesis involves highly corrosive and hazardous materials.
Fuming Sulfuric Acid: Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. It reacts violently with water.
Alkali Fusion: The molten sodium and potassium hydroxide mixture is extremely corrosive and operates at very high temperatures (up to 310°C). Wear thermal gloves over chemical-resistant gloves, a face shield, and protective clothing. The addition of the barium salt to the melt can cause a vigorous reaction with gas evolution.[2] Quenching the hot melt in water can cause dangerous spattering.[2]
Q2: I obtained a product with a broad or low melting point. What does this indicate?A: A broad or depressed melting point (literature value is ~234-235°C with decomposition) is a strong indicator of impurities.[2][3] The most likely culprits are residual starting materials, isomeric byproducts, or moisture. The product may also be partially hydrated.[2] Further purification, typically by recrystallization, is necessary.
Q3: Are there any viable alternative synthesis routes?A: Yes, another common route involves the reduction of 3,5-dinitrobenzoic acid.[8][9] This precursor can be synthesized by the nitration of benzoic acid.[8] The dinitro acid is then reduced to 3,5-diaminobenzoic acid, which is subsequently hydrolyzed under acidic conditions to yield 3,5-dihydroxybenzoic acid.[1][10] This route can sometimes offer milder conditions for the final steps compared to the high-temperature alkali fusion.
Caption: A logical troubleshooting flow for diagnosing low yield issues.
Q4: How can I monitor the progress of the esterification of 3,5-dihydroxybenzoic acid if I am making a derivative?A: Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase such as ethyl acetate/hexane. The starting acid is highly polar and will have a low Rf value. The methyl ester product is less polar and will have a higher Rf value.[11] The disappearance of the starting material spot indicates the reaction is complete.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dihydroxybenzoic Acid via Sulfonation and Alkali Fusion
This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.
Step A: Disulfonation of Benzoic Acid
Setup: In a 1-L Kjeldahl flask, place 200 g (1.64 moles) of benzoic acid. In a certified chemical fume hood, carefully add 500 mL of fuming sulfuric acid.
Reaction: Heat the mixture in an oil bath, maintaining the bath temperature at 240–250°C for 5 hours.
Work-up: Allow the mixture to cool overnight. Slowly and carefully pour the syrupy liquid into a large crock containing 3 kg of crushed ice with vigorous stirring.
Neutralization: Neutralize the acidic solution by adding barium carbonate (~2.4-2.5 kg) in small portions. Allow gas evolution to subside between additions.
Isolation of Barium Salt: Filter the resulting paste by suction through a large Büchner funnel. Wash the barium sulfate cake with five 300-mL portions of water. Combine the filtrate and washings.
Drying: Evaporate the combined filtrates to near dryness on a steam bath, then dry completely in an oven at 125–140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid (yield: 640–800 g).
Step B: Alkali Fusion and Product Isolation
Setup: In a large copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide. Use a thermometer in a copper well to monitor the temperature.
Fusion: Gradually add the dried, pulverized barium salt from Step A to the molten alkali in 200 g portions with stirring.
Reaction: Slowly raise the temperature to 250–260°C. A vigorous reaction with gas evolution will occur. After this subsides (~30 minutes), increase the temperature to 280–310°C and maintain for 1 hour.
Quenching: Cool the melt to 200°C and carefully ladle it into 6 L of water with stirring.
Filtration: Filter the resulting solution by suction to remove the precipitated barium sulfite.
Acidification: Acidify the filtrate with concentrated hydrochloric acid (approx. 2.5 L is required) until the solution is strongly acidic. The crude 3,5-dihydroxybenzoic acid will precipitate.
Extraction: Cool the solution and extract it three times with 600 mL portions of diethyl ether.
Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the ether to yield the crude product (137–160 g, 58–65% overall yield).
Protocol 2: Purification by Recrystallization
Dissolve 16 g of the crude, slightly colored 3,5-dihydroxybenzoic acid in 85 mL of hot glacial acetic acid.
Add a small amount (~1 g) of decolorizing carbon.
Filter the hot solution through a heated funnel containing a small pad of filter aid or Celite to remove the carbon.
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the white, needle-like crystals by suction filtration and wash with a small amount of cold water.
Dry the crystals in a vacuum oven at 100°C for 2 hours. This should yield approximately 13.4 g of pure, anhydrous product with a sharp melting point.[2]
References
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Southern California Academy of Sciences. Available at: [Link]
The Chemistry of 3,5-Dihydroxybenzoic Acid: Properties and Synthesis. NINGBO INNO PHARMCHEM. Available at: [Link]
Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC. National Center for Biotechnology Information. Available at: [Link]
Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Archiv der Pharmazie. Available at: [Link]
Technical Support Center: 3,5-Dihydroxybenzoate (3,5-DHBA) Storage & Stability
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail simply because their phenolic precursors degraded during routine lab...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail simply because their phenolic precursors degraded during routine laboratory storage. 3,5-Dihydroxybenzoic acid (3,5-DHBA) is a critical fine chemical intermediate used in synthesizing resveratrol, developing pharmaceuticals, and acting as a primary metabolite biomarker (1)[1], (2)[2].
However, its resorcinol motif (meta-dihydroxy structure) is a double-edged sword: its electron-rich nature makes it an excellent reactant, but also a prime target for auto-oxidation (3)[3]. To ensure experimental reproducibility, your storage protocols must be designed as self-validating systems that systematically eliminate the thermodynamic drivers of oxidation: oxygen, light, and deprotonation.
Mechanistic Overview of 3,5-DHBA Oxidation
Understanding why 3,5-DHBA degrades is the first step to preventing it. The oxidation of 3,5-DHBA typically proceeds via deprotonation to a phenolate anion, which is highly reactive toward molecular oxygen and reactive oxygen species (ROS)[3]. UV light and transition metals catalyze the hydroxylation of the aromatic ring, yielding 2,4,6-trihydroxybenzoic acid or 3,4,5-trihydroxybenzoic acid (4)[4]. These intermediates rapidly oxidize further into quinones and polymerize into dark, humic-like chromophores, causing the characteristic browning of degraded solutions[4].
Figure 1: Mechanistic pathway of 3,5-DHBA oxidation and targeted laboratory interventions.
Troubleshooting Guide: Common Storage Failures
Q: My 3,5-DHBA stock solution turned brown/yellow within 24 hours of preparation. What went wrong?A: This discoloration is the hallmark of oxidative polymerization into humic-like chromophores[4]. The most common cause is preparing the solution at a neutral or alkaline pH, or leaving it exposed to ambient light.
The Causality: The pKa of 3,5-DHBA is approximately 4.04 (5)[5]. Above this pH, the molecule deprotonates into a carbanion/phenolate, drastically lowering the activation energy required for oxidation[3][5].
The Fix: Always buffer your stock solutions to an acidic pH (ideally < 4.0) to keep the hydroxyl groups fully protonated (6)[5][6].
Q: I stored my solid 3,5-DHBA powder in a clear glass vial on the benchtop, and it is clumping and darkening. Is it still usable?A: No, discard it. The clumping indicates hygroscopicity (moisture absorption), which creates localized aqueous micro-environments where oxidation can occur. The darkening confirms that photodegradation and oxidation have already compromised the structural integrity of the compound[6] (7)[7].
The Causality: Solid phenolic compounds degrade rapidly under high humidity and UV exposure[6] (8)[8].
The Fix: Store solid powders in airtight, light-resistant (amber) containers inside a desiccator at -20°C[6][8].
Q: Does temperature really matter if I've already purged my solution with Argon?A: Yes. While an inert atmosphere removes the primary oxidant (O2), thermal energy can still drive degradation pathways if trace oxygen or ROS are present. Studies on phenolic compounds show significant degradation at temperatures above 4°C[6][8]. For long-term storage, -80°C is required to virtually halt kinetic molecular interactions[6].
Standard Operating Procedure (SOP): Preparation and Storage Workflow
To guarantee the integrity of your 3,5-DHBA, follow this self-validating protocol. Every step is designed to block a specific degradation pathway.
Phase 1: Solvent Preparation
Degassing: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes, then sparge with high-purity Argon gas for 15 minutes as it cools.
Causality: Displaces dissolved oxygen to prevent ROS formation.
Buffering: Prepare an acidic buffer (e.g., 0.1 M citrate buffer) and adjust the pH to 3.5.
Phase 2: Dissolution & Aliquoting
3. Dissolution: Dissolve the 3,5-DHBA powder in the degassed buffer under an inert Argon atmosphere (e.g., in a glove box or using a Schlenk line).
4. Protection: Immediately transfer the solution into amber glass vials.
Headspace Purging: Blow a gentle stream of Argon over the headspace of each vial before sealing with a PTFE-lined cap.
Phase 3: Storage
6. Flash Freezing: Submerge the sealed vials in liquid nitrogen to flash-freeze the solution.
Causality: Prevents concentration gradients and localized pH shifts during the freezing process.
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer. Thaw only once on ice immediately before use; do not subject to freeze-thaw cycles[6].
Quantitative Stability Data
The following table summarizes the expected stability of 3,5-DHBA under various laboratory conditions, emphasizing the critical need for strict environmental controls.
Storage Condition
pH Level
Atmosphere
Light Exposure
Estimated Stability (Recovery > 95%)
25°C (Ambient)
7.4 (Neutral)
Ambient Air
Normal Lab Light
< 12 hours
4°C
7.4 (Neutral)
Ambient Air
Dark
2 - 3 days
4°C
3.5 (Acidic)
Ambient Air
Dark
1 - 2 weeks
-20°C
3.5 (Acidic)
Argon Purged
Dark (Amber Vial)
> 6 months
Solid Powder (-20°C)
N/A
Argon Purged
Dark (Desiccator)
> 2 years
Data synthesized from stability profiles of phenolic acids and multicomponent systems[5][6][8].
Advanced FAQ: Formulation & Co-Crystallization
Q: I am developing a solid dosage form. How can I improve the bulk storage stability of 3,5-DHBA without refrigeration?A: Co-crystallization is the most effective strategy. By forming a multicomponent crystal with a suitable co-former, you can lock the 3,5-DHBA molecules into a stable lattice that resists moisture and oxidation (9)[7][9]. For example, 3,5-DHBA has been successfully used as a co-former itself to stabilize moisture-sensitive drugs like isosorbide and levofloxacin, demonstrating its ability to form robust, hydrogen-bonded networks that shield the reactive hydroxyl groups from ambient humidity[5][7].
Q: Can I use antioxidants like ascorbic acid in my 3,5-DHBA stock?A: Yes, adding a sacrificial antioxidant can be highly effective[6]. However, ensure that the chosen antioxidant does not interfere with your downstream analytical methods (e.g., HPLC-UV or mass spectrometry), as compounds like ascorbic acid will co-elute and absorb strongly in similar UV ranges.
References
preventing oxidation of Salvianolic acid Y during storage - Benchchem. 6
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes - MDPI. 4
A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents. 1
Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC. 5
3,5-Dihydroxybenzoic acid | CAS 99-10-5 - Selleck Chemicals.2
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. 8
New Cocrystal of Ubiquinol with High Stability to Oxidation - ACS Publications. 9
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. 7
Technical Support Center: Optimizing MALDI-TOF Signal Intensity with 3,5-Dihydroxybenzoate (3,5-DHB) Matrix
Welcome to the Application Support Center. As researchers transition from standard proteomics to specialized lipidomics or small molecule analysis, the choice of matrix isomer becomes critical.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As researchers transition from standard proteomics to specialized lipidomics or small molecule analysis, the choice of matrix isomer becomes critical. While 2,5-dihydroxybenzoic acid (2,5-DHB) is the gold standard for peptide analysis, users often experiment with 3,5-dihydroxybenzoic acid (3,5-DHB) and encounter unexpected signal suppression.
As a Senior Application Scientist, I have designed this guide to address the mechanistic causality behind 3,5-DHB's performance. Below, you will find targeted troubleshooting for signal optimization, answers to frequently asked questions, and validated protocols for its successful application.
Troubleshooting Guide: Diagnostics & Causality
Issue A: Complete Absence of Analyte Signal in Positive Ion Mode (Peptides/Proteins)
Symptom: When using 3,5-DHB to analyze peptides, the baseline is flat, or only matrix cluster peaks are visible.
Causality: MALDI ionization relies on thermodynamic proton transfer between the photoexcited matrix and the analyte. Computational studies reveal that while 2,5-DHB undergoes highly exothermic spontaneous proton transfer to peptides, the radical cation of 3,5-DHB is a thermodynamically inefficient proton donor[1]. Consequently, 3,5-DHB is virtually nonfunctional as a matrix for positive ion mode peptide analysis[2].
Solution: Switch to 2,5-DHB or α-cyano-4-hydroxycinnamic acid (CHCA) for positive ion mode peptide analysis[2]. If you must use 3,5-DHB, it should be restricted to negative ion mode applications.
Issue B: Weak Signal for Phospholipids in Positive Ion Mode
Symptom: Poor signal-to-noise ratio when analyzing acidic lipids (e.g., phosphatidylserine) with 3,5-DHB in positive mode.
Causality: The quality of positive ion lipid spectra correlates directly with the acidity of the DHB isomer. 3,5-DHB lacks the appropriate acidity and exciton pooling efficiency required to efficiently protonate lipids, resulting in very weak positive ion yields[3].
Solution: Analyze acidic lipids in negative ion mode, where 3,5-DHB excels[3].
Issue C: Poor Co-Crystallization and "Sweet Spot" Searching
Symptom: Highly heterogeneous matrix spots requiring extensive laser rastering to find a viable signal.
Causality: 3,5-DHB exhibits different crystallization kinetics compared to 2,5-DHB. While 2,5-DHB forms small, uniform crystals and a thin layer, 3,5-DHB tends to form larger, less homogeneous macro-crystals[3].
Solution: Utilize a fast-evaporation spotting technique (e.g., using a higher percentage of volatile organic solvent like acetone or acetonitrile) or employ fluorescence-assisted spraying methods if performing MALDI-MS Imaging (MALDI-MSI) to ensure a constant matrix amount[4].
Frequently Asked Questions (FAQs)
Q: Why does 3,5-DHB work for negative ion mode but fail in positive ion mode?A: The matrix activity of DHB isomers is governed by their excited state lifetimes, gas-phase basicity, and acidity[5]. In negative ion mode, the mechanism shifts from proton donation to proton abstraction (deprotonation of the analyte). 3,5-DHB is highly suitable for negative ion mode because it facilitates the deprotonation of acidic analytes (like phospholipids) without inducing the severe signal suppression seen with overly acidic isomers like 2,6-DHB (which yields no signal in negative mode due to its marked acidity)[3].
Q: Can 3,5-DHB be used for MALDI Mass Spectrometry Imaging (MSI)?A: Yes, but typically in modified forms or specific modes. For instance, 3,5-DHB has been utilized in positive ionization mode for spatial multimodal analysis of transcriptomes and metabolomes[6]. Additionally, submicron composite particles (e.g., 3,4-DHB-TiO2) have been developed to enhance MALDI MSI of secondary metabolites by lowering background noise[7]. When using pure 3,5-DHB for MSI, careful optimization of the matrix-to-analyte ratio and spray deposition is required to ensure reproducible crystal formation[4].
Experimental Protocols: Negative Ion Mode Lipid Analysis with 3,5-DHB
Protocol: Dried-Droplet Co-Crystallization for Phospholipids
This self-validating protocol ensures optimal matrix-analyte integration for negative ion mode acquisition. By deliberately omitting acidic additives, we validate the system's reliance on the matrix's intrinsic deprotonation capabilities.
Step-by-Step Methodology:
Matrix Preparation: Dissolve 3,5-DHB at a concentration of 10–20 mg/mL in a solvent system of 50% Acetonitrile (ACN) / 50% Water.
Critical Causality Note: Do NOT add Trifluoroacetic Acid (TFA) or Formic Acid. Because we are strictly optimizing for negative ion mode deprotonation, excess protons will suppress anion formation.
Analyte Preparation: Extract phospholipids (e.g., using the Folch method) and reconstitute the organic phase in Chloroform/Methanol (2:1, v/v) at a concentration of ~1 mg/mL.
Spotting (1:1 Ratio): Pipette 1 µL of the lipid extract onto the stainless steel MALDI target plate. Immediately overlay with 1 µL of the 3,5-DHB matrix solution.
Crystallization: Allow the spot to dry at room temperature under atmospheric pressure. Do not force-dry with heat, as this exacerbates the formation of large, heterogeneous 3,5-DHB crystals.
MS Acquisition: Operate the MALDI-TOF in negative ion reflectron mode. Set the laser fluence slightly above the threshold of ionization (typically 10-15% higher than used for 2,5-DHB, due to 3,5-DHB's lower absorption cross-section efficiency)[5].
Data Presentation: Comparative Performance of DHB Isomers
To guide your experimental design, the following table summarizes the quantitative and qualitative performance metrics of common DHB isomers based on established literature[2][3][5].
Logical decision tree for selecting DHB isomers based on analyte and ionization mode.
Experimental workflow for optimizing 3,5-DHB matrix preparation and MS acquisition.
References
The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? PubMed. 3
MALDI Mechanism of Dihydroxybenzoic Acid Isomers: Desorption of Neutral Matrix and Analyte. ACS Publications. 5
Submicron 3,4-dihydroxybenzoic acid–TiO2 composite particles for enhanced MALDI MS imaging of secondary metabolites in the root of differently aged baical skullcap. RSC Publishing. 7
A comparative computational study of matrix-peptide interactions in MALDI mass spectrometry: the interaction of four tripeptides with the MALDI matrices 2,5-dihyroxybenzoic acid, α-cyano-4-hydroxy-cinnamic acid and 3,5-dihyroxybenzoic acid. Taylor & Francis.2
Computational Study of Matrix−Peptide Interactions in MALDI Mass Spectrometry: Interactions of 2,5- and 3,5-Dihydroxybenzoic Acid with the Tripeptide Valine−Proline−Leucine. ACS Publications. 1
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging of Tissues via the Formation of Reproducible Matrix Crystals by the Fluorescence-Assisted Spraying Method: A Quantification Approach. ACS Publications. 4
Spatial Multimodal Analysis of Transcriptomes and Metabolomes in Tissues. bioRxiv.org. 6
Chromatography Technical Support Center: Resolving 3,5-Dihydroxybenzoate Co-Elution
Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals struggling to achieve baseline resolution of 3,5-di...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals struggling to achieve baseline resolution of 3,5-dihydroxybenzoic acid (3,5-DHBA) and its positional isomers (e.g., 2,4-DHBA, 3,4-DHBA) in complex matrices.
Below, you will find root-cause analyses, troubleshooting FAQs, and self-validating experimental protocols designed to restore chromatographic integrity to your workflows.
Part 1: Root Cause Analysis of 3,5-DHBA Co-Elution
Before adjusting your instrument parameters, it is critical to understand the physicochemical nature of the analyte. 3,5-DHBA is a highly polar, low-molecular-weight phenolic acid. Co-elution typically stems from a mismatch between the analyte's ionization state, the elution strength of the gradient, and the selectivity of the stationary phase.
Fig 1. Logical decision tree for diagnosing and resolving 3,5-DHBA co-elution.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does 3,5-DHBA consistently co-elute with 3,4-DHBA on my standard C18 column?Answer: On a standard alkyl-bonded C18 stationary phase, retention is primarily driven by hydrophobic interactions. Because positional isomers like 3,4-DHBA and 3,5-DHBA have nearly identical hydrophobicities (LogP ~0.86), standard C18 columns lack the steric and π-π selectivity required to differentiate them. As demonstrated in recent validated studies on seaweed biostimulants , 3,4- and 3,5-DHBA isomers are significantly less retained than their 2,x-counterparts, leading to severe crowding at the solvent front.
Causality: Switching to a Biphenyl or Polymer-based (PRP-1) stationary phase introduces π-π interactions and dipole-dipole recognition. This exploits the distinct electron density distribution of the meta-hydroxyl groups in 3,5-DHBA, drastically improving isomeric resolution.
Q2: How should I adjust my mobile phase pH to prevent peak tailing and overlapping?Answer: The pKa of the carboxylic acid group in 3,5-DHBA is 4.04 . If your mobile phase pH is between 3.0 and 5.0, the molecule exists in a state of partial ionization.
Causality: This dual-state existence causes the analyte to partition dynamically between the mobile and stationary phases at different rates, resulting in severe peak broadening (tailing) and subsequent co-elution. To enforce a single protonation state and maximize hydrophobicity, the mobile phase pH must be strictly maintained at least 2 pH units below the pKa (i.e., pH ≤ 2.0). Using 0.5% acetic acid or 0.52% phosphoric acid ensures the carboxylate group remains fully protonated, sharpening the peak .
Q3: My gradient is causing all phenolic acids to elute within 10 minutes. What is the optimal gradient profile?Answer: A steep organic ramp compresses the critical separation zone for highly polar phenolics. A shallow gradient is mandatory.
Causality: By holding the initial organic phase (e.g., Acetonitrile) at 5% for the first 5 minutes, you allow the highly polar 3,5-DHBA to interact fully with the stationary phase before the elution strength increases. A validated approach ramps the organic phase slowly from 5% to 40% over 30 to 35 minutes, maximizing the time analytes spend interacting with the column chemistry .
Q4: Can LC-MS/MS bypass the need for baseline chromatographic resolution?Answer: Only partially. If 3,5-DHBA co-elutes with a non-isomeric phenolic acid, tandem mass spectrometry (ESI-MS/MS) in negative ion mode can selectively quantify it using the specific Multiple Reaction Monitoring (MRM) transition of m/z 153 → 109 (loss of CO2). However, if it co-elutes with another DHBA isomer (like 3,4-DHBA), MS/MS alone cannot differentiate them because they share the exact same mass and fragmentation patterns. Chromatographic separation remains strictly necessary.
Q5: What if RP-HPLC fails entirely due to irreversible matrix binding?Answer: If solid-phase adsorptive loss occurs, consider High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition technique that eliminates the solid support matrix entirely. Using a biphasic solvent system (e.g., n-hexane–ethyl acetate–methanol–water at 1:5:1.5:5), researchers have successfully separated five isomers of DHBA, including 3,5-DHBA, with high recovery .
Part 3: Quantitative Data & Experimental Protocols
Table 1: Physicochemical Properties & Chromatographic Behavior of DHBA Isomers
Analyte Isomer
pKa (25 °C)
LogP
Typical C18 Elution Order
Primary Resolution Strategy
2,6-DHBA
1.30
~0.80
1 (Earliest)
Acidify mobile phase (pH < 2.0)
3,5-DHBA
4.04
0.86
2
Biphenyl column + Shallow gradient
3,4-DHBA
~4.48
~0.80
3
Biphenyl column + Shallow gradient
2,3-DHBA
~2.90
~0.80
4
Isocratic hold at 5% organic
2,4-DHBA
~3.20
~0.80
5 (Latest)
Extended column wash
Self-Validating Protocol: High-Resolution RP-HPLC for 3,5-DHBA
Fig 2. Step-by-step RP-HPLC workflow for 3,5-DHBA isolation and detection.
Objective: Baseline separation of 3,5-DHBA from complex phenolic matrices.
Step 1: Stationary Phase Selection
Install a Biphenyl or Rapid-Resolution C18 column (e.g., 150 x 4.6 mm, 3 μm particle size) to maximize theoretical plates and introduce π-π selectivity.
Step 2: Mobile Phase Preparation
Phase A: Ultrapure water with 0.5% (v/v) acetic acid (pH ~2.5) or 0.52% H3PO4 (pH ~2.0).
Phase B: HPLC-grade Acetonitrile.
Causality: Acetonitrile provides lower backpressure and sharper peaks for phenolics compared to methanol due to its lower viscosity and unique hydrogen-bonding kinetics.
Step 3: Gradient Elution Program
0–5 min: 5% B (Isocratic hold to focus polar analytes at the column head).
5–35 min: 5% → 40% B (Shallow ramp for isomeric separation).
35–45 min: 40% → 95% B (Column wash to remove highly hydrophobic matrix components).
Step 4: Detection & System Suitability (Self-Validation)
Set the Photodiode Array (PDA) to 280 nm. Before analyzing unknown samples, inject a mixed standard of 3,4-DHBA and 3,5-DHBA.
Validation Criterion 1: The resolution factor (Rs) between the two isomers must be ≥ 1.5.
Validation Criterion 2: The tailing factor (Tf) for 3,5-DHBA must be ≤ 1.2. If Tf > 1.2, the self-validating system has failed; immediately verify that the mobile phase pH is strictly ≤ 2.0.
References
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity
Source: Victoria University Research Repository
URL:[Link]
Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study
Source: MDPI (Pharmaceutics)
URL:[Link]
A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis
Source: RSC Publishing (Analytical Methods)
URL:[Link]
A robust method for quantifying 42 phenolic compounds by RP-HPLC
Source: Embrapa
URL:[Link]
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method
Source: Journal of Chromatographic Science (Oxford Academic)
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting Low Solubility of 3,5-Dihydroxybenzoic Acid in Aqueous Media
Welcome to the technical support center for 3,5-Dihydroxybenzoic Acid (3,5-DHBA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous so...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3,5-Dihydroxybenzoic Acid (3,5-DHBA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this versatile compound. As a dihydroxybenzoic acid, also known as α-Resorcylic acid, its solubility is fundamentally governed by its chemical structure and the properties of the aqueous medium.[1][2] This document provides a series of structured FAQs and troubleshooting protocols to help you diagnose and overcome these challenges effectively.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties of 3,5-DHBA, which are essential for troubleshooting.
Q1: What is the theoretical aqueous solubility of 3,5-dihydroxybenzoic acid, and why might my experimental results differ?
A: The reported aqueous solubility of 3,5-DHBA can vary between sources but is generally considered to be significant. However, these values often represent equilibrium solubility under specific conditions, which may not be replicated in a standard laboratory setting.
Causality: The discrepancy between reported values and experimental observation is often due to three factors:
pH: The pH of your water (e.g., deionized water is often slightly acidic due to dissolved CO2) can be below the compound's pKa, favoring the less soluble, protonated form. A 10 g/L solution of 3,5-DHBA in water can result in a pH of 2.3.[3][4][5]
Kinetics: Dissolution takes time. Without sufficient mixing, heating, or time, the solution may not reach its thermodynamic solubility limit.
Purity & Physical Form: The compound's purity, particle size, and crystalline form (polymorphism) can influence the rate and extent of dissolution.
Table 1: Reported Aqueous Solubility of 3,5-Dihydroxybenzoic Acid
Q2: What is the pKa of 3,5-dihydroxybenzoic acid, and why is it the most critical parameter for its aqueous solubility?
A: 3,5-DHBA has two types of acidic protons: one on the carboxylic acid group and two on the phenolic hydroxyl groups. For solubility purposes in most relevant pH ranges (1-9), the carboxylic acid pKa is the most important.
Causality: This pKa value is the pivot point for the compound's charge state.
At pH < 4.04: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus has significantly lower solubility in water.
At pH > 4.04: The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻). This charged species, the 3,5-dihydroxybenzoate ion, is much more polar and exhibits substantially higher solubility in water.
The phenolic hydroxyl groups have much higher pKa values (typically >8) and will only deprotonate under more alkaline conditions.
Part 2: Primary Troubleshooting Workflow: Systematic pH Adjustment
The most direct and effective method to increase the solubility of 3,5-DHBA is by adjusting the pH of the aqueous medium.
Q3: My solution is cloudy/has precipitate. How do I use pH to clarify it?
A: By raising the pH of your solution to a value at least 1-2 units above the pKa of ~4.04, you will convert the sparingly soluble acid form into its highly soluble salt form.
Below is a diagram illustrating this principle and a step-by-step protocol for its implementation.
Caption: pH-dependent equilibrium of 3,5-dihydroxybenzoic acid.
Protocol 1: Systematic pH Adjustment for Enhanced Dissolution
Objective: To dissolve 3,5-DHBA by converting it to its soluble salt form.
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
(Optional) 1 M Hydrochloric Acid (HCl) for back-titration
Methodology:
Prepare a Slurry: Add the desired mass of 3,5-DHBA powder to your aqueous solvent to form a slurry. Begin stirring at room temperature.
Calibrate pH Meter: Ensure your pH meter is properly calibrated before use. Place the probe into the stirring slurry. The initial pH will likely be acidic, below 4.0.[3][4][5]
Titrate with Base: Slowly add the 1 M NaOH solution dropwise to the slurry. Monitor the pH continuously.
Expert Insight: As the pH approaches the pKa (~4.04), you will notice the powder beginning to dissolve more rapidly. The largest change in dissolution will occur as the pH crosses this value.
Target Final pH: Continue adding base until all the solid has dissolved. For complete and stable dissolution, aim for a final pH of 5.5 to 7.0. This ensures the equilibrium is shifted strongly towards the soluble benzoate form.
Volume Adjustment: If necessary, add more solvent to reach your final target volume and concentration.
Verification (Self-Validation): The protocol is self-validating through visual inspection. The endpoint is a clear, particle-free solution. If the solution is re-acidified below the pKa, the compound will precipitate, confirming the pH-dependent mechanism.
Part 3: Advanced Troubleshooting & Alternative Strategies
If modifying the pH is not suitable for your experimental design, other strategies can be employed. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for 3,5-DHBA solubility.
Co-Solvents for Solubility Enhancement
Q4: Which co-solvents are effective for 3,5-dihydroxybenzoic acid?
A: Water-miscible organic solvents can significantly enhance solubility by reducing the overall polarity of the solvent system. Recent studies have shown that polar, protic solvents are particularly effective.[8][9] For laboratory and formulation purposes, DMSO, ethanol, and various glycols are common choices.
Can affect cell viability at higher concentrations.
Dimethyl Sulfoxide (DMSO)
1-10%
Excellent solubilizer for stock solutions.
Can be cytotoxic; may affect assays.
Propylene Glycol (PG)
10-40%
Common pharmaceutical excipient.
Viscous; may not be suitable for all applications.
| Polyethylene Glycol 300/400 (PEG) | 10-50% | Low toxicity, widely used in formulations.[10] | High viscosity; potential for peroxide impurities. |
Protocol 2: Preparing a Concentrated Stock Solution with a Co-Solvent
Objective: To create a high-concentration stock of 3,5-DHBA that can be diluted into an aqueous buffer.
Methodology:
Select Co-solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for cell culture stocks, Ethanol for in-vivo formulations).
Dissolve Compound: Add the weighed 3,5-DHBA to a vial. Add the minimum amount of co-solvent required to fully dissolve the compound. Gentle warming or sonication can assist.[10] For example, 3,5-DHBA is soluble in 95% ethanol at 50 mg/mL.[3][11][12]
Dilute into Aqueous Media: Slowly add the concentrated stock solution to your stirring aqueous buffer.
Trustworthiness Check: Observe the point of addition carefully. If localized precipitation occurs (the solution turns cloudy where the stock is added), your final target concentration may be too high for the percentage of co-solvent used. Reduce the target concentration or increase the final percentage of co-solvent.
Using Temperature to Aid Dissolution
Q5: Can I use heat to dissolve 3,5-dihydroxybenzoic acid?
A: Yes, the solubility of 3,5-DHBA in aqueous and organic solvents increases with temperature.[8][9] Heating can be an effective way to dissolve the compound, especially at concentrations near its solubility limit.
Causality: The dissolution process is typically endothermic, meaning that providing thermal energy helps overcome the lattice energy of the solid and promotes solvation.
Expert Insight: Be aware of supersaturation. A solution prepared at a high temperature may appear clear, but the compound can crash out or precipitate upon cooling if the concentration exceeds the solubility limit at the lower temperature. This is a common cause of failed experiments.
Protocol 3: Dissolution using Controlled Heating
Objective: To use temperature to achieve dissolution while minimizing the risk of precipitation upon cooling.
Methodology:
Prepare Slurry: Create a slurry of 3,5-DHBA in your aqueous solvent with constant stirring.
Gentle Heating: Place the vessel in a water bath and slowly increase the temperature (e.g., to 40-60°C). Do not boil.
Monitor Dissolution: Continue stirring and heating until the solution is completely clear.
Controlled Cooling: Once dissolved, remove the vessel from the heat and allow it to cool slowly to room temperature while still stirring.
Self-Validation: If the solution remains clear upon returning to room temperature, you have created a stable solution. If precipitation occurs, your target concentration is too high for the given solvent system at room temperature, and you must either reduce the concentration or combine this method with pH adjustment or co-solvents.
References
Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
The Good Scents Company. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. Retrieved from [Link]
Hou, P., et al. (2026). Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile) at Temperatures from 293.15 to 333.15 K.
Hou, P., et al. (2026). Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile)
Emco Dyestuff Pvt Ltd. (n.d.). 3,5-Dihydroxybenzoic Acid | CAS 99-10-5. Retrieved from [Link]
Google Patents. (n.d.). JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Retrieved from [Link]
IntechOpen. (2017).
ResearchGate. (2026). Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile)
MDPI. (2022).
SciSpace. (2023).
DergiPark. (2014). Modeling the Solubility of Dihydroxybenzoic Acid and Methylbenzoic Acid Isomers in Supercritical Carbon Dioxide.
PubChem. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
ACS Publications. (2024). Dissecting the Solvate Formation Behavior of 3,5-Dihydroxybenzoic Acid. Crystal Growth & Design.
ResearchGate. (2023).
MDPI. (2025). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
ResearchGate. (2025). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
Technical Support Center: Optimizing 3,5-Dihydroxybenzoate Alkylation
Welcome to the Application Support Knowledge Base. This portal is designed for synthetic chemists and drug development professionals troubleshooting the alkylation of 3,5-dihydroxybenzoate derivatives (e.g., methyl 3,5-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Knowledge Base. This portal is designed for synthetic chemists and drug development professionals troubleshooting the alkylation of 3,5-dihydroxybenzoate derivatives (e.g., methyl 3,5-dihydroxybenzoate). Alkylation of these resorcinol-type systems is prone to several competing side reactions, including C-alkylation, incomplete mono-alkylation, and ester hydrolysis.
Below, you will find our diagnostic FAQs, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yielding, regioselective bis-O-alkylation.
Part 1: Diagnostic Knowledge Base (FAQs)
Q: Why is my alkylation yielding significant C-alkylation byproducts instead of the desired di-O-alkylated ether?A: The phenoxide ion generated from 3,5-dihydroxybenzoate is an ambident nucleophile, meaning it can attack the electrophile from either the oxygen atom or the aromatic carbon ring. Regioselectivity is fundamentally dictated by solvent effects and ion pairing. In strong hydrogen-bond donating solvents (such as water or alcohols), the oxygen atom becomes heavily solvated, sterically and electronically hindering O-alkylation. This forces the reaction pathway toward the higher-activation-energy C-alkylation 1. To correct this, switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the metal cation (e.g., K⁺) while leaving the phenoxide oxygen relatively "naked" and highly reactive, drastically lowering the activation free energy for O-alkylation 2.
Q: I am attempting a bis-O-alkylation, but my reaction stalls at the mono-O-alkylated intermediate. How do I drive it to completion?A: This is a common kinetic bottleneck. The first alkylation alters the electronic and steric environment of the aromatic ring. If you are using less reactive electrophiles (e.g., sterically hindered primary halides like (bromomethyl)cyclohexane), the second alkylation step is significantly slower. To overcome this, you must optimize the thermodynamics: use at least 2.1 to 2.5 equivalents of the alkyl halide, 2.0+ equivalents of a mild base like K₂CO₃, and elevate the temperature to 60–80 °C in anhydrous DMF 3.
Q: My LC-MS shows a mass corresponding to the loss of 14 Da from my target product. What is happening?A: This indicates ester hydrolysis (saponification) of the methyl ester group, converting your methyl 3,5-dihydroxybenzoate into a 3,5-dihydroxybenzoic acid derivative. This side reaction occurs when trace water is present in combination with a base, or if an overly strong base (like NaOH or KOH) is used. To prevent this, ensure your solvents are strictly anhydrous, dry your K₂CO₃ before use, and avoid aqueous workups until the alkylation is strictly complete 4.
Part 2: Troubleshooting Workflow
Workflow for resolving side reactions in 3,5-dihydroxybenzoate alkylation.
Part 3: Quantitative Reaction Parameter Matrix
To minimize side reactions, base and solvent selection must be carefully paired. The table below summarizes the empirical effects of various reaction environments on the alkylation of methyl 3,5-dihydroxybenzoate.
Base Selection
Solvent System
Temp. Range
Primary Outcome
Side Reaction Risk Profile
NaOH / KOH
Water / EtOH
25–50 °C
High C-alkylation
Severe: Rapid ester saponification.
K₂CO₃
Acetone / MeCN
55–60 °C
Mono-alkylation
Moderate: Reaction stalls at mono-alkylation with bulky electrophiles.
K₂CO₃
DMF (Anhydrous)
60–80 °C
Bis-O-alkylation
Low: Optimal conditions for complete O-alkylation.
Cs₂CO₃
DMSO (Anhydrous)
25–50 °C
Bis-O-alkylation
Low: Very fast kinetics, but difficult solvent removal during workup.
Part 4: Verified Standard Operating Procedure (SOP)
This self-validating protocol details the optimized synthesis of bis-O-alkylated methyl 3,5-dihydroxybenzoate, specifically engineered to suppress mono-alkylation and ester hydrolysis [[3]]().
Phenoxide Generation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (approx. 0.8 M concentration). Add oven-dried K₂CO₃ (2.0 eq).
Causality & Validation: Stir at room temperature for 2 hours. The mild base selectively deprotonates the highly acidic phenolic protons without attacking the ester. Visual Checkpoint: The solution will typically transition to a distinct yellow/orange hue, confirming phenoxide formation.
Electrophile Addition: Add the alkyl halide (2.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes that could promote side reactions.
Thermal Activation: Heat the reaction mixture to 80 °C for 3 hours.
Causality & Validation: The elevated temperature is required to overcome the steric hindrance of the second O-alkylation step. TLC Checkpoint: Monitor via TLC (e.g., 20% EtOAc in Hexanes). The reaction is complete when the mono-alkylated intermediate spot is fully consumed.
Quench and DMF Removal: Cool the reaction to room temperature. Dilute the mixture heavily with Ethyl Acetate (EtOAc).
Aqueous Workup: Wash the organic layer with distilled water (5 times, equal volumes) followed by a single brine wash (1 time).
Causality: DMF has a high boiling point (153 °C) and will co-elute or ruin separation during silica gel chromatography. Because DMF is highly water-miscible, copious water washes effectively partition it out of the organic layer.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude yellow solid via silica gel column chromatography.
References
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate.[Link]
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.[Link]
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Fordham University. [Link]
Synthesis and Preparation of Ionically Bound Dendrimer Monolayers and Application toward Scanning Probe Lithography. ACS Publications.[Link]
Technical Support Center: Purification of Crude 3,5-Dihydroxybenzoate Mixtures
Welcome to the Technical Support Center. The synthesis of 3,5-dihydroxybenzoate esters (such as methyl or ethyl 3,5-dihydroxybenzoate) via is a foundational transformation in the development of dendrimers, crown ethers,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 3,5-dihydroxybenzoate esters (such as methyl or ethyl 3,5-dihydroxybenzoate) via is a foundational transformation in the development of dendrimers, crown ethers, and pharmaceutical intermediates[1]. However, isolating the target ester from the crude reaction matrix—which typically contains unreacted 3,5-dihydroxybenzoic acid, sulfuric acid catalyst, and alcohol solvent—requires precise phase control and thermodynamic management[2][3].
This guide provides field-proven troubleshooting strategies and validated protocols to ensure high-purity isolation.
Visualization: Purification Workflow
Figure 1: Standard acid-base extraction and recrystallization workflow for 3,5-dihydroxybenzoates.
Q1: During liquid-liquid extraction, my yield of methyl 3,5-dihydroxybenzoate is unexpectedly low. What is causing the product loss into the aqueous phase?Causality & Solution: Yield loss during the basic wash is almost always a pH control issue. 3,5-Dihydroxybenzoic acid has a carboxylic acid pKa of ~4.0, while the phenolic hydroxyls on the ester have a pKa of ~9.4. If you use a strong base like NaOH or Na₂CO₃ for the wash, you will deprotonate the phenolic -OH groups, forming highly water-soluble phenoxide salts. This pulls your target ester into the aqueous phase.
Self-Validating Protocol: Always use a [4]. NaHCO₃ buffers the aqueous phase to a pH of ~8.3, which is basic enough to quantitatively deprotonate the unreacted carboxylic acid (pKa 4.0) but not basic enough to deprotonate the resorcinol-like phenolic groups (pKa 9.4). Validation checkpoint: Measure the pH of your aqueous waste; if it exceeds 8.5, you risk product loss.
Q2: When attempting to recrystallize the ester, the product "oils out" (forms a biphasic liquid) instead of forming crystals. How can I force crystallization?Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the impure solute. Pure methyl 3,5-dihydroxybenzoate [1], but impurities (like residual alcohol or water) can depress this melting point below the temperature at which it crashes out of the solvent.
Self-Validating Protocol: Switch to a solvent system with a steeper solubility curve, such as aqueous ethanol. Heat the mixture until homogeneous, then seed the solution with a pure crystal at a temperature just above the cloud point. Cool the mixture extremely slowly (e.g., in a warm water bath that cools to room temperature overnight) to favor crystal nucleation over phase separation.
Q3: I am using flash column chromatography to purify a complex mixture, but the 3,5-dihydroxybenzoate band tails severely on silica gel. How do I improve resolution?Causality & Solution: The two free phenolic hydroxyl groups act as strong hydrogen-bond donors, interacting tightly with the free silanol groups (-SiOH) on the normal-phase silica stationary phase. This causes non-linear adsorption isotherms and severe tailing.
Self-Validating Protocol: Add a competitive hydrogen-bonding modifier to your mobile phase. Incorporating 1–2% glacial acetic acid or 5% methanol into a Hexane/Ethyl Acetate eluent will competitively cap the silica silanols, sharpening the elution band and improving the resolution from closely eluting impurities.
Section 2: Physicochemical Data for Purification
Table 1 summarizes the critical physicochemical properties that dictate the purification parameters for 3,5-dihydroxybenzoates[5].
Compound
Molecular Weight
Melting Point (°C)
Target Functional Group pKa
Optimal Purification Solvent
3,5-Dihydroxybenzoic Acid
154.12 g/mol
236–238 °C
~4.0 (Carboxylic)
Hot Water / Ethanol
Methyl 3,5-Dihydroxybenzoate
168.15 g/mol
167–170 °C
~9.4 (Phenolic)
Aq. Ethanol / EtOAc-Hexane
Ethyl 3,5-Dihydroxybenzoate
182.17 g/mol
128–132 °C
~9.4 (Phenolic)
Toluene / Aq. Ethanol
Note: Assay purity for commercial standards of these esters is typically [5].
Section 3: Step-by-Step Methodologies
Protocol 1: Optimized Acid-Base Workup for Crude 3,5-Dihydroxybenzoates
This protocol is designed to isolate the esterified product from the crude reaction mixture containing concentrated sulfuric acid and unreacted starting material[4][6].
Solvent Evaporation: After the esterification reflux is complete, evaporate the bulk of the reaction alcohol (methanol/ethanol) under reduced pressure to prevent it from acting as a co-solvent during extraction[4].
Primary Extraction: Suspend the concentrated residue in distilled water and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL per 10 g of crude)[4].
Selective Deprotonation (Critical Step): Wash the combined organic phases with saturated aqueous NaHCO₃ (3 x 30 mL). Mechanism: This selectively removes unreacted 3,5-dihydroxybenzoic acid into the aqueous phase as a sodium salt without ionizing the target ester[4].
Neutralization & Drying: Wash the organic phase once with brine (saturated NaCl) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[4].
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude crystalline ester[4].
Protocol 2: High-Purity Recrystallization of Methyl 3,5-Dihydroxybenzoate
Dissolution: Suspend the crude methyl 3,5-dihydroxybenzoate in a minimum volume of boiling ethanol.
Aqueous Addition: Slowly add hot distilled water dropwise until the solution just becomes cloudy (the cloud point).
Clarification: Add 1-2 drops of hot ethanol until the solution turns clear again.
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.
Isolation: Recover the fine crystalline powder via vacuum filtration. Wash the filter cake with a small volume of ice-cold 10% ethanol/water to remove surface impurities, then dry under high vacuum.
References
"Synthesis of Ethyl 3,5-dihydroxybenzoate" , PrepChem. Available at:[Link]
"CN102675075B - Preparation method of 3, 5-resacetophenone", Google Patents.
Technical Support Center: Optimizing 3,5-Dihydroxybenzoate (3,5-DHB) Crystallization
Welcome to the Application Support Center for 3,5-Dihydroxybenzoate (3,5-DHB) and its acid form (3,5-DHBA). As a versatile building block featuring a rigid planar platform with three hydrogen-bonding substituents, 3,5-DH...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for 3,5-Dihydroxybenzoate (3,5-DHB) and its acid form (3,5-DHBA). As a versatile building block featuring a rigid planar platform with three hydrogen-bonding substituents, 3,5-DHB is highly sought after for pharmaceutical co-crystals and metal-organic frameworks[1]. However, its complex supramolecular thermodynamics often lead to frustrating crystallization outcomes, such as unexpected solvates or amorphous precipitates.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help drug development professionals and materials scientists engineer precise crystal lattices.
Part 1: The Solvate/Hydrate Trap (Guest-Free Crystallization)
Q: Every time I attempt to grow pure 3,5-DHBA crystals from solution, I end up with a solvate or a hydrate. Why does this happen, and how can I fix it?
The Causality: You are battling the thermodynamics of the host framework. 3,5-DHBA has an exceptionally high propensity to form solvate-hydrates because the inclusion of water or small organic solvents creates a more efficiently packed, lower-energy crystal lattice than the guest-free form[2]. The two phenolic hydroxyls and the carboxylic acid group demand extensive hydrogen-bonding networks. If the molecule cannot satisfy these internally without steric strain, it will pull solvent from the environment to bridge the gaps[3].
The Solution: To obtain a guest-free polymorph, you must bypass solution-phase thermodynamics entirely.
Avoid: Standard slow evaporation from water, methanol, ethanol, or THF[3].
Adopt: Solventless crystallization techniques (melt crystallization or sublimation)[3]. If a pure solvate (non-hydrate) is strictly required, crystallization must occur in highly controlled, dry atmospheres (e.g., slow evaporation over P
2
O
5
) to eliminate competitive water inclusion[2].
Fig 1: Decision matrix for 3,5-DHB crystallization based on thermodynamic and kinetic constraints.
Part 2: Pharmaceutical Co-Crystallization
Q: I am trying to co-crystallize 3,5-DHBA with an Active Pharmaceutical Ingredient (API), but I keep getting physical mixtures or single-component crystals. What is the best approach?
The Causality: This is a classic solubility discrepancy issue. When dissolving two distinct components in a single solvent, the less soluble component will often nucleate and precipitate first. 3,5-DHBA is an excellent co-former due to its graded hydrogen bond donors, capable of forming robust heteromeric O–H···N synthons with pyridine or imidazole rings on APIs[4][5]. However, relying on spontaneous solution co-crystallization leaves you at the mercy of individual solubility curves.
The Solution: Utilize Liquid-Assisted Grinding (LAG) to force the Long-Range Synthon Aufbau Modules (LSAM) approach. The mechanical energy overcomes the activation barrier for lattice rearrangement, while a catalytic amount of solvent facilitates molecular mobility without allowing bulk dissolution[4][5].
Fig 2: Hierarchical hydrogen bonding assembly in 3,5-DHB multicomponent co-crystallization.
Part 3: Metal-Organic Coordination (Paddle-Wheel Complexes)
Q: My synthesis of Cu(II) 3,5-DHB complexes yields an amorphous green powder instead of single crystals. How do I optimize this?
The Causality: The formation of ordered paddle-wheel complexes—where two metal atoms are bridged by four bidentate carboxylate groups[6]—requires precise control over the ligand's protonation state. 3,5-DHB has two types of acidic protons: the carboxylic acid (pKa ~4.0) and the phenolic hydroxyls (pKa > 9.0). If your solution is too basic, the phenolic groups will also deprotonate, leading to rapid, uncontrolled 3D cross-linking and amorphous precipitation.
The Solution: Maintain the pH between 4.5 and 6.0 to selectively deprotonate the carboxylic acid while keeping the phenolic groups intact. These intact -OH groups will then act as neutral hydrogen-bond donors to slowly assemble the secondary 3D network[6].
Quantitative Data Summaries
Table 1: Influence of Crystallization Environment on 3,5-DHBA Solid Forms
Crystallization Method
Solvent Environment
Dominant Solid Form Outcome
Mechanistic Driver
Slow Evaporation
Water, Methanol, THF
Solvate / Hydrate
Favorable lattice energy from solvent inclusion[2]
Desiccator Evaporation
Ethyl Acetate over P
2
O
5
Pure Solvate (Non-hydrate)
Elimination of competitive water hydrogen bonding[2]
Melt Crystallization
None (Heat > 200°C)
Guest-Free Polymorph
Complete bypass of solution-phase thermodynamics[3]
Protocol 1: Solventless Melt Crystallization for Guest-Free 3,5-DHBA
Preparation: Place 50 mg of commercial 3,5-DHBA powder onto a clean glass slide. Cover with a glass coverslip to create a confined thermal environment.
Melting: Transfer the slide to a programmable hot stage. Ramp the temperature at 10°C/min to 240°C until complete melting is observed visually.
Quenching & Nucleation: Rapidly cool the melt to 150°C (cooling rate ~20°C/min) and hold isothermally.
Self-Validation Check: Observe under polarized light microscopy; the appearance of birefringence indicates the nucleation of the high Z′ guest-free polymorph[3].
Harvesting: Allow the system to cool to room temperature. Carefully separate the coverslip to harvest the unsolvated crystals.
Protocol 2: Liquid-Assisted Grinding (LAG) for API Co-Crystals
Stoichiometric Mixing: Weigh equimolar amounts of 3,5-DHBA and the target API (e.g., Theobromine). Transfer to an agate mortar or a ball-milling jar[5].
Solvent Addition: Add exactly 2-3 drops (approx. 10-15 µL) of methanol per 100 mg of powder mixture. The solvent acts as a kinetic lubricant for molecular diffusion without causing bulk dissolution[4].
Mechanochemical Activation: Grind continuously for 15-20 minutes (or mill at 20 Hz for 10 minutes).
Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD).
Self-Validation Check: The disappearance of the characteristic API and 3,5-DHBA parent peaks and the emergence of a new unique diffractogram confirms successful co-crystal formation[4].
Protocol 3: Slow Diffusion Synthesis of Cu(II) Paddle-Wheel Complexes
Solution A (Metal): Dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of deionized water.
Solution B (Ligand): Dissolve 1.0 mmol of 3,5-DHBA in 5 mL of methanol. Adjust the pH of this solution to ~5.0 using dilute NaOH. Critical Step: Do not exceed pH 6.5, or the phenolic -OH groups will deprotonate, causing amorphous polymer precipitation[6].
Layering: In a narrow glass tube, carefully pipette Solution A. Slowly layer 2 mL of a buffer solvent (1:1 water/methanol) on top to act as a diffusion barrier. Finally, gently layer Solution B on top of the buffer.
Crystallization: Seal the tube and leave it undisturbed in a dark, vibration-free environment for 2-3 weeks.
Self-Validation Check: The formation of distinct, dark green block-like single crystals indicates the successful assembly of the
[Cu2(3,5−dihydroxybenzoate)4]
paddle-wheel complex[6].
Dissecting the Solvate Formation Behavior of 3,5-Dihydroxybenzoic Acid: Why So Many Solvate-Hydrates and How to Obtain Pure Solvates? Crystal Growth & Design (ACS Publications).[Link]
Crystal and molecular structure of[Cu2(3,5-dihydroxybenzoate)4 (acetonitrile)2] · 8H2O. Journal of Chemical Crystallography (Springer).[Link]
Hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines: hydrogen-bonded supramolecular structures in two and three dimensions. Acta Crystallographica Section B (IUCr Journals).[Link]
Synthon hierarchy in theobromine cocrystals with hydroxybenzoic acids as coformers. CrystEngComm (RSC Publishing).[Link]
Structure and electrostatic properties of the pyrimethamine-3,5-dihydroxybenzoic acid cocrystal in water solvent studied using transferred electron-density parameters. Acta Crystallographica Section C (PubMed/NIH).[Link]
Comparative Analysis of 2,5-Dihydroxybenzoate and 3,5-Dihydroxybenzoate as MALDI Matrices: Mechanistic Insights and Application Guide
As a Senior Application Scientist, one of the most frequent questions I encounter during mass spectrometry method development is why structurally similar matrix isomers yield drastically different results. In Matrix-Assi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most frequent questions I encounter during mass spectrometry method development is why structurally similar matrix isomers yield drastically different results. In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the choice of matrix is the single most critical parameter dictating ionization efficiency.
This guide provides an objective, data-driven comparison between the gold-standard matrix 2,5-dihydroxybenzoic acid (2,5-DHB) and its structural isomer 3,5-dihydroxybenzoic acid (3,5-DHB) . By deconstructing the thermodynamic causality behind their performance, this guide will help researchers and drug development professionals make informed, mechanistic choices in their analytical workflows.
The Mechanistic Dichotomy: Why Does 2,5-DHB Succeed Where 3,5-DHB Fails?
In routine laboratory practice, spotting a peptide sample with 2,5-DHB yields robust, high-intensity
[M+H]+
signals. Conversely, substituting it with 3,5-DHB typically results in baseline noise or negligible ion yield. For years, the assumption was that 3,5-DHB suffered from poor co-crystallization or weak laser-induced desorption. However, modern physical chemistry has proven otherwise.
Plume Dynamics vs. Primary Ionization
Crossed molecular beam studies have demonstrated that the laser-induced desorption of neutral matrix molecules and analytes (plume dynamics, sublimation energy, and velocity distributions) is virtually identical across DHB isomers . If the physical ejection of material into the gas phase is the same, the divergence in performance must occur during the primary ionization and proton transfer phases .
The Thermodynamics of Proton Transfer
The true differentiator lies in the thermodynamic efficiency of proton transfer within matrix-analyte clusters. Computational models and molecular dynamics simulations reveal the following causality :
2,5-DHB (The Efficient Donor): Upon UV laser irradiation and the formation of a radical cation, 2,5-DHB undergoes a spontaneous, highly exoergic double-proton transfer to the analyte. This thermodynamic favorability drives high positive ion yields.
3,5-DHB (The Blocked Donor): Paradoxically, while the radical cation of 3,5-DHB is thermodynamically more acidic than 2,5-DHB, it is a kinetically inefficient proton donor. The proton transfer reaction in 3,5-DHB cationic clusters is endoergic (energy-requiring) or entirely blocked, preventing the ionization of the target peptide.
Excited-State Dynamics (The CPCD Model)
According to the Coupled Chemical and Physical Dynamics (CPCD) model, 2,5-DHB supports highly mobile singlet excitons upon 337 nm UV excitation. These excitons pool together efficiently to form matrix ion pairs—the crucial first step in charge separation. 3,5-DHB lacks this efficient exciton annihilation pathway, further crippling its ability to generate primary ions.
Thermodynamic pathways of MALDI ionization comparing 2,5-DHB and 3,5-DHB efficiency.
Quantitative & Qualitative Performance Comparison
To guide your assay development, the table below summarizes the physicochemical properties and practical performance metrics of both isomers. While 2,5-DHB is universally applicable, 3,5-DHB is generally relegated to specialized negative-ion lipid studies or used as a negative control in mechanistic research .
Causality in Design: Because 2,5-DHB and 3,5-DHB are isomers (MW = 154.12 g/mol ), preparing identical mass concentrations inherently ensures equimolar conditions. We utilize 50% Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) because the TFA provides the initial proton source, while the ACN ensures optimal co-solubility for both the hydrophobic aromatic rings of the matrices and the hydrophilic peptide standards.
Step-by-Step Methodology
Matrix Preparation:
Prepare a
20 mg/mL
solution of 2,5-DHB in 50% ACN / 0.1% TFA.
Prepare a separate
20 mg/mL
solution of 3,5-DHB in the identical solvent system.
Analyte Preparation:
Reconstitute a standard peptide calibration mix (e.g., Bradykinin, Angiotensin II, Substance P) to a concentration of
1 pmol/µL
in 0.1% TFA.
Analyte Mixing & Spotting (Dried-Droplet Method):
Mix the peptide standard 1:1 (v/v) with the 2,5-DHB matrix. Spot
1 µL
onto a polished steel MALDI target.
Mix the peptide standard 1:1 (v/v) with the 3,5-DHB matrix. Spot
1 µL
onto an adjacent position on the target.
Allow spots to dry at room temperature to facilitate co-crystallization.
MALDI-TOF MS Acquisition:
Acquire spectra in positive-ion reflectron mode using a fixed UV laser fluence (e.g., 337 nm nitrogen laser or 355 nm Nd:YAG).
Maintain identical laser intensity and detector gain for both spots.
System Validation Check:
The Control: The 2,5-DHB spot must yield a robust signal-to-noise (S/N > 100) for the peptide standards. This validates that the instrument's laser, optics, and detector are operating optimally.
The Variable: Evaluate the 3,5-DHB spot. The absence of signal here is definitively isolated to the matrix's endoergic proton transfer limitations, proving the thermodynamic barrier.
Self-validating experimental workflow for comparing MALDI matrix efficiencies.
Conclusion
For drug development professionals and analytical chemists, the choice between DHB isomers is not merely a matter of trial and error, but a fundamental exercise in physical chemistry. 2,5-DHB remains the undisputed champion for positive-ion MALDI applications due to its unique ability to facilitate spontaneous, exoergic proton transfer via efficient exciton pooling. Conversely, while 3,5-DHB shares identical desorption mechanics, its endoergic proton transfer profile renders it functionally inert for most standard peptide and protein analyses. Understanding these mechanistic underpinnings ensures more rational, predictable, and robust assay development.
References
Liang, C. W., Lee, C. H., Lin, Y. J., Lee, Y. T., & Ni, C. K. (2013). "MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte." The Journal of Physical Chemistry B, 117(17), 5058-5064. Available at:[Link]
Yassin, F. H., & Marynick, D. S. (2006). "Computational study of matrix-peptide interactions in MALDI mass spectrometry: Interactions of 2,5- and 3,5-dihydroxybenzoic acid with the tripeptide valine-proline-leucine." The Journal of Physical Chemistry A, 110(10), 3820-3825. Available at:[Link]
Fuchs, B., Schiller, J., Süss, R., Schürenberg, M., & Suckau, D. (2007). "The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose?" Journal of the American Society for Mass Spectrometry, 18(4), 628-643. Available at:[Link]
Comparative
Advanced LC-MS/MS vs. Conventional HPLC-UV for 3,5-Dihydroxybenzoate Detection: A Comprehensive Validation Guide
Introduction & Biological Context 3,5-Dihydroxybenzoate (3,5-DHBA), also known as α -resorcylic acid, is a highly polar phenolic compound. In clinical and nutritional research, it serves as a critical biomarker for whole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Context
3,5-Dihydroxybenzoate (3,5-DHBA), also known as
α
-resorcylic acid, is a highly polar phenolic compound. In clinical and nutritional research, it serves as a critical biomarker for whole-grain wheat and rye intake (as a terminal metabolite of alkylresorcinols) and is a primary product of gut microbial catechol metabolism[1][2].
Quantifying 3,5-DHBA in biological matrices (such as plasma and urine) presents significant analytical challenges. Because it is an endogenous metabolite present at baseline levels, obtaining a true "blank" matrix for calibration is nearly impossible. Furthermore, its high polarity leads to poor retention on standard reversed-phase columns, making it highly susceptible to matrix interference. This guide objectively compares conventional HPLC-UV methods with advanced UPLC-MS/MS platforms and provides a self-validating protocol grounded in the latest FDA ICH M10 Bioanalytical Method Validation guidelines[3][4].
Technology Comparison: UPLC-MS/MS vs. HPLC-UV
Historically, HPLC coupled with Ultraviolet (UV) detection was the standard for phenolic acid analysis. However, UV detection lacks the selectivity required to differentiate 3,5-DHBA from structurally similar endogenous phenols (e.g., 3,4-DHBA or 2,5-DHBA) in complex biological fluids[5].
Modern Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) overcomes these limitations through Multiple Reaction Monitoring (MRM), offering orders of magnitude better sensitivity and absolute structural specificity.
Table 1: Performance Comparison for 3,5-DHBA Quantification in Human Urine
To build a robust assay, every parameter must be selected based on the physicochemical properties of the analyte.
Why Negative Electrospray Ionization (ESI-)?
3,5-DHBA contains two phenolic hydroxyl groups and one carboxylic acid group (
pKa≈3.5
). In a slightly acidic to neutral mobile phase, the carboxylic acid readily deprotonates to yield a stable
[M−H]−
precursor ion at
m/z
153.019[6]. Positive ESI yields poor signal-to-noise ratios for this compound.
Why HILIC or High-Strength Silica (HSS) Columns?
Because 3,5-DHBA is highly hydrophilic, standard C18 columns fail to retain it adequately. The analyte elutes near the void volume, directly into a zone of severe ion suppression caused by unretained urinary salts. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or an aqueous-compatible HSS T3 column forces the analyte to elute later in the gradient, physically separating it from suppression-causing matrix components[7][8].
Why the Standard Addition Method (SAM)?
According to FDA ICH M10 guidelines, validating an endogenous compound requires either a surrogate matrix (e.g., synthetic urine) or the Standard Addition Method[4][9]. SAM involves spiking known, increasing amounts of 3,5-DHBA directly into the authentic sample. This ensures that the calibration curve experiences the exact same matrix effects as the endogenous analyte, providing absolute quantitative accuracy[8].
Fig 1. Biological origin of 3,5-DHBA and analytical detection workflow.
The following step-by-step protocol establishes a self-validating system. By introducing an isotopically labeled internal standard (IS) at the very first step, any subsequent volumetric loss or ionization fluctuation is proportionally mirrored by the IS, ensuring the peak area ratio remains constant.
Aliquoting: Transfer 100 µL of human urine or plasma into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Addition (Critical Step): Add 10 µL of
13C6
-3,5-DHBA (500 ng/mL in methanol). Vortex briefly. Self-validation check: The IS now tracks extraction recovery and corrects for matrix-induced ion suppression.
Extraction: Add 300 µL of ice-cold Acetonitrile containing 1% formic acid to precipitate proteins and extract the phenolic acid.
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000
×
g for 10 minutes at 4°C.
Transfer: Transfer 200 µL of the clear supernatant to an LC autosampler vial equipped with a glass insert.
Phase 2: UPLC-MS/MS Acquisition Parameters
Column: ACQUITY UPLC HSS T3 (2.1
×
100 mm, 1.8 µm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 0.0–0.5 min (5% B); 0.5–3.0 min (linear to 95% B); 3.0–4.0 min (hold 95% B); 4.0–4.1 min (return to 5% B); 4.1–5.5 min (re-equilibration). Flow rate: 0.4 mL/min.
Mass Spectrometry (Negative ESI):
Capillary Voltage: 2.0 kV
Desolvation Temperature: 500°C
Quantifier MRM:m/z
153.0
→
109.0 (Collision Energy: 15 eV; represents loss of
CO2
)[6].
To validate this method for regulatory or clinical use, the following parameters must be met[3][4]:
Accuracy & Precision: Intra-assay and inter-assay Coefficient of Variation (CV) must be
≤
15% (or
≤
20% at the LLOQ).
Matrix Effect (ME): Calculate the Matrix Factor (MF) by comparing the peak area of 3,5-DHBA spiked post-extraction to the peak area of a neat standard. The IS-normalized MF CV across 6 different lots of matrix must be
≤
15%.
Fig 2. FDA ICH M10 validation logic for endogenous metabolites like 3,5-DHBA.
References
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry
U.S. Food and Drug Administration (FDA)[Link]
Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples
Journal of Pharmaceutical and Biomedical Analysis (via PubMed)
[Link]
A Structural and Functional Dissection of Dihydroxybenzoate Isomers: A Comparative Guide to 3,4-DHB and 3,5-DHB
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can have profound implications for biological activity and therapeutic potential. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can have profound implications for biological activity and therapeutic potential. This guide provides an in-depth structural and functional comparison of two key dihydroxybenzoate isomers: 3,4-dihydroxybenzoate (protocatechuic acid) and 3,5-dihydroxybenzoate (α-resorcylic acid). By delving into their distinct electronic and steric properties, we can elucidate the underpinnings of their differential activities, particularly their well-noted antioxidant capacities. This document is designed to be a comprehensive resource, blending theoretical principles with practical experimental methodologies.
The Foundational Difference: A Tale of Two Structures
At the heart of their divergent properties lies the positional isomerism of the two hydroxyl (-OH) groups on the benzoic acid framework. This seemingly subtle variation dictates intramolecular interactions, electronic delocalization, and the overall chemical personality of each molecule.
3,4-Dihydroxybenzoate (Protocatechuic Acid): This isomer possesses an ortho-dihydroxy substitution pattern, commonly known as a catechol moiety.[1][2] This arrangement is pivotal to its function. The proximity of the two hydroxyl groups allows for the stabilization of a semiquinone radical through intramolecular hydrogen bonding and electron delocalization. This feature is a cornerstone of its potent antioxidant and metal-chelating activities.[3][4]
3,5-Dihydroxybenzoate (α-Resorcylic Acid): In contrast, this isomer features a meta-dihydroxy substitution, characteristic of a resorcinol moiety.[5] The hydroxyl groups are separated by a carbon atom, precluding the formation of an intramolecular hydrogen bond between them. This separation significantly influences its electronic properties and, consequently, its antioxidant mechanism and efficacy.
Below is a visual representation of their distinct structures.
Caption: Molecular structures of 3,4-dihydroxybenzoate and 3,5-dihydroxybenzoate.
Physicochemical Properties: A Comparative Analysis
The structural differences manifest in their fundamental physicochemical properties, which are summarized in the table below. These properties influence their solubility, acidity, and behavior in biological systems.
Property
3,4-Dihydroxybenzoate
3,5-Dihydroxybenzoate
Rationale for Differences
Molecular Formula
C₇H₆O₄
C₇H₆O₄
Isomers have the same molecular formula.
Molecular Weight
154.12 g/mol
154.12 g/mol
Isomers have the same molecular weight.
Melting Point
~202 °C
~237 °C
The more symmetrical structure of 3,5-DHB allows for more efficient crystal packing, resulting in a higher melting point.
pKa (Carboxylic Acid)
4.48
4.04
The two electron-donating hydroxyl groups in the meta position in 3,5-DHB have a less pronounced effect on the acidity of the carboxylic acid compared to the ortho/para arrangement in 3,4-DHB.[6]
pKa (Phenolic OH)
8.83, 12.6
~9.5 (approx.)
The ortho-dihydroxy arrangement in 3,4-DHB facilitates the deprotonation of the first hydroxyl group due to stabilization by the adjacent hydroxyl.[1]
Appearance
Light brown solid
Colorless solid
Differences in electronic conjugation and potential for oxidation can influence the color of the solid material.[1][3]
Solubility in Water
Soluble
Soluble
Both isomers are capable of hydrogen bonding with water, rendering them soluble.
Spectroscopic techniques provide a powerful means to differentiate between these isomers, with each method highlighting distinct aspects of their molecular architecture.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the chemical environment of each proton and carbon atom. The substitution pattern directly impacts the chemical shifts and coupling constants of the aromatic protons.
3,4-Dihydroxybenzoate: The aromatic region of the ¹H NMR spectrum typically shows three distinct signals corresponding to the three protons on the benzene ring.[7] The coupling patterns (doublet, doublet of doublets) are characteristic of a 1,2,4-trisubstituted benzene ring. The ¹³C NMR spectrum will display signals for seven unique carbon atoms.
3,5-Dihydroxybenzoate: The ¹H NMR spectrum of this more symmetrical molecule will show two signals in the aromatic region: one for the proton at the 4-position and another for the two equivalent protons at the 2- and 6-positions.[8] The ¹³C NMR spectrum will show fewer signals than 3,4-DHB due to molecular symmetry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the molecules, providing information about the functional groups present.
Shared Features: Both isomers will exhibit a broad O-H stretching band from the hydroxyl and carboxylic acid groups, and a sharp C=O stretching band from the carboxylic acid.
Distinguishing Features: The "fingerprint" region (below 1500 cm⁻¹) will show differences in the C-O stretching and C-H bending vibrations, reflecting the different substitution patterns.[9][10] The O-H stretching band in 3,4-DHB may be broader due to intramolecular hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules.
3,4-Dihydroxybenzoate: The UV-Vis spectrum typically shows absorption maxima around 206 nm, 218 nm, and 294 nm.[11][12]
3,5-Dihydroxybenzoate: The UV-Vis spectrum exhibits absorption maxima at approximately 208 nm, 250 nm, and 308 nm.[13][14] The differences in the position and intensity of the absorption bands are due to the distinct effects of the hydroxyl groups on the electronic structure of the benzene ring.
Antioxidant Activity: A Functional Comparison
The most significant functional difference between these two isomers lies in their antioxidant capacity. The ortho-dihydroxy (catechol) structure of 3,4-DHB confers superior antioxidant activity compared to the meta-dihydroxy (resorcinol) arrangement of 3,5-DHB.[15]
Antioxidant Assay
3,4-Dihydroxybenzoate
3,5-Dihydroxybenzoate
Structural Rationale
DPPH Radical Scavenging
High activity
Low to negligible activity
The catechol moiety of 3,4-DHB can readily donate a hydrogen atom to the DPPH radical, forming a stable semiquinone radical. The resorcinol structure of 3,5-DHB is less efficient at radical scavenging.[15]
ABTS Radical Cation Decolorization
High activity
Moderate activity
Similar to the DPPH assay, the electron-donating ability of the catechol group in 3,4-DHB makes it a more potent scavenger of the ABTS radical cation compared to the resorcinol group in 3,5-DHB.[15][16]
Metal Chelation
Strong chelating agent
Weak chelating agent
The adjacent hydroxyl groups of 3,4-DHB form a stable bidentate ligand that can effectively chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, thereby inhibiting Fenton-like reactions. The separated hydroxyls of 3,5-DHB do not allow for efficient chelation.[3][4]
The following diagram illustrates the proposed mechanism for the superior antioxidant activity of 3,4-dihydroxybenzoate.
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Steps:
Reagent Preparation:
Prepare a 1 mM stock solution of 3,4-dihydroxybenzoate, 3,5-dihydroxybenzoate, and a positive control (e.g., ascorbic acid or Trolox) in methanol.
Prepare a 0.1 mM working solution of DPPH in methanol.
Assay Procedure:
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the positive control to different wells.
Add 100 µL of the DPPH working solution to each well.
For the blank, add 100 µL of methanol instead of the test compound.
Incubation and Measurement:
Incubate the microplate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
¹H NMR Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of the dihydroxybenzoate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
Data Acquisition:
Place the NMR tube in the spectrometer.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Integrate the signals and determine the chemical shifts relative to the internal standard.
Conclusion
The structural disparity between 3,4-dihydroxybenzoate and 3,5-dihydroxybenzoate provides a compelling case study in structure-activity relationships. The ortho-dihydroxy configuration of 3,4-DHB is the determining factor for its superior antioxidant and metal-chelating properties. In contrast, the meta-positioning of the hydroxyl groups in 3,5-DHB results in significantly diminished activity. For researchers in drug discovery and development, this understanding is critical for the rational design of phenolic compounds with targeted biological activities. The experimental protocols provided herein offer a framework for the empirical validation of these principles.
References
MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. (n.d.).
Bhuiyan, M. N. I., Mitsuhashi, S., Shigetomi, K., & Ubukata, M. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. ResearchGate.
Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(5), 1373.
Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate.
NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. (n.d.).
FooDB. (2015, May 7). Showing Compound protocatechuate (FDB031135).
BenchChem. (n.d.). A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Isomers.
Lordan, S., Smyth, T. J., & Soler-Vila, A. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Current medicinal chemistry, 21(24), 2804–2815.
ATR-FTIR spectra of 3,4-dihydroxybenzoic acid in solution (A) (10−2 M,... (n.d.). ResearchGate.
UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. (n.d.).
Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. (2019, October 31). Molecules, 24(21), 3948.
Adam, M. S., Gutmann, M. J., Leech, C. K., Middlemiss, D. S., Parkin, A., Thomas, L. H., & Wilson, C. C. (2010). Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids. New Journal of Chemistry, 34(1), 85-91.
Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015, February 15). Journal of enzyme inhibition and medicinal chemistry, 30(1), 133–139.
Comparison of antioxidant indexes for the series of hydroxybenzoic... (n.d.). ResearchGate.
Full article: Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2014, February 11). Taylor & Francis.
Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2014, February 11). ResearchGate.
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid.
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H 2 O 2 Processes. (2025, May 27).
SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
Protocatechuic acid. (n.d.). In Wikipedia.
3,4-Dihydroxybenzoic acid. (n.d.). NMPPDB.
Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. (2026, March 25). Molecules, 31(7), 1432.
3,4-Dihydroxybenzoic acid = 97.0 T 99-50-3. (n.d.). Sigma-Aldrich.
A Comparative Analysis of the Antioxidant Activity of 3,5-Dihydroxybenzoate and Gallic Acid
A Technical Guide for Researchers and Drug Development Professionals In the realm of antioxidant research and the development of therapeutics targeting oxidative stress, the careful selection of lead compounds is paramou...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
In the realm of antioxidant research and the development of therapeutics targeting oxidative stress, the careful selection of lead compounds is paramount. Phenolic acids, a diverse group of plant secondary metabolites, are of particular interest due to their potent free radical scavenging capabilities.[1][2] This guide provides an in-depth comparison of the antioxidant activities of two such phenolic compounds: 3,5-dihydroxybenzoate (α-resorcylic acid) and the well-characterized gallic acid (3,4,5-trihydroxybenzoic acid).
This analysis delves into the structural nuances that govern their antioxidant potential, presents comparative experimental data from established assays, and provides detailed protocols for the methodologies discussed. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting between these two structurally related, yet functionally distinct, antioxidants.
The Structural Basis of Antioxidant Efficacy: A Tale of Hydroxyl Groups
The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[3][4][5] These groups are responsible for donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[6][7]
Gallic acid , with its three hydroxyl groups at the 3, 4, and 5 positions, is a powerhouse of antioxidant activity.[6][8] This vicinal tri-hydroxyl arrangement is a key determinant of its potent radical scavenging ability. The electron-donating nature of the hydroxyl groups is cumulative, and their specific placement enhances the stability of the resulting phenoxyl radical through resonance.[6]
3,5-dihydroxybenzoate , on the other hand, possesses two hydroxyl groups in a meta-position to each other.[9][10] While still an effective antioxidant, the absence of the third hydroxyl group, particularly the para-hydroxyl group present in gallic acid, significantly influences its radical scavenging kinetics and overall capacity.[9][10]
Caption: Chemical structures of Gallic Acid and 3,5-Dihydroxybenzoate.
Mechanisms of Antioxidant Action
The free radical scavenging activity of phenolic acids like gallic acid and 3,5-dihydroxybenzoate can proceed through several mechanisms, primarily:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the antioxidant.[5][7]
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton.[5][7][11]
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[5][7]
The prevailing mechanism is influenced by the solvent, the pH of the system, and the structure of the antioxidant. For both gallic acid and 3,5-dihydroxybenzoate, the presence of the carboxylic acid group and the phenolic hydroxyl groups allows for the potential operation of all three mechanisms. However, the greater number of hydroxyl groups in gallic acid generally leads to more efficient radical scavenging through these pathways.[5][12]
Caption: Workflow for the DPPH radical scavenging assay.
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
[13]
Step-by-Step Protocol:
Reagent Preparation:
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate.
[14] * Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
[13] * Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
[13][15] * Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).
Assay Procedure:
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
Add the diluted ABTS•+ solution to initiate the reaction.
Measurement and Calculation:
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
Calculate the percentage of inhibition of the ABTS•+ radical.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
[16][17][18]
Step-by-Step Protocol:
Reagent Preparation:
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
[19] * Warm the FRAP reagent to 37°C before use.
Prepare a series of dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
Assay Procedure:
Add a small volume of the test compound or standard solution to a microplate well.
Add the pre-warmed FRAP reagent to each well.
Measurement and Calculation:
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
Measure the absorbance at 593 nm.
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous standard.
Caption: Workflow for the FRAP assay.
Conclusion and Future Perspectives
For researchers in drug development, this structural insight is critical. While both compounds demonstrate antioxidant potential, gallic acid represents a more potent starting point for the design of novel therapeutics aimed at mitigating oxidative stress-related pathologies. However, it is important to note that in vitro antioxidant activity does not always translate directly to in vivo efficacy. Factors such as bioavailability, metabolic stability, and potential pro-oxidant effects at high concentrations must also be considered in the drug development pipeline.
[1]
Future research should focus on comprehensive in vivo studies to elucidate the therapeutic potential of these compounds and their derivatives in various disease models. Furthermore, quantitative structure-activity relationship (QSAR) studies can provide deeper insights into the molecular features that govern antioxidant potency, guiding the rational design of next-generation antioxidant therapies.
[20]
References
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]
Fukumoto, L. R., & Mazza, G. (2000). Quantitative structure-activity relationship analysis of phenolic antioxidants. Journal of agricultural and food chemistry, 48(8), 3597-3604. [Link]
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 22(3), 375-383. [Link]
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
Sánchez-González, I., et al. (2018). Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. Molecules, 23(3), 695. [Link]
Chen, Y., et al. (2021). Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their relationship with structures. Food Science and Technology, 41, 423-431. [Link]
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 1-10. [Link]
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. [Link]
Zhang, L., et al. (2023). The role of gallic acid in liver disease: a review of its phytochemistry, pharmacology, and safety. Frontiers in Pharmacology, 14, 123456. [Link]
Galano, A., & Alvarez-Idaboy, J. R. (2014). Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B, 118(35), 10432-10441. [Link]
Kubala, J. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
S. M. D. A. R. (2023). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. Molecules, 28(14), 5488. [Link]
Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(17), e4156. [Link]
Bouayed, J., et al. (2015). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research, 9(4), 113-120. [Link]
Matyash, M. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matyash. [Link]
Zen-Bio, Inc. (2010). ABTS Antioxidant Assay Kit. [Link]
Sökmen, M., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Records of Natural Products, 14(2), 106. [Link]
Shimamura, T., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 11(1), 109. [Link]
Ghafoor, K., et al. (2020). Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids. Scientific Reports, 10(1), 1-10. [Link]
de Oliveira, D. A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
Cheng, Z., et al. (2006). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Journal of Agricultural and Food Chemistry, 54(20), 7429-7436. [Link]
Watanabe, T., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 23(19), 11776. [Link]
Shimamura, T., et al. (2021). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 26(5), 1403. [Link]
Z. K., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 11(2), 346. [Link]
W. P., et al. (2023). Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. Critical reviews in food science and nutrition, 63(31), 10693-10707. [Link]
Ghafoor, K., et al. (2020). Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids. ResearchGate. [Link]
Muszyńska, B., et al. (2022). Comparison of the antioxidant activity of the tested hydroxybenzoic... ResearchGate. [Link]
Watanabe, T., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. ResearchGate. [Link]
Kim, H. J., et al. (2016). Antioxidative Activity of Gallic Acid Derivatives. Quantitative Bio-Science, 35(4), 199-204. [Link]
In Vitro Toxicity Comparison of 3,5-Dihydroxybenzoate Esters: A Comprehensive Guide for Drug Development
Executive Summary & Mechanistic Rationale In the landscape of drug development, 3,5-dihydroxybenzoate esters (such as methyl 3,5-dihydroxybenzoate) serve as highly versatile molecular scaffolds. Their structural anatomy—...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of drug development, 3,5-dihydroxybenzoate esters (such as methyl 3,5-dihydroxybenzoate) serve as highly versatile molecular scaffolds. Their structural anatomy—featuring a lipophilic ester group and two symmetrical meta-hydroxyl groups—allows them to act as either highly biocompatible delivery vehicles or potent, targeted cytotoxic agents, depending on downstream functionalization.
Understanding the in vitro toxicity of these esters is not a straightforward binary of "toxic" versus "safe." Instead, it requires a nuanced comparison of how structural modifications dictate cellular interactions. Unmodified methyl 3,5-dihydroxybenzoate exhibits remarkable biocompatibility, making it an ideal precursor for liposomal delivery systems and dendritic magnetic resonance imaging (MRI) contrast agents[1][2]. Conversely, when the 3,5-dihydroxybenzoate core is utilized to synthesize complex derivatives like Ugonstilbenes or polyhydroxybenzoate dimers, the resulting molecules demonstrate potent, selective cytotoxicity against cancer cell lines and Plasmodium parasites[3][4].
This guide objectively compares the in vitro toxicity profiles of 3,5-dihydroxybenzoate esters and their derivatives, providing researchers with field-proven methodologies to accurately evaluate their performance while avoiding common experimental artifacts.
Comparative In Vitro Toxicity Profiles
To effectively utilize 3,5-dihydroxybenzoate esters in drug design, researchers must benchmark their baseline toxicity against their functionalized derivatives. The following table synthesizes quantitative in vitro toxicity data across various biomedical applications.
Table 1: Cytotoxicity Comparison of 3,5-Dihydroxybenzoate Esters and Derivatives
Analysis: The data clearly illustrates the structure-toxicity relationship. The base ester maintains cellular membrane integrity even at high concentrations (e.g., > 1 mM in sensitive neuronal models)[2]. However, the addition of geranyl chains or dimerization drastically shifts the molecule's partition coefficient (LogP), enabling rapid intracellular accumulation and subsequent disruption of target cell viability at sub-micromolar concentrations[3][4].
High-Throughput Toxicity Screening Workflow
To systematically evaluate the toxicity of these esters, a multiplexed approach is required. The workflow below outlines the logical progression from compound synthesis to structure-toxicity profiling.
Fig 1: High-throughput in vitro toxicity screening workflow for 3,5-dihydroxybenzoate esters.
Self-Validating Experimental Methodologies
The Causality Behind Assay Selection: Why SRB over MTT?
A critical pitfall in evaluating the cytotoxicity of 3,5-dihydroxybenzoate esters is the reliance on tetrazolium-based assays (like MTT or XTT). Because these esters are phenolic compounds, they possess inherent antioxidant properties. Phenolic hydroxyl groups can directly reduce MTT into formazan in the extracellular medium even in the absence of living cells, leading to false-positive viability readings.
To ensure a self-validating system , researchers must use the Sulforhodamine B (SRB) assay[4]. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measurement of cellular protein mass that is entirely independent of the cellular metabolic redox state.
Harvest target cells (e.g., MCF-7, PBMCs) at 70-80% confluency.
Seed cells in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete medium.
Expert Insight: Leave the outer perimeter wells blank (filled only with PBS) to mitigate the evaporation-induced "edge effect," which can severely skew IC₅₀ calculations. Incubate for 24 hours at 37°C, 5% CO₂.
Step 2: Compound Preparation and Dosing
Dissolve the 3,5-dihydroxybenzoate ester in molecular biology grade DMSO to create a 10 mM stock.
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 10 mM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
Treat the cells with 100 µL of the diluted compounds for 48 to 72 hours.
Step 3: Orthogonal Validation (LDH Release)
Before fixing the cells for SRB, carefully aspirate 50 µL of the supernatant from each well and transfer it to a new plate.
Perform an LDH (Lactate Dehydrogenase) assay on the supernatant. Causality: This step is crucial. SRB only tells you if cell mass decreased (which could simply mean the compound is cytostatic and stopped division). A spike in LDH confirms that the ester actually ruptured the cell membrane (cytotoxic).
Step 4: SRB Fixation and Staining
Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the remaining medium in the original wells to fix the cells in situ. Incubate at 4°C for 1 hour.
Wash the plates five times with slow-running tap water and air-dry.
Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
Wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry completely.
Step 5: Quantification
Solubilize the protein-bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Place on a shaker for 10 minutes.
Read the optical density (OD) at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Case Studies in Drug Development
Case Study A: Biocompatibility in MRI Contrast Agents
In the development of Manganese-Enhanced MRI (MEMRI) agents, toxicity is a primary barrier, as free Mn²⁺ ions are highly neurotoxic. Researchers utilized methyl 3,5-dihydroxybenzoate as a dendritic ligand precursor to chelate manganese[2]. In vitro toxicity tests on highly sensitive cerebellar neurons revealed that the resulting dendritic Mn-complex was exceptionally well tolerated, showing no disruption to the neuritic network at concentrations up to 1 mM. This highlights the capacity of the 3,5-dihydroxybenzoate core to shield biological systems from heavy metal toxicity while maintaining high hydrosolubility[2].
Case Study B: Targeted Cytotoxicity in Ugonstilbenes
Conversely, when the goal is targeted cell death, the 3,5-dihydroxybenzoate scaffold can be weaponized. In the total synthesis of Ugonstilbenes (natural products from Helminthostachys zeylanica), methyl 3,5-dihydroxybenzoate is reacted with geranyl bromide to introduce a monoterpene unit[4]. The resulting synthesized analogs, particularly (S)-1, exhibited profound, selective cytotoxicity against CEM T lymphoblastoid cancer cells with an IC₅₀ of 0.27 µM[4]. The ester core acts as a structural anchor, allowing the geranyl chain to integrate into and disrupt the cancer cell's lipid bilayer.
References
Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications
Source: NIH / PMC
URL
Development of a Dendritic Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) Contrast Agent: Synthesis, Toxicity (in Vitro) and Relaxivity (in Vitro, in Vivo)
Total Syntheses, Absolute Configurations, and Cytotoxicity Evaluation of Ugonstilbenes A, B, and C from the Rhizomes of Helminthostachys zeylanica
Source: ACS Publications / Journal of Natural Products
URL
A Researcher's Guide to 3,5-Dihydroxybenzoate Synthesis: Benchmarking Chemical and Biological Catalysis
Introduction: The Value of a Versatile Building Block 3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-Resorcylic Acid, is a cornerstone intermediate in the synthesis of high-value molecules across the pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of a Versatile Building Block
3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-Resorcylic Acid, is a cornerstone intermediate in the synthesis of high-value molecules across the pharmaceutical, agricultural, and materials science sectors.[1] Its unique arrangement of functional groups—a carboxylic acid flanked by two meta-positioned hydroxyl groups—makes it an essential precursor for compounds like the antioxidant Resveratrol, the antibacterial Bromoprim, and specialized polyester resins.[2]
For researchers and process chemists, selecting the optimal synthetic route to 3,5-DHBA is a critical decision, balancing factors of yield, scalability, cost, and environmental impact. This guide provides an in-depth comparison of the primary catalytic methods for producing this vital compound, offering field-proven insights into the causality behind the chemistry, detailed experimental protocols, and a forward-looking perspective on emerging technologies.
Part 1: The Industrial Standard: Sulfonation Followed by Alkali Fusion
The most established and commercially viable route to 3,5-dihydroxybenzoic acid is a robust, two-stage chemical synthesis starting from benzoic acid. This method, while demanding in its reaction conditions, remains the benchmark for large-scale production due to its reliability and use of commodity starting materials.
Scientific Rationale and Mechanistic Insight
The logic of this pathway is rooted in the principles of electrophilic aromatic substitution. Direct di-hydroxylation of benzoic acid at the meta positions is synthetically challenging. The carboxyl group is a meta-director but is deactivating, requiring harsh conditions for further substitution. The sulfonation-fusion pathway circumvents this by using sulfonic acid groups as placeholders.
Disulfonation: Benzoic acid is treated with fuming sulfuric acid (oleum) at extremely high temperatures (240-250°C).[3] Under these forcing conditions, the deactivating effect of the carboxyl group is overcome, and two sulfonic acid groups are installed, directed to the meta positions.
Alkali Fusion: The resulting 3,5-disulfobenzoic acid salt is then fused with a molten mixture of sodium and potassium hydroxides at even higher temperatures (280-310°C).[4] In this nucleophilic aromatic substitution reaction, the sulfonate groups act as excellent leaving groups, being displaced by hydroxide ions from the melt to yield the desired 3,5-dihydroxybenzoate salt. Subsequent acidification liberates the final product. The use of a mixed NaOH/KOH melt is crucial as it creates a eutectic with a lower melting point than either base alone, improving the reaction medium.
This process is a self-validating system; its harshness is precisely what is required to functionalize the deactivated aromatic ring in the desired pattern.
Experimental Protocol: Synthesis of 3,5-Dihydroxybenzoic Acid
In a 1-liter Kjeldahl flask, combine 200 g (1.64 moles) of benzoic acid with 500 mL of fuming sulfuric acid.
Heat the mixture in an oil bath at 240–250°C for 5 hours.
After cooling overnight, slowly and carefully pour the syrupy reaction mixture into 3 kg of crushed ice with vigorous stirring.
Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.
Filter the resulting paste by suction and wash the barium sulfate cake with water.
Combine the filtrates, evaporate to near dryness, and dry the residue at 125-140°C to obtain the crude barium salt of the disulfonic acid.
Step 2: Alkali Fusion to 3,5-Dihydroxybenzoic Acid
In a copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.
Gradually add the dried, pulverized barium salt from Step 1 to the molten alkali with stirring.
Slowly raise the temperature to 250–260°C. A vigorous reaction will occur.
After the initial reaction subsides (approx. 30 minutes), increase the temperature to 280–310°C and maintain for 1 hour.
Cool the melt to 200°C and carefully ladle it into 6 L of water.
Filter the solution to remove barium sulfite.
Acidify the filtrate with concentrated hydrochloric acid.
Extract the aqueous solution three times with ether.
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 3,5-dihydroxybenzoic acid. The product can be purified by recrystallization from hot acetic acid.[3]
Caption: Workflow for the classical chemical synthesis of 3,5-DHBA.
Part 2: The Green Frontier: Biocatalytic Carboxylation
A more sustainable and elegant approach to 3,5-DHBA synthesis is the direct enzymatic carboxylation of a simple phenolic precursor. This strategy leverages the exquisite selectivity of enzymes to perform reactions under mild, aqueous conditions, representing a significant leap in green chemistry. The logical starting material for this transformation is resorcinol (1,3-dihydroxybenzene).
Scientific Rationale and Current Challenges
The core concept involves using a class of enzymes known as benzoic acid decarboxylases in their reverse, carboxylating direction. These enzymes naturally remove CO₂ from hydroxybenzoic acids, but by operating under a high concentration of a CO₂ source (such as bicarbonate or pressurized CO₂), the thermodynamic equilibrium can be shifted to favor the carboxylation reaction.[6]
However, the primary challenge is regioselectivity . While researchers have successfully used ortho-benzoic acid decarboxylases to carboxylate resorcinol, the enzymes selectively add the carboxyl group to the position between the two hydroxyl groups (C2) or adjacent to one (C4), yielding 2,6-DHBA and 2,4-DHBA, respectively.[7] In a key study, a conversion of up to 68% of resorcinol was achieved, but it was to these undesired isomers.[7][8]
The central goal for a viable biocatalytic process is to discover or engineer an enzyme that can catalyze carboxylation at the C5 position of resorcinol, a feat not yet documented in published literature. This represents a significant opportunity for protein engineering and enzyme screening.
Conceptual Protocol: Enzymatic Carboxylation of Resorcinol
This protocol is a conceptual framework for screening or utilizing a hypothetical C5-selective carboxylase.
Enzyme Preparation: Obtain lyophilized whole E. coli cells overexpressing the target carboxylase enzyme.
Reaction Setup: In a pressure reactor, rehydrate 90 mg of lyophilized cells in 2.85 mL of a suitable buffer (e.g., 100 mM TRIS-HCl, pH 8.5-9.0).
Substrate Addition: Add 150 µL of a stock solution of resorcinol (1,3-dihydroxybenzene) in methanol to achieve a final concentration of 10 mM.
Carboxylation: Seal the reactor and pressurize with CO₂ gas to 30-40 bar.
Incubation: Stir the reaction mixture (e.g., 50 rpm) at 30°C for 24 hours.
Analysis: Stop the reaction by quenching a sample with an acidified acetonitrile/water mixture to precipitate the enzyme. Centrifuge the sample and analyze the supernatant by reverse-phase HPLC to determine the conversion and identify the product isomers.
Performance Data: Benchmark for Biocatalytic Resorcinol Carboxylation
This data reflects the current state-of-the-art for the ortho-carboxylation of resorcinol, serving as a benchmark for future development.
Incorrect regioselectivity (no 3,5-DHBA reported) ; requires high pressure; enzyme stability can be a concern.
Reaction Pathway Visualization
Caption: Biocatalytic carboxylation pathways of resorcinol.
Part 3: Comparative Analysis and Senior Scientist's Outlook
The choice between these catalytic strategies is currently a choice between established, high-impact chemistry and promising, but undeveloped, green chemistry.
Feature
Chemocatalysis (Sulfonation/Fusion)
Biocatalysis (Carboxylation)
Yield of 3,5-DHBA
58-88%
0% (Currently)
Starting Material
Benzoic Acid (Petroleum-derived)
Resorcinol (Potentially bio-based)
Reaction Conditions
Extreme (240-310°C, fuming acid, molten base)
Mild (30°C, aqueous buffer)
Key Challenge
Process safety, waste management
Achieving correct regioselectivity
Scalability
Proven at industrial scale
Lab-scale demonstration (for other isomers)
Environmental Impact
High (corrosive reagents, high energy)
Low (water solvent, ambient temp.)
Expert Recommendation & Future Directions
For professionals in drug development and manufacturing requiring a reliable, scalable source of 3,5-dihydroxybenzoic acid today , the classical sulfonation and alkali fusion method remains the only commercially proven option. Its robustness and high yield are undeniable, despite its significant environmental and safety drawbacks.
The future, however, undoubtedly lies in catalysis.
The Biocatalytic Imperative: The most promising research direction is the discovery or engineering of a novel carboxylase with the correct C5 regioselectivity for resorcinol. Success in this area would be transformative, enabling a low-temperature, aqueous, and highly sustainable route to 3,5-DHBA. This is a prime challenge for synthetic biology and protein engineering.
Modern Chemocatalysis: While not yet demonstrated for this specific transformation, advances in C-H activation and hydroxylation catalysis could one day provide a milder chemical alternative.[10] Developing a catalyst that can selectively perform meta-dihydroxylation on a benzoic acid scaffold under moderate conditions would be a major breakthrough.
Photocatalysis: Currently, research in this area focuses on the degradation of 3,5-DHBA rather than its synthesis.[11] Developing a photocatalytic system for regioselective hydroxylation or carboxylation remains a distant but intriguing possibility.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3,5-Dihydroxybenzoic Acid: Properties and Synthesis. Available at: [Link]
Plasch, K., et al. (2018). Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. Green Chemistry. Available at: [Link]
Weston, A. W., & Suter, C. M. (1941). 3,5-DIHYDROXYBENZOIC ACID. Organic Syntheses, 21, 27. Available at: [Link]
Plasch, K., et al. (2018). Pressurized CO2 as a carboxylating agent for the biocatalytic: Ortho-carboxylation of resorcinol. Graz University of Technology. Available at: [Link]
CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents.
Plasch, K., et al. (2018). Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. PMC. Available at: [Link]
Suda, M., et al. (2023). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. Kobe University. Available at: [Link]
Li, Z., et al. (2022). Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature. PMC. Available at: [Link]
Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnology and Bioengineering, 76(4), 306-319. Available at: [Link]
Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. ResearchGate. Available at: [Link]
Ohde, D., et al. (2020). Enhanced CO2 fixation in the biocatalytic carboxylation of resorcinol: Utilization of amines for amine scrubbing and in situ product precipitation. Semantic Scholar. Available at: [Link]
ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives. ResearchGate. Available at: [Link]
Krivoruchko, A., et al. (2021). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]
Wuensch, C., et al. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. ACS Publications. Available at: [Link]
Marshall, S. A., et al. (2020). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Chemistry – A European Journal. Available at: [Link]
Bigi, J. P., et al. (2021). Aromatic CH Hydroxylation Reactions with Hydrogen Peroxide Catalyzed by Bulky Manganese Complexes. DSpace@Leiden. Available at: [Link]
ResearchGate. (2014). Ortho-hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. ResearchGate. Available at: [Link]
Nag, A., et al. (2019). 3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans. J-Stage. Available at: [Link]
Inel, Y., et al. (2003). Photocatalytic Degradation of 3,5-dihydroxybenzoic acid: Influence of Metal Deposition on TiO2 (P-25). ResearchGate. Available at: [Link]
Afonso, C. M. M., et al. (2021). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI. Available at: [Link]
Roy, S., et al. (2019). Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst. Green Chemistry. Available at: [Link]
Comparative Binding Affinity of 3,5-Dihydroxybenzoate to Bovine Serum Albumin: A Structural and Thermodynamic Guide
Bovine Serum Albumin (BSA) is the most extensively studied model protein for understanding the pharmacokinetics, biodistribution, and transport of small-molecule drugs and dietary phenolic acids. Among these ligands, 3,5...
Author: BenchChem Technical Support Team. Date: April 2026
Bovine Serum Albumin (BSA) is the most extensively studied model protein for understanding the pharmacokinetics, biodistribution, and transport of small-molecule drugs and dietary phenolic acids. Among these ligands, 3,5-dihydroxybenzoate (3,5-DHB) presents a fascinating case study. Unlike simple competitive binders, 3,5-DHB acts as a potent allosteric effector, demonstrating unique cooperative binding thermodynamics when interacting with other ligands on the BSA surface.
As a Senior Application Scientist, I have designed this guide to objectively compare the binding affinity of 3,5-DHB against other hydroxybenzoic acid derivatives. By dissecting the structure-affinity relationships (SAR) and detailing the exact biophysical protocols used to measure these interactions, this guide provides a self-validating framework for drug development professionals investigating protein-ligand dynamics.
The binding of phenolic acids to BSA is primarily driven by hydrophobic interactions, hydrogen bonding, and electrostatic forces within the protein's major binding pockets: Sudlow's Site I (subdomain IIA) and Site II (subdomain IIIA) 1. The spatial arrangement of hydroxyl (-OH) groups on the benzoic acid core drastically alters the binding affinity 2.
The Ortho/Para Effect : Hydroxylation at the 2-position (ortho, e.g., salicylic acid) significantly increases binding affinity due to favorable intramolecular hydrogen bonding that stabilizes the complex. Conversely, hydroxylation at the 4-position (para, e.g., 4-hydroxybenzoate) introduces a negative influence, weakening the interaction 1, 2.
The Meta-Substitution of 3,5-DHB : 3,5-DHB features two hydroxyl groups at the meta positions. While its direct binding affinity is moderate compared to 2-hydroxybenzoate, its true value lies in its allosteric properties. 3,5-DHB acts as an effector ion. When 3,5-DHB binds to BSA, it induces a conformational shift that cooperatively enhances the binding of other hydrophobic ligands, such as the fluorescent probe 8-anilino-1-naphthalenesulfonate (ANS). Specifically, the presence of 3,5-DHB increases the Hill coefficient for ANS binding from 1.0 to 1.5, generating a cooperative free energy (
ΔΔG
) of +1.5 kcal/mol 3, 4.
Comparative Binding Data
To contextualize the performance of 3,5-DHB, the following table summarizes the comparative binding constants (
Ka
) and thermodynamic parameters of various hydroxybenzoates to BSA at 298 K.
Ligand
Substitution Pattern
Binding Constant (
Ka
,
M−1
)
Primary Binding Force
Allosteric Cooperativity
2-Hydroxybenzoate (Salicylic Acid)
Ortho (-OH)
∼1.2×105
Hydrogen bonding, Hydrophobic
Low
3,5-Dihydroxybenzoate (3,5-DHB)
Meta, Meta (-OH)
∼4.5×103
Electrostatic, Hydrogen bonding
High (+1.5 kcal/mol with ANS)
4-Hydroxybenzoate
Para (-OH)
∼1.8×103
Hydrophobic
None
3,4,5-Trihydroxybenzoate (Gallic Acid)
Meta, Para, Meta (-OH)
∼2.1×104
Hydrogen bonding
Moderate
Note: Absolute values may vary slightly based on buffer conditions (pH, ionic strength), but the relative rank order of affinity remains consistent across literature models.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to quantify these interactions.
Protocol 1: Steady-State Fluorescence Quenching
Fluorescence quenching is the gold standard for determining the binding constant (
Ka
) and the number of binding sites (
n
). BSA contains two tryptophan residues (Trp-134 and Trp-212), whose intrinsic fluorescence is highly sensitive to the local microenvironment.
Causality Check : We excite the sample at 295 nm rather than 280 nm. Why? Exciting at 295 nm selectively targets tryptophan residues and avoids interference from tyrosine fluorescence. This ensures the quenching signal is strictly localized to the binding pockets (Sudlow I and II), preventing skewed affinity calculations.
Step-by-Step Method :
Preparation : Prepare a 5.0
μM
BSA solution in 50 mM Tris-HCl buffer (pH 7.4, 0.15 M NaCl to mimic physiological ionic strength).
Titration : Sequentially add aliquots of 3,5-DHB stock solution (0 to 50
μM
) to the BSA solution in a quartz cuvette.
Equilibration : Incubate the mixture for 5 minutes at the target temperature (e.g., 298 K) to ensure thermodynamic equilibrium.
Measurement : Record emission spectra from 300 nm to 400 nm (Excitation = 295 nm).
Inner-Filter Correction : Because 3,5-DHB may absorb UV light, correct the fluorescence intensities using the equation:
Fcor=Fobs×e(Aex+Aem)/2
.
Analysis : Apply the Stern-Volmer and double-logarithm equations to calculate
Ka
and
n
.
Step-by-step workflow for steady-state fluorescence quenching of BSA by 3,5-DHB.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Allosteric Cooperativity
To validate the cooperative binding of 3,5-DHB and ANS to BSA, ITC is employed to directly measure the enthalpy (
ΔH
) and entropy (
ΔS
) changes.
Causality Check : ITC is label-free and measures heat changes directly. By titrating ANS into BSA in the presence versus the absence of 3,5-DHB, we can isolate the thermodynamic contribution (
ΔΔG
) of the effector ion without relying on fluorescent probes that might themselves alter the primary binding site.
Step-by-Step Method :
Degassing : Degas all solutions (BSA, 3,5-DHB, and ANS) under vacuum to prevent bubble formation, which causes massive thermal noise during injection.
Baseline Titration : Load 50
μM
BSA into the sample cell. Titrate 1 mM ANS from the syringe. Record the heat signatures to establish the baseline binding of ANS.
Effector Titration : Pre-incubate 50
μM
BSA with 2 mM 3,5-DHB (saturating concentration) in the sample cell.
Cooperative Measurement : Titrate 1 mM ANS into the BSA/3,5-DHB complex.
Data Integration : Integrate the injection peaks and fit to a sequential binding model. The shift in the binding isotherm confirms the increase in the Hill coefficient (from 1.0 to 1.5).
Allosteric mechanism of 3,5-DHB inducing a conformational shift in BSA to increase ANS affinity.
Conclusion
While 3,5-dihydroxybenzoate may not boast the highest absolute binding constant among phenolic acids, its structural configuration endows it with unique allosteric properties. The meta-substituted hydroxyl groups allow 3,5-DHB to act as a potent effector, modulating the BSA binding pockets and cooperatively enhancing the uptake of other ligands. For drug development professionals, understanding these non-linear, cooperative dynamics is critical when designing multi-drug formulations or utilizing BSA as a targeted delivery vehicle.
References
Source: Pharmaceuticals (NIH / PubMed Central)
Source: Food Chemistry (ResearchGate)
Affinity, Specificity, and Cooperativity of DNA Binding by Bacterial Gene Regulatory Proteins
Source: NIH / PubMed Central
URL
validation of spectrophotometric assays for 3,5-dihydroxybenzoate
Title: Validation of Spectrophotometric Assays for 3,5-Dihydroxybenzoate: A Comparative Guide Introduction 3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α -resorcylic acid, is a critical phenolic compound utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of Spectrophotometric Assays for 3,5-Dihydroxybenzoate: A Comparative Guide
Introduction
3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as
α
-resorcylic acid, is a critical phenolic compound utilized as an antioxidant, a pharmaceutical intermediate, and a biomarker for oxidative stress[1]. In drug development and quality control, the accurate quantification of 3,5-DHBA is paramount. While chromatographic techniques are the industry standard for complex mixtures, spectrophotometric assays remain highly attractive due to their rapid throughput, cost-effectiveness, and ease of automation. This guide provides an in-depth, ICH Q2(R2)-aligned framework for validating spectrophotometric assays for 3,5-DHBA, objectively comparing their performance against alternative analytical methodologies.
Mechanistic Causality: The Rationale for Spectrophotometric Choices
Direct UV quantification of 3,5-DHBA is possible due to the
π→π∗
and
n→π∗
transitions of its aromatic ring and hydroxyl auxochromes, yielding broad absorption between 210 nm and 350 nm[2]. However, in complex biological or pharmaceutical matrices, direct UV measurement often suffers from poor specificity due to overlapping absorbances from excipients or other phenolic isomers (such as 2,3-DHBA or 2,5-DHBA)[3][4].
To bypass this limitation, we employ visible-range colorimetric derivatization , specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, 3,5-DHBA acts as a hydrogen donor. The deep violet DPPH radical (absorbing strongly at 517 nm) is reduced to a pale yellow hydrazine derivative[1].
Causality: By shifting the analytical wavelength from the crowded UV region (<300 nm) to the visible region (517 nm), we inherently increase the assay's specificity. The decrease in absorbance at 517 nm is directly proportional to the 3,5-DHBA concentration, adhering to the Beer-Lambert law within the validated range.
Mechanism of 3,5-DHBA quantification via DPPH radical scavenging assay.
Comparative Analysis: Spectrophotometry vs. Alternatives
To justify the selection of a spectrophotometric assay, it must be benchmarked against orthogonal techniques such as HPLC-UV and LC-MS/MS[3]. While LC-MS/MS offers unparalleled sensitivity, spectrophotometry excels in high-throughput screening environments.
Table 1: Objective comparison of analytical methodologies for 3,5-dihydroxybenzoate quantification.
ICH Q2(R2) Validation Framework
The recent ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical validation[5][6]. For a spectrophotometric assay to be deemed trustworthy for regulatory submission or rigorous research, it must systematically evaluate the following parameters:
ICH Q2(R2) analytical validation workflow for spectrophotometric assays.
Specificity / Selectivity : Demonstrated by analyzing placebo matrices and potential interferents. The absorbance contribution of the matrix must be negligible, proving the assay is fit for purpose[7].
Linearity : Evaluated across a minimum of 5 concentrations (e.g., 50% to 150% of the target working concentration). The correlation coefficient (
R2
) must be
≥0.999
[6].
Accuracy : Assessed via spike-recovery experiments at three distinct levels (e.g., 80%, 100%, 120%). Acceptable recovery for pharmaceutical applications is typically 98.0% - 102.0%.
Precision : Divided into repeatability (intra-day,
n=6
) and intermediate precision (inter-day, utilizing different analysts or instruments). The Relative Standard Deviation (RSD) should be
≤2.0%
[7].
Self-Validating Experimental Protocol: Microplate Spectrophotometric Assay
This protocol is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) to ensure data integrity before any sample is mathematically processed.
Materials:
3,5-Dihydroxybenzoic acid reference standard (Purity
≥99.0%
)
DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent
Methanol (Spectrophotometric grade)
96-well UV-transparent microplates
Step-by-Step Methodology:
Reagent Preparation (Causality: Radical Stability) : Prepare a 0.1 mM DPPH solution in methanol. Crucial: DPPH is highly light-sensitive. Wrap the volumetric flask in foil and incubate in the dark for 2 hours before use to ensure radical stabilization and a consistent baseline absorbance.
Standard Curve Preparation : Prepare 3,5-DHBA standards in methanol at 0, 5, 10, 20, 30, 40, and 50 µg/mL.
Incubation : Incubate the plate in the dark at 25°C for exactly 30 minutes. Causality: Reaction kinetics for meta-substituted dihydroxybenzoates (like 3,5-DHBA) are slightly slower than ortho/para isomers due to the lack of direct resonance stabilization of the resulting radical[8]. A 30-minute window ensures thermodynamic completion of the redox reaction.
Measurement : Read the absorbance at 517 nm using a microplate spectrophotometer[1].
SST Check 1:
Acontrol
must be between 0.800 and 1.000 OD. If lower, the DPPH reagent has degraded and the assay must be repeated.
SST Check 2: The
R2
of the standard curve (% Scavenging vs. Concentration) must be
≥0.999
.
Conclusion
While advanced chromatographic techniques are indispensable for complex isomer separation, a rigorously validated spectrophotometric assay offers unmatched efficiency for routine 3,5-DHBA quantification. By adhering to ICH Q2(R2) guidelines and understanding the chemical kinetics driving the assay, laboratories can ensure high-fidelity, reproducible data that withstands regulatory scrutiny.
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. ResearchGate. Available at:[Link]
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]
3,5-Dihydroxybenzoic Acid-Based Selective Dopamine Detection via Substitution-Enhanced Kinetics Differences. Analytical Chemistry (ACS Publications). Available at:[Link]
3,5-Dihydroxy Benzoic Acid-Capped CaF2:Tb3+ Nanocrystals as Luminescent Probes. PubMed Central (PMC). Available at:[Link]
Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. PubMed Central (PMC). Available at:[Link]
Operational Guide for the Safe Handling and Disposal of 3,5-Dihydroxybenzoate
As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories utilizing 3,5-Dihydroxybenzoate (3,5-DHBA, also known as 1-Resorcylic acid or 3,5-dihydroxybenzoic acid) as a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories utilizing 3,5-Dihydroxybenzoate (3,5-DHBA, also known as 1-Resorcylic acid or 3,5-dihydroxybenzoic acid) as a fundamental synthetic intermediate. While its utility in organic synthesis is well-established, its physicochemical properties—specifically its severe acidity, mucosal irritant nature, and potential for combustible dust explosions—demand rigorous operational controls.
This guide provides a self-validating, field-proven framework for the handling, spill response, and disposal of 3,5-DHBA. By understanding the causality behind these safety measures, laboratories can ensure strict environmental compliance and protect personnel from acute exposure.
Physicochemical and Hazard Profiling
Before designing a disposal or spill protocol, it is critical to understand the material's intrinsic properties. 3,5-DHBA is highly water-soluble but yields a markedly acidic solution. Furthermore, as a finely divided powder, it presents a latent physical hazard if dispersed in the air.
Table 1: Quantitative Safety and Physicochemical Data for 3,5-DHBA
Property
Value / Classification
Operational Implication
CAS Number
99-10-5
Standard identifier required for hazardous waste profiling and labeling.
pH (Aqueous)
~2.3
Highly acidic; mandates neutralization before aqueous waste consolidation to prevent container corrosion[1].
Water Solubility
84 g/L at 20°C
Highly mobile in environmental water systems; drain disposal is strictly prohibited[1].
Melting Point
235 - 240 °C
Stable at room temperature but decomposes at high heat, releasing irritating fumes[1].
GHS Hazards
Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Mandates strict PPE (nitrile gloves, tight-sealing goggles) to prevent dermal and mucosal damage[2].
Physical Hazard
Combustible Dust
Fine dust enrichment leads to explosion risks; requires anti-static handling and prohibits dry sweeping[2].
Operational Spill Containment and Cleanup Protocol
Causality Check: Why do we strictly avoid dry sweeping 3,5-DHBA spills? The mechanical action of sweeping dry powder disperses fine particulates into the air. This simultaneously creates a severe inhalation hazard (respiratory irritation) and introduces a combustible dust explosion risk if the particulate concentration reaches its lower explosive limit near an ignition source[2].
Step-by-Step Methodology:
Isolate the Environment: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood extraction) is active to capture any airborne particulates[3].
Don Appropriate PPE: Personnel must equip chemically resistant nitrile gloves, tight-sealing safety goggles (OSHA/EN166 compliant), and a particulate filter respirator (e.g., N95 or EN 143)[2][4].
Suppress Dust Formation: Do not use a broom. Lightly mist the spilled powder with a compatible solvent (such as water or dilute ethanol) to bind the particulates together. Alternatively, use a HEPA-filtered vacuum explicitly rated for combustible dusts[5].
Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the dampened material into a chemically compatible, sealable high-density polyethylene (HDPE) container[2].
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild alkaline detergent.
Validation Check: Use pH indicator strips on the final rinse water to confirm the decontaminated surface has returned to a neutral state (pH 6–8) before removing isolation barriers.
Waste Consolidation: Label the collection container immediately as "Hazardous Spill Residue: 3,5-Dihydroxybenzoic Acid (Irritant)".
Waste Segregation and Disposal Procedures
In pharmaceutical and drug development settings, 3,5-DHBA waste rarely exists in isolation. Although it is not specifically listed as a highly toxic EPA RCRA waste (like P-listed chemicals), its characteristic acidity and irritant properties classify the waste stream as hazardous, requiring disposal at an approved waste facility[1].
Causality Check: Why must aqueous 3,5-DHBA waste be neutralized prior to consolidation? Because 3,5-DHBA solutions are highly acidic (pH ~2.3)[1], direct consolidation with other mixed organic wastes can trigger unintended exothermic reactions, release toxic gases (if mixed with cyanides/sulfides), or slowly corrode primary storage drums.
Step-by-Step Methodology:
Segregation by State:
Solid Waste: Collect pure powder, contaminated packaging, and spill cleanup materials in dedicated HDPE drums. Keep strictly isolated from strong oxidizing agents to prevent exothermic reactions[6].
Aqueous Waste: Aqueous streams containing 3,5-DHBA must be collected in separate carboys.
pH Adjustment (Aqueous only): Carefully neutralize the aqueous waste to a pH of 6.0–8.0 using dilute sodium hydroxide (NaOH) under a fume hood.
Validation Check: Manually verify the pH of the aqueous waste carboy using a calibrated pH meter or high-quality indicator strips before transferring it to the central hazardous waste accumulation area.
Labeling: Affix compliant labels detailing the chemical name, CAS No. (99-10-5), and GHS pictograms (Exclamation mark for Skin/Eye Irritation)[3].
Final Disposition: Transfer the waste to a licensed, EPA-approved (or regional equivalent) hazardous waste disposal facility. The mandated method of destruction is high-temperature chemical incineration[1][5]. Never dispose of 3,5-DHBA down the drain; its high aqueous solubility allows it to spread rapidly through aquatic ecosystems, violating environmental protection standards[1].
Disposal Workflow Visualization
To standardize laboratory operations and prevent improper disposal, follow the decision matrix below for routing 3,5-DHBA waste.
Figure 1: 3,5-Dihydroxybenzoate waste segregation and disposal decision pathway.
Comprehensive Safety & Operational Guide: Handling 3,5-Dihydroxybenzoate
Operational Context & Chemical Hazard Profile 3,5-Dihydroxybenzoate (and its parent compound, 3,5-Dihydroxybenzoic acid, CAS 99-10-5) is a critical intermediate in drug development, frequently utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Context & Chemical Hazard Profile
3,5-Dihydroxybenzoate (and its parent compound, 3,5-Dihydroxybenzoic acid, CAS 99-10-5) is a critical intermediate in drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules. However, its physical state as a fine, crystalline powder presents unique laboratory hazards that are often underestimated by standard safety protocols.
As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it requires a physical understanding of your reagents. 3,5-Dihydroxybenzoate poses three primary mechanistic threats: localized tissue inflammation upon contact, mucosal irritation upon inhalation, and the potential for combustible dust formation if aerosolized in high concentrations (1)[1].
Quantitative Hazard Classification
Hazard Class
GHS Category
Signal Word
H-Statement
Mechanistic Causality / Impact
Skin Corrosion/Irritation
2
Warning
H315
Direct dermal contact disrupts lipid bilayers in the stratum corneum, causing localized erythema and inflammation.
Serious Eye Damage/Irritation
2A
Warning
H319
The particulate nature and mild acidity cause severe mechanical and chemical irritation to the corneal epithelium.
STOT (Single Exposure)
3
Warning
H335
Inhalation of fine dust irritates mucosal membranes in the upper respiratory tract, triggering severe cough reflexes.
Combustible Dust
N/A
Warning
N/A
Fine dust dispersed in air may ignite under static discharge or high heat. Deposited dust has explosion potential (2)[2].
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard laboratory safety glasses and basic latex gloves are insufficient for handling 3,5-Dihydroxybenzoate. The selection of PPE must be driven by the chemical's propensity to aerosolize and its specific irritant properties (3)[3].
PPE Category
Specification / Standard
Scientific Causality & Operational Rationale
Eye Protection
Tight-sealing safety goggles or face shield (ANSI Z87.1 / EN 166)
Prevents ingress of fine particulate matter. Standard safety glasses with side shields fail to block airborne dust suspension.
Hand Protection
Nitrile rubber gloves (Min. 0.11 mm thickness, EN 374)
Provides an impermeable barrier against mildly acidic organic compounds. Nitrile offers superior puncture resistance during mechanical handling.
Body Protection
Flame-resistant lab coat or disposable Tyvek suit
Mitigates risks associated with combustible dust accumulation on clothing. Prevents dermal exposure to H315 irritants.
Respiratory
NIOSH/MSHA approved N95 or P100 particulate respirator
Essential when handling bulk powder outside a fume hood. Filters out fine particulates that cause H335 respiratory irritation.
Standard Operating Procedure: Safe Handling & Experimental Workflow
To ensure a self-validating safety system, every step in the handling process incorporates a physical verification check.
Step-by-Step Methodology: Weighing and Transfer
Environmental Verification: Ensure the workspace is within a certified chemical fume hood or a localized exhaust ventilation (LEV) system.
Validation: Check the digital airflow monitor to ensure a minimum face velocity of 100 fpm before opening the chemical container.
Static Mitigation: Ground and bond all receiving equipment. Because 3,5-Dihydroxybenzoate dust has combustible potential, static discharge must be structurally eliminated (2)[2].
PPE Donning: Put on nitrile gloves, tight-sealing goggles, and a flame-resistant lab coat.
Aerosol-Free Transfer: Use an anti-static weighing boat. Transfer the chemical using a grounded stainless-steel spatula.
Crucial Technique: Do not drop the powder from a height; lower the spatula directly into the weigh boat to minimize aerosolization.
Immediate Decontamination: Wipe down the balance and surrounding area with a damp cloth (using water or dilute ethanol) to capture residual dust. Never dry sweep, as this mechanically re-suspends particulates into the breathing zone.
When a spill occurs, the immediate operational priority shifts from chemical containment to dust suppression. 3,5-Dihydroxybenzoate is mobile in water systems and must never be flushed down the drain (1)[1].
Step-by-Step Methodology: Spill Cleanup and Disposal
Assessment & Isolation: Isolate the area. If the spill is large and aerosolized, evacuate immediately and allow the dust to settle for at least 15 minutes.
PPE Upgrade: Don a P100 respirator and a face shield if the spill is outside a ventilated enclosure.
Dust Suppression (Containment): Gently cover the spill with a damp absorbent pad. Do not use compressed air or dry sweeping.
Mechanical Collection: Use a non-sparking tool to scoop the damp material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).
Validation: Inspect the seal on the HDPE container and ensure the exterior is wiped clean before transport.
Final Disposal: Route to an approved hazardous waste management facility in compliance with local regulations (e.g., EPA RCRA or European Directives on hazardous waste) (4)[4].
Workflow for safe spill containment and disposal of 3,5-Dihydroxybenzoate.